2-Hydroxyethyl methacrylate phosphate
Description
Properties
IUPAC Name |
2-hydroxyethyl 2-methylprop-2-enoate;phosphoric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3.H3O4P/c1-5(2)6(8)9-4-3-7;1-5(2,3)4/h7H,1,3-4H2,2H3;(H3,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POLZHVHESHDZRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCO.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
503550-05-8, 24599-21-1 (monomer) | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-hydroxyethyl ester, phosphate, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=503550-05-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxyethyl methacrylate phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052628032 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
228.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-hydroxyethyl ester, phosphate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
52628-03-2 | |
| Record name | Methacryloyloxyethyl phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52628-03-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxyethyl methacrylate phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052628032 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-hydroxyethyl ester, phosphate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-hydroxyethyl ester, phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.758 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Hydroxyethyl Methacrylate Phosphate (HEMA-P)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxyethyl methacrylate (B99206) phosphate (B84403) (HEMA-P), a functional monomer, possesses both a polymerizable methacrylate group and a hydrophilic phosphate group. This unique bifunctionality imparts valuable properties, making it a significant component in the formulation of advanced materials. Its ability to enhance adhesion, improve corrosion resistance, and increase biocompatibility has led to its application in diverse fields, including dental adhesives, coatings, and biomaterials for drug delivery and tissue engineering. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and characterization of HEMA-P, along with its key applications.
Chemical Structure and Identification
2-Hydroxyethyl methacrylate phosphate (HEMA-P) is an organic compound that is the phosphate ester of 2-hydroxyethyl methacrylate (HEMA). The presence of the methacrylate group allows for polymerization, while the phosphate group provides hydrophilicity and adhesive properties.
Chemical Structure:
Key Identifiers:
| Identifier | Value |
| CAS Number | 52628-03-2[1][2][3][4] |
| Molecular Formula | C6H11O6P |
| Molecular Weight | 210.12 g/mol |
| IUPAC Name | (2-(methacryloyloxy)ethyl) dihydrogen phosphate |
| Synonyms | HEMA-phosphate, Methacryloyloxyethyl phosphate, Phosphoric acid 2-hydroxyethyl methacrylate ester[1][5] |
Physicochemical Properties
The properties of HEMA-P are summarized in the table below. These properties are crucial for its application in various formulations.
| Property | Value | Reference |
| Appearance | Clear, colorless to pale yellow viscous liquid | [3] |
| Density | 1.238 - 1.37 g/mL at 25 °C | [4][6] |
| Boiling Point | > 200 °C (decomposes) | |
| Flash Point | > 100 °C | |
| Refractive Index | 1.461 - 1.468 | [4] |
| Viscosity | 700-1400 mPa·s | [7] |
| Water Solubility | Soluble | [3] |
| Acid Value | 200 min (mg KOH/g) | [4] |
Synthesis of this compound
The synthesis of HEMA-P typically involves the phosphorylation of 2-hydroxyethyl methacrylate (HEMA). A common method utilizes phosphorus pentoxide (P4O10) as the phosphorylating agent.
Experimental Protocol: Synthesis of HEMA-P via Reaction with Phosphorus Pentoxide
Materials:
-
2-Hydroxyethyl methacrylate (HEMA)
-
Phosphorus pentoxide (P4O10)
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable inert solvent
-
Inhibitor (e.g., hydroquinone (B1673460) monomethyl ether, MEHQ)
-
Stirring apparatus
-
Reaction vessel with a dropping funnel and nitrogen inlet
-
Ice bath
Procedure:
-
A solution of 2-hydroxyethyl methacrylate (HEMA) in anhydrous dichloromethane is prepared in a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. An inhibitor such as MEHQ is added to prevent polymerization of the methacrylate group.
-
The flask is cooled in an ice bath to 0-5 °C.
-
Phosphorus pentoxide is added portion-wise to the stirred HEMA solution under a nitrogen atmosphere. The addition is controlled to maintain the reaction temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for several hours to ensure complete reaction.
-
The resulting viscous product is then purified. This can be achieved by washing with a non-polar solvent to remove unreacted HEMA and other impurities.
-
The solvent is removed under reduced pressure to yield the final product, this compound, as a viscous liquid.
Workflow for Synthesis and Polymerization of HEMA-P
The following diagram illustrates the general workflow from the synthesis of HEMA-P to its subsequent use in creating polymers.
Characterization
The structure and purity of synthesized HEMA-P are typically confirmed using spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is used to confirm the presence of the characteristic protons in the HEMA-P structure.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: A small amount of the synthesized HEMA-P is dissolved in a deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).
-
Acquisition: The ¹H NMR spectrum is recorded on a spectrometer (e.g., 300 or 500 MHz).
-
Analysis: The chemical shifts (δ), integration values, and coupling patterns of the peaks are analyzed to confirm the structure.
Expected ¹H NMR Peaks (in D₂O):
-
δ 6.1 and 5.7 ppm: Singlets, corresponding to the two vinyl protons of the methacrylate group.
-
δ 4.3-4.1 ppm: Multiplets, corresponding to the ethylene (B1197577) protons (-O-CH₂-CH₂-O-).
-
δ 1.9 ppm: Singlet, corresponding to the methyl protons of the methacrylate group.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is employed to identify the functional groups present in the HEMA-P molecule.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: A thin film of the liquid HEMA-P sample is placed between two KBr or NaCl plates.
-
Acquisition: The FTIR spectrum is recorded over a range of 4000-400 cm⁻¹.
-
Analysis: The positions of the absorption bands are correlated with specific functional groups.
Characteristic FTIR Absorption Bands:
-
3400 cm⁻¹ (broad): O-H stretching of the phosphate group.
-
1720 cm⁻¹: C=O stretching of the methacrylate ester.
-
1640 cm⁻¹: C=C stretching of the vinyl group.
-
1200-900 cm⁻¹: P-O and P=O stretching vibrations of the phosphate group.
Applications
The unique properties of HEMA-P make it a versatile monomer in various applications, particularly in the biomedical and dental fields.
Dental Adhesives
HEMA-P is widely used as an adhesive monomer in dental composites and bonding agents.[8] The phosphate group can chelate with calcium ions in the tooth structure (hydroxyapatite), leading to strong chemical adhesion to both enamel and dentin.[9] The methacrylate group then co-polymerizes with the other resin monomers to form a durable interface.
Biomaterials for Drug Delivery and Tissue Engineering
The hydrophilicity and biocompatibility of HEMA-P make it suitable for the preparation of hydrogels.[8] These hydrogels can be used as matrices for the controlled release of drugs or as scaffolds for tissue engineering. The phosphate groups can also interact with bioactive molecules, allowing for their incorporation and subsequent release.
Coatings and Sealants
In industrial applications, HEMA-P is used in coatings and sealants to improve adhesion to metal substrates.[4] The phosphate group forms a strong bond with the metal surface, while the methacrylate group cross-links into the coating matrix, enhancing corrosion resistance and durability.[4]
Logical Relationship of HEMA-P's Structure to its Applications
The following diagram illustrates how the distinct chemical moieties of HEMA-P contribute to its functionality in different applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. kowachemical.com [kowachemical.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-Hydroxyethyl Methacrylate Phosphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Hydroxyethyl methacrylate (B99206) phosphate (B84403) (HEMA-P), a functional monomer with growing importance in advanced materials and biomedical applications. This document details its chemical properties, synthesis, and polymerization, with a focus on its role in enhancing material performance and its potential in drug delivery systems.
Core Chemical and Physical Properties
2-Hydroxyethyl methacrylate phosphate is an organophosphate compound that combines the reactivity of a methacrylate group with the functional properties of a phosphate group. This dual functionality makes it a versatile monomer for polymer synthesis.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₃O₇P | [1] |
| Molecular Weight | 228.14 g/mol | [1] |
| Appearance | Clear liquid | [2] |
| Density (at 25 °C) | Approximately 1.37 g/mL | [1] |
| Boiling Point | 129.7 °C | [1] |
| Flash Point | 145 °C | [1] |
| Water Solubility (at 25 °C) | 25 g/L | [1] |
| CAS Number | 52628-03-2 | [2] |
Synthesis and Polymerization
The synthesis of HEMA-P and its subsequent polymerization are critical steps in the development of advanced materials. The following sections provide detailed experimental protocols for these processes.
Experimental Protocol: Synthesis of this compound
This protocol is based on the esterification reaction between 2-hydroxyethyl methacrylate (HEMA) and phosphorus pentoxide (P₂O₅).
Materials:
-
2-hydroxyethyl methacrylate (HEMA)
-
Phosphorus pentoxide (P₂O₅)
-
Hydroquinone (polymerization inhibitor)
-
Deionized water
Equipment:
-
Three-necked round-bottom flask
-
Stirrer
-
Thermometer
-
Heating mantle with temperature control
-
Filtration apparatus
Procedure:
-
Charge the three-necked round-bottom flask with 130.2 g (1.00 mol) of HEMA and 0.50 g of hydroquinone.
-
Cool the mixture to approximately 5°C while stirring.
-
Gradually add 71.0 g (0.50 mol) of P₂O₅ to the flask in five portions, ensuring the temperature is maintained below 15°C.
-
After the complete addition of P₂O₅, maintain the reaction system at a controlled temperature.
-
Following the esterification, adjust the temperature for hydrolysis and add deionized water. The molar ratio of added water to P₂O₅ can be varied.
-
After hydrolysis, filter the reaction mixture to recover the product.
Characterization: The resulting this compound can be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy to confirm its chemical structure.[1]
Experimental Protocol: Precipitated Polymerization of Poly(this compound)
This protocol describes the synthesis of poly(this compound) (PHEMAP) via free-radical precipitated polymerization.
Materials:
-
This compound (HEMAP)
-
Tetrahydrofuran (THF)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)
-
Deionized water
Equipment:
-
Three-neck flask
-
Reflux condenser
-
Stirrer
-
Heating mantle with temperature control
-
Drying oven
Procedure:
-
Dissolve 10 g (0.044 mol) of HEMAP in 100 mL of THF in a three-neck flask equipped with a reflux condenser and a stirrer.
-
Add 1 wt% of AIBN to the THF solution as an initiator.
-
Conduct the reaction at 75 °C for 6 hours.
-
Wash the resulting raw precipitate product with THF to remove any unreacted monomer.
-
Purify the product by washing with deionized water.
-
Dry the purified product at 80 °C for 4 hours. The yield of PHEMAP is approximately 87.5%.[3]
Performance in Material Applications
The incorporation of HEMA-P into polymer systems imparts significant improvements in adhesion, corrosion resistance, and flame retardancy.
Adhesion Promotion
The phosphate group in HEMA-P provides excellent adhesion to a variety of polar substrates, including metals, glass, and minerals.[4]
| Application | HEMA-P Concentration | Adhesion Improvement | Reference |
| 2K Methacrylate-based Structural Adhesive on Steel | 5 wt% | Triples the shear strength | [4] |
| Emulsion Coatings on Metal Substrates | 7 wt% | Boosts adhesion from GT5 to GT1 (Cross-cut test) | [4] |
Corrosion Resistance
The phosphate functionality can create a passivation layer on metal surfaces, inhibiting corrosive processes.[1]
| Application | Test Condition | Result | Reference |
| Emulsion Polymer Coatings | Saltwater immersion test | Withstood corrosion for up to 168 hours | [4] |
Flame Retardancy
The phosphorus content in HEMA-P contributes to the flame-retardant properties of the resulting polymers.
| Polymer System | HEMA-P Concentration | Flame Retardancy Performance | Reference |
| Poly(lactide) (PLA) | 0.5 wt% | Achieved UL-94 V-0 rating; Limited Oxygen Index (LOI) of 28% | [3] |
| Poly-styrene-acrylate (P-PSA) | 30 wt% | Passed UL-94 V-0 level; Char yield of 31.3 wt% | [5] |
Biomedical Applications: Drug Delivery
Hydrogels based on HEMA and its derivatives are extensively studied for controlled drug delivery due to their biocompatibility and tunable properties. The incorporation of phosphate groups can further enhance their performance by influencing swelling behavior and providing sites for drug interaction.
Experimental Protocol: Synthesis of HEMA-based Hydrogel for Drug Delivery
This protocol details the synthesis of a composite hydrogel of 2-hydroxyethyl methacrylate (HEMA) and N-vinyl-2-pyrrolidone (NVP) for ophthalmic drug delivery.
Materials:
-
2-hydroxyethyl methacrylate (HEMA)
-
N-vinyl-2-pyrrolidone (NVP)
-
Benzoyl peroxide (BPO) (initiator and cross-linking agent)
-
Naphazoline eye drops (model drug)
Equipment:
-
Beakers
-
Stirrer
-
Vacuum oven
-
Mold for hydrogel casting
Procedure:
-
Mix NVP and HEMA at room temperature in desired weight ratios (e.g., 10:90).
-
Add 0.25 wt% of BPO to the mixture and stir for 40 minutes until completely dissolved to prepare the precursor solution.
-
De-aerate the precursor solution for 30 minutes.
-
Pour the uniform precursor solution into a mold and place it in a vacuum oven at 85°C for 2.5 hours for polymerization.
-
For drug loading, immerse the hydrogel in the drug solution. The drug loading capacity for Naphazoline eye drops can reach up to 80.7 μg/g.[6]
Drug Release Kinetics
The release of drugs from HEMA-based hydrogels is typically diffusion-controlled. The addition of comonomers like NVP can modulate the release profile. For a composite hydrogel with 10% NVP loaded with Naphazoline eye drops, approximately 70% of the total adsorbed drug is released within 10 hours.[6]
Biocompatibility
The biocompatibility of polymers derived from HEMA is a critical factor for their use in biomedical applications. Studies on poly(2-hydroxyethyl methacrylate) (pHEMA) have shown it to be generally biocompatible. However, the monomer itself, HEMA, can induce cytotoxicity at higher concentrations.
| Material | Assay | Result | Reference |
| Poly(2-hydroxyethyl methacrylate) (pHEMA) | In vivo implantation in rats | Thick fibrous capsule formation and tumor production noted in long-term studies. | [3] |
| HEMA monomer | In vitro on macrophages | Induces concentration-dependent cell toxicity, apoptosis, and genotoxicity. | [7] |
| Reductively Degradable P(HEMA-ATEMA-MPC) Hydrogels | In vitro with human mesenchymal stem cells | No cytotoxicity found for un-cross-linked thiol-containing chains up to a concentration of 5 wt%. | [8] |
It is important to note that the biocompatibility of HEMA-P containing polymers should be specifically evaluated for each intended application.
Visualizations
Logical Workflow for Synthesis of this compound
References
- 1. nbinno.com [nbinno.com]
- 2. kowachemical.com [kowachemical.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. products.evonik.com [products.evonik.com]
- 5. Preparation, characterization and flame retardancy of phosphorus-containing poly-styrene-acrylate emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JPM | Free Full-Text | Preparation and Sustained Release of 2-Hydroxyethyl Methacrylate -N-Vinyl-2-Pyrrolidone Hydrogel for Ophthalmic Drug [techscience.com]
- 7. Cytotoxicity and Apoptotic Mechanism of 2-Hydroxyethyl Methacrylate via Genotoxicity and the Mitochondrial-Dependent Intrinsic Caspase Pathway and Intracellular Reactive Oxygen Species Accumulation in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Synthesis of 2-Hydroxyethyl Methacrylate Phosphate (HEMA-P) for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-hydroxyethyl methacrylate (B99206) phosphate (B84403) (HEMA-P), a versatile monomer increasingly utilized in the development of advanced biomaterials for drug delivery, tissue engineering, and dental applications. This document details established synthesis protocols, presents key quantitative data, and illustrates relevant biological and experimental workflows.
Introduction to 2-Hydroxyethyl Methacrylate Phosphate (HEMA-P)
This compound (HEMA-P) is a functional monomer that combines the polymerizable methacrylate group with a hydrophilic and bioactive phosphate group.[1][2] This unique bifunctional nature imparts desirable properties to polymers, including enhanced adhesion to mineralized tissues like bone and teeth, improved biocompatibility, and the potential to influence cellular behavior.[1][3] Consequently, HEMA-P is a valuable building block for creating hydrogels, nanoparticles, and other polymeric scaffolds for biomedical research. The phosphate moiety can interact with calcium ions, making it particularly suitable for applications in bone regeneration and as a component in dental adhesives.[1][2][4][5][6]
Synthesis of this compound
The synthesis of HEMA-P can be achieved through several methods, with the phosphorylation of 2-hydroxyethyl methacrylate (HEMA) being the most common approach. The choice of phosphorylating agent is critical as it influences the reaction conditions, yield, and purity of the final product. Key methods include reactions with phosphorus pentoxide, phosphorus oxychloride, and polyphosphoric acid.
Synthesis via Phosphorus Pentoxide (P₂O₅)
This method is widely employed due to the high reactivity and dehydrating properties of phosphorus pentoxide.[1] The reaction involves the direct esterification of the hydroxyl group of HEMA with P₂O₅.
| Parameter | Value | Reference |
| Reactants | 2-Hydroxyethyl methacrylate (HEMA), Phosphorus pentoxide (P₂O₅) | [5] |
| Molar Ratio (HEMA:P₂O₅) | 2:1 to 3:1 | [7] |
| Catalyst | Optional (e.g., supported polyoxometalate) | [7] |
| Esterification Temperature | 65-85 °C | [7] |
| Esterification Time | 2-5 hours | [7] |
| Hydrolysis Temperature | 65-95 °C | [7] |
| Hydrolysis Time | 0.5-4 hours | [7] |
| Yield (Monoester) | Up to 90% selectivity with catalyst | [7] |
This protocol is adapted from established laboratory procedures.[5][7]
Materials:
-
2-Hydroxyethyl methacrylate (HEMA), inhibitor-free
-
Phosphorus pentoxide (P₂O₅)
-
Hydroquinone (polymerization inhibitor)
-
Deionized water
-
Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer
-
Ice bath
Procedure:
-
Reaction Setup: A 250 mL three-necked round-bottom flask is charged with 130.2 g (1.00 mol) of HEMA and 0.50 g of hydroquinone. The flask is equipped with a mechanical stirrer and placed in an ice bath to cool the contents to approximately 5°C with continuous stirring.[5]
-
Addition of P₂O₅: 71.0 g (0.50 mol) of P₂O₅ is added portion-wise to the stirred HEMA solution over a period of time, ensuring the reaction temperature is maintained below 15°C.[5]
-
Esterification: Once the addition is complete, the reaction mixture is allowed to stir at a controlled temperature, typically between 65-85°C, for 2 to 5 hours to facilitate the esterification process.[7]
-
Hydrolysis: After the esterification period, the reaction is cooled, and a stoichiometric amount of water is added slowly to hydrolyze the remaining P-O-P bonds. The hydrolysis is typically conducted at a temperature between 65-95°C for 0.5 to 4 hours.[7]
-
Work-up and Purification: The resulting product is a mixture of mono- and di-phosphate esters of HEMA. Purification can be achieved through techniques such as liquid-liquid extraction to remove unreacted starting materials and byproducts. The final product is typically a viscous, clear liquid.
Synthesis via Phosphorus Oxychloride (POCl₃)
Phosphorylation using phosphorus oxychloride is another common method. This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct.
| Parameter | Value | Reference |
| Reactants | 2-Hydroxyethyl methacrylate (HEMA), Phosphorus oxychloride (POCl₃) | |
| Base | Pyridine or Triethylamine | |
| Reaction Temperature | Typically low, e.g., 0-5 °C | |
| Product Composition | Mixture of mono- and di-esters | |
| Purity | Requires careful purification to remove byproducts |
Materials:
-
2-Hydroxyethyl methacrylate (HEMA), inhibitor-free
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Anhydrous pyridine or triethylamine
-
Anhydrous solvent (e.g., diethyl ether or dichloromethane)
-
Three-necked round-bottom flask with a stirrer, dropping funnel, and nitrogen inlet
-
Ice-salt bath
Procedure:
-
Reaction Setup: A solution of HEMA and anhydrous pyridine in an anhydrous solvent is prepared in a three-necked flask under a nitrogen atmosphere. The flask is cooled to 0°C using an ice-salt bath.
-
Addition of POCl₃: A solution of POCl₃ in the same anhydrous solvent is added dropwise to the stirred HEMA solution, maintaining the temperature below 5°C.
-
Reaction: The mixture is stirred at low temperature for several hours, followed by stirring at room temperature to ensure the reaction goes to completion.
-
Work-up and Purification: The reaction mixture is filtered to remove the pyridinium (B92312) hydrochloride salt. The filtrate is then washed with dilute acid and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. Further purification may be necessary using column chromatography.
Experimental Workflows and Applications
HEMA-P is a key component in the fabrication of functional biomaterials for various research applications, most notably in drug delivery and bone tissue engineering.
Workflow for HEMA-P Hydrogel Synthesis for Controlled Drug Release
HEMA-P can be copolymerized with other monomers to form hydrogels capable of encapsulating and releasing therapeutic agents in a controlled manner. The phosphate groups can modulate the swelling behavior and drug interaction within the hydrogel matrix.
Caption: Experimental workflow for HEMA-P hydrogel synthesis and drug release studies.
Signaling Pathways in Bone Tissue Engineering
The phosphate groups on the surface of HEMA-P-containing biomaterials can mimic the phosphate-rich environment of natural bone, potentially influencing the behavior of osteoprogenitor cells. While HEMA-P itself is not a signaling molecule, its presence on a material surface can trigger intracellular signaling cascades that promote osteogenic differentiation. One such proposed mechanism involves integrin-mediated signaling.
Cells interact with the extracellular matrix (ECM) and biomaterial surfaces through transmembrane receptors called integrins. The binding of integrins to ligands on a surface can initiate a cascade of intracellular events, including the activation of the mitogen-activated protein kinase (MAPK) pathway, which is known to play a crucial role in osteoblast differentiation.
Caption: Hypothesized integrin-mediated signaling for osteoblast differentiation.
Another critical pathway in bone formation that can be influenced by phosphate-containing biomaterials is the Bone Morphogenetic Protein 2 (BMP-2) signaling pathway. The local concentration of phosphate ions can enhance the expression of BMP-2, which in turn activates the Smad signaling cascade, a key regulator of osteogenesis.
Caption: Influence of phosphate groups on the BMP-2/Smad signaling pathway.
Conclusion
The synthesis of this compound offers a versatile platform for the development of advanced biomaterials. The methods described in this guide, particularly the use of phosphorus pentoxide, provide a reliable route to obtaining HEMA-P for research purposes. The ability of HEMA-P to be incorporated into polymeric structures that can interact with biological systems, as illustrated by the experimental and signaling workflows, underscores its importance in the fields of drug delivery and bone tissue engineering. Further research into the specific interactions of HEMA-P-containing materials with cells and tissues will continue to expand its applications in regenerative medicine and beyond.
References
- 1. Phosphorous-Containing Polymers for Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | The Osteoinductivity of Calcium Phosphate-Based Biomaterials: A Tight Interaction With Bone Healing [frontiersin.org]
- 5. Calcium Phosphate-Based Biomaterials for Bone Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bone regeneration: molecular and cellular interactions with calcium phosphate ceramics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tuning cellular responses to BMP-2 with material surfaces - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Hydroxyethyl Methacrylate Phosphate (HEMA-P)
CAS Number: 52628-03-2
This technical guide provides a comprehensive overview of 2-Hydroxyethyl methacrylate (B99206) phosphate (B84403) (HEMA-P), a functional monomer with significant applications in the biomedical, dental, and industrial fields. Tailored for researchers, scientists, and drug development professionals, this document details its chemical and physical properties, synthesis methodologies, and diverse applications, with a focus on its role in the development of advanced materials.
Chemical and Physical Properties
2-Hydroxyethyl methacrylate phosphate, also known as HEMA phosphate or ethylene (B1197577) glycol methacrylate phosphate, is an ester of phosphoric acid and 2-hydroxyethyl methacrylate.[1][2] Its unique bifunctional nature, possessing both a polymerizable methacrylate group and a reactive phosphate group, allows it to serve as a versatile building block in polymer chemistry.[3][4] The phosphate group imparts desirable properties such as enhanced adhesion to various substrates, improved corrosion resistance, and biocompatibility.[5][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₁₃O₇P | [1][2] |
| Molecular Weight | 228.14 g/mol | [1] |
| Appearance | Clear, colorless to light-yellow liquid | [1][7] |
| Density | ~1.37 g/mL at 25 °C | [1] |
| Boiling Point | 129.7 °C at 101,325 Pa | [1][2] |
| Flash Point | 145 °C | [1] |
| Water Solubility | 25 g/L at 25 °C | [1][2] |
| Refractive Index | n20/D 1.4688 | [2] |
| Vapor Pressure | 10.11 hPa at 20 °C | [2] |
| Storage Temperature | 2-8°C | [2] |
Synthesis of this compound
The synthesis of HEMA-P typically involves the esterification of 2-hydroxyethyl methacrylate (HEMA) with a phosphorus-containing compound. The most common methods include direct esterification with phosphoric acid or a reaction mediated by phosphorus pentoxide.[1]
Experimental Protocol: Synthesis via Phosphorus Pentoxide-Mediated Esterification
This protocol describes a general method for the synthesis of this compound.
Materials:
-
2-Hydroxyethyl methacrylate (HEMA)
-
Phosphorus pentoxide (P₂O₅)
-
Anhydrous organic solvent (e.g., toluene, dichloromethane)
-
Inhibitor (e.g., hydroquinone (B1673460) monomethyl ether, MEHQ, ~700-1000 ppm)[2]
-
Reaction vessel equipped with a stirrer, thermometer, and reflux condenser
-
Heating mantle
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel, dissolve 2-hydroxyethyl methacrylate in an appropriate anhydrous organic solvent under an inert atmosphere (e.g., nitrogen). Add a polymerization inhibitor to prevent spontaneous polymerization of the methacrylate group.
-
Reagent Addition: Slowly add phosphorus pentoxide to the stirred HEMA solution. The addition should be portion-wise to control the exothermic reaction.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 70 and 140 °C, with an optimal range of 90-120 °C for a faster reaction rate.[1] Maintain the reaction at this temperature for a specified period (typically several hours) with continuous stirring.
-
Monitoring: Monitor the progress of the reaction using techniques such as Fourier-transform infrared (FTIR) spectroscopy to observe the appearance of P-O-C stretching bands and the disappearance of the P-O-H band, or nuclear magnetic resonance (NMR) spectroscopy.[1]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If an insoluble byproduct is formed, remove it by filtration.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be further purified if necessary, for example, by washing with a non-polar solvent to remove unreacted HEMA.
-
Characterization: Confirm the structure of the synthesized this compound using characterization techniques such as ¹H NMR, ³¹P NMR, and FTIR spectroscopy.[1]
Synthesis Workflow for this compound.
Applications in Research and Drug Development
HEMA-P's unique properties make it a valuable monomer in the development of biomaterials for various applications, including dental adhesives, bone regeneration scaffolds, and drug delivery systems.
Dental Applications
In dentistry, HEMA-P is utilized as a primer or bonding agent to improve the adhesion of composite resin restorations to tooth structures.[8] The phosphate group can chelate with calcium ions in hydroxyapatite, the main component of enamel and dentin, forming a strong chemical bond.[9][10] This enhances the durability and longevity of dental restorations.[8]
Bone Tissue Engineering
The biocompatibility of HEMA-based polymers, combined with the bone-seeking properties of the phosphate group, makes HEMA-P a promising candidate for bone tissue engineering applications.[11][12] Scaffolds made from HEMA-P copolymers can promote cell adhesion and proliferation.[13] The incorporation of α-tricalcium phosphate (α-TCP) into HEMA-P-based cryogels has been shown to favor the osteogenic differentiation of mesenchymal stem cells.[11]
Drug Delivery Systems
Hydrogels based on poly(2-hydroxyethyl methacrylate) (PHEMA) are widely explored for controlled drug delivery due to their high water content, biocompatibility, and tunable properties.[14][15] The incorporation of HEMA-P into these hydrogel networks can enhance drug loading and modulate release kinetics.[13] For instance, the phosphate groups can interact with certain drug molecules, providing a mechanism for sustained release.[16]
This protocol outlines the fabrication of a hydrogel scaffold incorporating HEMA-P for potential drug delivery applications.
Materials:
-
2-Hydroxyethyl methacrylate (HEMA)
-
This compound (HEMA-P)
-
Cross-linking agent (e.g., ethylene glycol dimethacrylate, EGDMA)[17]
-
Initiator (e.g., azobisisobutyronitrile, AIBN)
-
Porogen (e.g., ammonium (B1175870) oxalate (B1200264) crystals)[18]
-
Solvent (e.g., 1,4-dioxane)[18]
-
Model drug (e.g., dexamethasone (B1670325) phosphate)[14]
-
Phosphate-buffered saline (PBS, pH 7.4)
Procedure:
-
Monomer Solution Preparation: Prepare a solution containing HEMA, HEMA-P, the cross-linking agent (EGDMA), and the initiator (AIBN) in a suitable solvent like 1,4-dioxane. The ratio of HEMA to HEMA-P can be varied to tune the properties of the final hydrogel.
-
Drug Incorporation: Dissolve the model drug in the monomer solution.
-
Scaffold Fabrication (Porogen Leaching Method):
-
Fill a mold (e.g., a syringe) with a porogen (ammonium oxalate crystals).[18]
-
Inject the monomer-drug solution into the mold, ensuring it fills the voids between the porogen crystals.
-
Polymerize the mixture by heating at an appropriate temperature (e.g., 60 °C) for a set duration (e.g., 16 hours).[18]
-
-
Porogen Removal and Washing: After polymerization, immerse the solid polymer in a solvent (e.g., water) to leach out the porogen, creating an interconnected porous structure. Wash the resulting hydrogel extensively with deionized water to remove any unreacted monomers and the initiator.
-
Drying: Freeze-dry the hydrogel to obtain a stable, porous scaffold.
-
Characterization:
-
Morphology: Analyze the pore structure and interconnectivity using Scanning Electron Microscopy (SEM).
-
Swelling Behavior: Determine the swelling ratio by immersing a known weight of the dry hydrogel in PBS (pH 7.4) at 37 °C and measuring the weight change over time.
-
In Vitro Drug Release: Place the drug-loaded hydrogel in a known volume of PBS (pH 7.4) at 37 °C with gentle agitation. At predetermined time intervals, withdraw aliquots of the release medium and analyze the drug concentration using a suitable analytical method (e.g., UV-Vis spectrophotometry).
-
Workflow for Preparing a HEMA-P-based Drug Delivery Hydrogel.
Safety and Handling
This compound is classified as a substance that may cause skin and eye irritation.[3] It is essential to handle this chemical with appropriate personal protective equipment, including gloves and safety glasses.[3] Store in a cool, dry, and well-ventilated area, away from sources of ignition.[2] A toxicological assessment by the UK Food Standards Agency for its use as a minor monomer (0.35%) in the manufacture of acrylic countertops and sinks concluded that it was unlikely to be a concern for potential carcinogenic and mutagenic toxicity.[19]
Conclusion
This compound is a highly versatile functional monomer with significant potential in materials science, particularly in the development of advanced biomaterials. Its ability to promote adhesion, enhance biocompatibility, and participate in polymerization reactions makes it a valuable tool for researchers and professionals in drug development, tissue engineering, and dentistry. Further research into copolymers and formulations incorporating HEMA-P is likely to yield innovative solutions for a range of biomedical and industrial challenges.
References
- 1. Buy this compound | 52628-03-2 [smolecule.com]
- 2. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. Page loading... [wap.guidechem.com]
- 4. nbinno.com [nbinno.com]
- 5. kowachemical.com [kowachemical.com]
- 6. Harcros Chemicals - T-Mulz HP - 52628-03-2 - Methacrylates - Metal [harcros.store]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. mappes.io [mappes.io]
- 9. longdom.org [longdom.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Poly(2-hydroxyethyl methacrylate) film as a drug delivery system for pilocarpine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. International Journal Of Pharmaceutical Sciences And Research - Dexamethasone-21 phosphate loading and release from ph-sensitive copolymers of 2-hydroxyethyl methacrylate and 2-(diisopropylamino)ethyl methacrylate - CONICET [bicyt.conicet.gov.ar]
- 17. dergipark.org.tr [dergipark.org.tr]
- 18. Magnetic Superporous Poly(2-hydroxyethyl methacrylate) Hydrogel Scaffolds for Bone Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 19. science.food.gov.uk [science.food.gov.uk]
2-Hydroxyethyl methacrylate phosphate molecular weight and formula
An In-depth Technical Guide on 2-Hydroxyethyl Methacrylate (B99206) Phosphate (B84403)
For researchers, scientists, and professionals in drug development, a precise understanding of a compound's fundamental properties is critical. This guide provides the core chemical information for 2-Hydroxyethyl methacrylate phosphate.
Chemical Identity and Properties
This compound is a specialty monomer utilized to introduce a functional phosphate group into polymer systems.[1] This functionality is known to enhance adhesion to various substrates, improve corrosion resistance, and increase film strength.[1] It is also referred to as ethylene (B1197577) glycol methacrylate phosphate.[1]
Quantitative Data Summary
The fundamental quantitative data for this compound is summarized in the table below for straightforward reference and comparison.
| Property | Value | Citations |
| Molecular Formula | C6H13O7P | [2][3][4][5] |
| Molecular Weight | 228.14 g/mol | [2][3][4][5] |
| Density | ~1.37 g/mL at 25 °C | [2][4][5] |
| Boiling Point | 129.7 °C | [2][4] |
| Flash Point | 145 °C | [2][4][5] |
| Water Solubility | 25 g/L at 25 °C | [2][4][5] |
Logical Relationship Diagram
The following diagram illustrates the direct logical relationship between the chemical name, its molecular formula, and its corresponding molecular weight.
Caption: Chemical Identity Relationship Diagram.
References
Navigating the Formulation Frontier: A Technical Guide to the Solubility of 2-Hydroxyethyl Methacrylate Phosphate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of 2-Hydroxyethyl methacrylate (B99206) phosphate (B84403) (HEMA-P), a functional monomer increasingly vital in the development of advanced materials for biomedical and pharmaceutical applications. Understanding the solubility of HEMA-P in organic solvents is a critical parameter for its polymerization, formulation, and application, directly influencing reaction kinetics, polymer properties, and final product performance. While extensive quantitative data remains limited in publicly available literature, this guide synthesizes the current knowledge and provides a robust framework for solvent selection and experimental determination.
Core Data Presentation: Solubility Profile of HEMA-P
The solubility of a substance is fundamentally governed by the principle of "like dissolves like," where solutes and solvents with similar intermolecular forces tend to be miscible. HEMA-P, with its methacrylate group, hydroxyl group, and phosphate moiety, exhibits a complex polarity that dictates its interaction with various organic solvents.
Published quantitative solubility data for HEMA-P in a wide range of organic solvents is scarce. The table below summarizes the available qualitative and semi-quantitative information to guide initial solvent screening.
| Solvent Classification | Solvent Name | CAS Number | Qualitative Solubility | Quantitative Solubility (at 25 °C) | Citation |
| Water | Water | 7732-18-5 | Soluble | 25 g/L | [1][2][3] |
| Alcohols | Ethanol | 64-17-5 | Good solubility reported for a commercial product. | > 1% (w/w) for a commercial product. | [4] |
| Methanol | 67-56-1 | Expected to be soluble based on structural similarity to ethanol. | Data not available. | ||
| Oils | Olive Oil | 8001-25-0 | Good solubility reported for a commercial product. | > 1% (w/w) for a commercial product. | [4] |
| Ethers | Tetrahydrofuran (THF) | 109-99-9 | Data not available. | Data not available. | |
| Ketones | Acetone | 67-64-1 | Data not available. | Data not available. | |
| Amides | N,N-Dimethylformamide (DMF) | 68-12-2 | Data not available. | Data not available. | |
| Sulfoxides | Dimethyl sulfoxide (B87167) (DMSO) | 67-68-5 | Data not available. | Data not available. |
It is important to note that the solubility of HEMA-P can be influenced by its purity, the presence of isomers (mono-, di-, and tri-esters of phosphoric acid), and the specific grade of the organic solvent used.
Experimental Protocol: Quantitative Determination of HEMA-P Solubility
The following is a detailed methodology for the quantitative determination of the solubility of 2-Hydroxyethyl methacrylate phosphate in an organic solvent. This protocol is based on the static equilibrium method, followed by a suitable analytical technique for concentration measurement.
1. Materials and Equipment:
-
This compound (HEMA-P) of known purity
-
Selected organic solvent (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Glass vials with screw caps (B75204) and PTFE septa
-
Thermostatic shaker bath or incubator
-
Syringe filters (0.22 µm, compatible with the solvent)
-
Volumetric flasks and pipettes
-
Analytical instrument for concentration determination (e.g., GC-MS, HPLC-UV, or a colorimetric spectrophotometer for phosphate analysis)
2. Procedure:
a. Preparation of Saturated Solution:
-
Add an excess amount of HEMA-P to a known volume or mass of the selected organic solvent in a glass vial. The presence of undissolved solid HEMA-P should be clearly visible to ensure saturation.
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to perform preliminary experiments to determine the optimal equilibration time.
b. Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the undissolved HEMA-P to settle at the bottom of the vial for at least 2 hours within the thermostatic bath to maintain the temperature.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.
-
Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any suspended solid particles. The filtration should be performed quickly to minimize temperature changes and solvent evaporation.
-
Determine the mass of the filtered saturated solution.
-
Dilute the filtered saturated solution with a known volume of the same organic solvent to bring the concentration of HEMA-P within the working range of the chosen analytical method.
c. Concentration Analysis:
-
Prepare a series of standard solutions of HEMA-P of known concentrations in the chosen solvent.
-
Generate a calibration curve by measuring the analytical response of the standard solutions using the selected instrument (e.g., peak area from GC-MS or absorbance from spectrophotometry).
-
Analyze the diluted sample solution under the same conditions and determine the concentration of HEMA-P from the calibration curve.
d. Calculation of Solubility:
-
Calculate the concentration of HEMA-P in the original saturated solution, taking into account the dilution factor.
-
Express the solubility in desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).
3. Analytical Method Considerations:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can be a standard method for the quantitative determination of HEMA-P, especially after derivatization to increase its volatility.[1]
-
Colorimetric Determination of Phosphate: A well-established method involves the reaction of phosphate with a molybdate (B1676688) reagent to form a colored complex. The intensity of the color, which is proportional to the phosphate concentration, can be measured using a UV-Vis spectrophotometer. This method would measure the total phosphate content from all HEMA-P esters.
Visualization of Experimental Workflow
The logical flow of the experimental protocol for determining the solubility of HEMA-P is illustrated in the diagram below.
This guide provides a foundational understanding of the solubility of this compound in organic solvents. For researchers and drug development professionals, the provided experimental protocol offers a systematic approach to generate the specific, quantitative data necessary for their formulation and development needs. As the applications of HEMA-P continue to expand, it is anticipated that more comprehensive solubility data will become available, further empowering the rational design of advanced materials.
References
The Dual Functionality of 2-Hydroxyethyl Methacrylate Phosphate (HEMAP): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxyethyl methacrylate (B99206) phosphate (B84403) (HEMAP) is a versatile functional monomer characterized by the presence of both a polymerizable methacrylate group and a bioactive phosphate group. This unique dual functionality imparts a suite of advantageous properties to polymers incorporating HEMAP, making it a material of significant interest in the biomedical field. The methacrylate group allows for its integration into polymer chains, forming stable hydrogels and scaffolds, while the phosphate moiety provides sites for controlled drug interaction, enhanced cell adhesion, and the promotion of osteogenic differentiation. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of HEMAP-based materials, with a focus on their use in drug delivery and tissue engineering. Detailed experimental protocols, quantitative data, and illustrations of key signaling pathways are presented to facilitate further research and development in this promising area.
Introduction
The quest for advanced biomaterials that can actively participate in and modulate biological processes is a cornerstone of modern drug delivery and tissue engineering. 2-Hydroxyethyl methacrylate phosphate (HEMAP) has emerged as a key player in this field due to its intrinsic dual functionality. The methacrylate component offers a robust platform for creating crosslinked polymer networks with tunable mechanical properties and degradation kinetics. Concurrently, the pendant phosphate group mimics the phosphate found in bone mineral and various biomolecules, enabling specific interactions with cells and therapeutic agents. This guide delves into the core aspects of HEMAP's functionality, providing researchers with the foundational knowledge and practical methodologies to harness its potential.
The Dual Functionality of HEMAP: A Chemical Perspective
The power of HEMAP lies in its simple yet effective chemical structure, which combines two distinct functional moieties:
-
The Methacrylate Group: This unsaturated ester provides the capacity for free-radical polymerization. This allows HEMAP to be easily copolymerized with a wide range of other vinyl monomers, such as 2-hydroxyethyl methacrylate (HEMA), to form hydrogels and other polymeric structures. The ability to polymerize is fundamental to its role in forming the bulk of a biomaterial scaffold or a drug delivery matrix.
-
The Phosphate Group: This functional group is the key to HEMAP's bioactivity. The phosphate moiety is negatively charged at physiological pH, which allows for:
-
Enhanced Hydrophilicity: The phosphate groups increase the water uptake capacity of hydrogels, influencing their swelling behavior and nutrient transport.
-
Chelation of Divalent Cations: The phosphate groups can bind with cations like calcium (Ca²⁺), which is crucial for mineralization processes in bone tissue engineering.
-
Interaction with Biomolecules: The charged nature of the phosphate group facilitates electrostatic interactions with positively charged domains of proteins and drugs, enabling controlled release and influencing cell behavior.
-
Caption: Dual functionality of HEMAP.
Quantitative Data on HEMAP-based Materials
The incorporation of HEMAP into hydrogels significantly influences their physicochemical properties. The following tables summarize key quantitative data from the literature to provide a basis for comparison.
Table 1: Mechanical Properties of HEMA and HEMAP-Copolymer Hydrogels
| Hydrogel Composition | Young's Modulus (kPa) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
| p(HEMA) | 841 ± 122 | - | - | [1] |
| p(HEMA-co-AAm) (40:5) | - | - | 20.62 | [2] |
| p(HEMA-co-HPMA) (4:1) | - | - | - | [3] |
| Eu-alginate/PAAm | 71.33 ± 16.60 | 1.13 ± 0.03 | ~2000 | [4] |
| Tb-alginate/PAAm | 63.33 ± 7.40 | 1.02 ± 0.07 | ~2000 | [4] |
Note: Data for pure HEMAP hydrogels are limited; values often represent copolymers.
Table 2: In Vitro Drug Release from HEMA-based Hydrogels
| Hydrogel System | Drug | Release Duration | Cumulative Release (%) | Release Kinetics Model | Reference |
| p(HEMA) microneedles | Metformin | - | - | First-order | [5] |
| p(HEMA) microneedles | Estradiol | - | - | First-order | [6] |
| Collagen hydrogel | Doxycycline (B596269) Hyclate | 24 h | 31.53 - 54.92 | - | [7] |
| PEC/PVA/APTES/HAp | Doxycycline | 3.5 h | 88.57 | - | [8] |
| p(HEMA)/PLGA | Letrozole | 32 days | - | Higuchi | [9] |
Table 3: Osteoblast Adhesion on Phosphate-Containing Surfaces
| Surface | Adhered Cell Number (cells/cm²) | Alkaline Phosphatase (ALP) Activity | Reference |
| Unmodified Titanium | Least | Lowest | [10] |
| Titanium + Phosphate | Moderate | Moderate | [10] |
| Titanium + Calcium | High | High | [10] |
| Apatite Coating | Highest | Highest | [10] |
| Nanoparticulate Calcium Phosphate (Ca/P = 2.5) | Increased adhesion | - | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and evaluation of HEMAP-based biomaterials.
Synthesis of this compound (HEMAP)
Principle: This protocol describes the synthesis of HEMAP via the reaction of 2-hydroxyethyl methacrylate (HEMA) with phosphorus pentoxide (P₂O₅).
Materials:
-
2-hydroxyethyl methacrylate (HEMA)
-
Phosphorus pentoxide (P₂O₅)
-
Hydroquinone (B1673460) (inhibitor)
-
Three-necked round-bottom flask
-
Stirrer
-
Cooling bath
Procedure:
-
Charge 130.2 g (1.00 mol) of HEMA and 0.50 g of hydroquinone into a 250-mL three-necked round-bottom flask equipped with a stirrer.
-
Cool the flask to approximately 5°C while stirring.
-
Slowly add 71.0 g (0.50 mol) of P₂O₅ to the flask in five portions, ensuring the temperature is maintained below 15°C.
-
After the complete addition of P₂O₅, continue stirring the reaction mixture at a controlled temperature until the reaction is complete.
-
The resulting product is a mixture of mono- and di-phosphate esters of HEMA. The composition can be characterized by potentiometric titration.
Preparation of p(HEMA)-based Hydrogels
Principle: This protocol details the free-radical polymerization of HEMA-based monomers to form a crosslinked hydrogel.
Materials:
-
2-hydroxyethyl methacrylate (HEMA)
-
This compound (HEMAP) (co-monomer, optional)
-
Poly(ethylene glycol) dimethacrylate (PEGDMA) (crosslinker)
-
Benzoyl peroxide (BPO) (initiator)
-
Microneedle mold (or other desired mold)
-
Vacuum desiccator
-
Oven
Procedure:
-
Mix 20 mL of HEMA, 0.2 mL of PEGDMA, and 88 mg of BPO until a homogeneous solution is formed.[5]
-
Degas the mixture in a vacuum desiccator.
-
Transfer approximately 3 mL of the formulation to the desired mold.
-
Heat the samples at 100°C in an oven for 3 hours to initiate polymerization.[5]
-
After cooling to room temperature, carefully remove the hydrogel from the mold.
-
Thoroughly wash the hydrogel with deionized water for one week to remove any unreacted components.[5]
In Vitro Drug Release Study
Principle: This protocol describes the methodology to quantify the release of a model drug from a prepared hydrogel.
Materials:
-
Drug-loaded hydrogel
-
Phosphate-buffered saline (PBS), pH 7.4
-
Shaking incubator
-
UV-Vis spectrophotometer
Procedure:
-
Immerse a known weight of the drug-loaded hydrogel in a specific volume of PBS (pH 7.4) in a sealed container.
-
Place the container in a shaking incubator at 37°C.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.
-
Measure the concentration of the released drug in the collected aliquots using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.
-
Calculate the cumulative percentage of drug released over time.
Caption: Experimental workflow for in vitro drug release.
Cell Viability Assay (MTT Assay)
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cell-seeded scaffolds in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO) or other solubilizing agent
-
Plate reader
Procedure:
-
After the desired culture period, remove the culture medium from the wells containing the cell-seeded scaffolds.
-
Add fresh culture medium containing MTT solution (final concentration 0.5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at 570 nm using a plate reader. The absorbance is directly proportional to the number of viable cells.
Alkaline Phosphatase (ALP) Activity Assay
Principle: ALP is an early marker of osteogenic differentiation. This assay measures the enzymatic activity of ALP by its ability to hydrolyze p-nitrophenyl phosphate (pNPP) to p-nitrophenol, a yellow product.
Materials:
-
Cell-seeded scaffolds
-
p-Nitrophenyl phosphate (pNPP) substrate solution
-
ALP assay buffer (e.g., glycine (B1666218) buffer, pH 10.4)
-
Stop solution (e.g., 0.1 M NaOH)
-
Plate reader
Procedure:
-
Rinse the cell-seeded scaffolds with PBS.
-
Lyse the cells on the scaffolds using a suitable lysis buffer.
-
Add the pNPP substrate solution to the cell lysate and incubate at 37°C.
-
After a specific time, stop the reaction by adding the stop solution.
-
Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a plate reader.
-
Normalize the ALP activity to the total protein content of the cell lysate.
Signaling Pathways Influenced by HEMAP
The phosphate groups on HEMAP play a crucial role in mediating cellular responses, particularly in the context of bone tissue engineering. They are hypothesized to influence key signaling pathways involved in osteogenic differentiation.
Integrin-Mediated Signaling
Cell adhesion to the extracellular matrix (ECM) is primarily mediated by integrins, transmembrane receptors that recognize specific protein ligands. The phosphate groups on HEMAP-containing surfaces can influence this process.
Caption: HEMAP's influence on integrin signaling.
The negatively charged phosphate groups can enhance the adsorption of ECM proteins like fibronectin and vitronectin, which contain integrin-binding domains (e.g., RGD sequence). This increased protein adsorption leads to a higher density of ligands available for integrin binding, promoting cell adhesion, spreading, and the activation of downstream signaling cascades such as the Focal Adhesion Kinase (FAK) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways ultimately converge on the activation of transcription factors like RUNX2, a master regulator of osteogenesis.
Bone Morphogenetic Protein (BMP) Signaling
BMPs are potent growth factors that induce the differentiation of mesenchymal stem cells into osteoblasts. The phosphate groups on HEMAP may act as binding sites for BMPs, concentrating these signaling molecules at the material surface.
Caption: HEMAP's potential role in BMP signaling.
By localizing BMPs, HEMAP-functionalized surfaces can enhance the interaction of these growth factors with their cognate receptors (BMPRs) on the cell surface. This heightened receptor activation leads to the phosphorylation of intracellular Smad proteins, their complex formation, and subsequent translocation to the nucleus to regulate the transcription of osteogenic genes.
Conclusion
The dual functionality of this compound, conferred by its methacrylate and phosphate groups, provides a powerful and versatile platform for the development of advanced biomaterials. The ability to form robust polymer networks combined with inherent bioactivity makes HEMAP an attractive component for applications in controlled drug delivery and regenerative medicine, particularly for bone tissue engineering. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers to explore and expand upon the potential of HEMAP-based materials. Further investigations into the precise mechanisms of HEMAP-cell interactions and the optimization of its use in complex biological systems will undoubtedly pave the way for novel and effective therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. redalyc.org [redalyc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pncalab.com [pncalab.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Hydroxyapatite-reinforced pectin hydrogel films PEC/PVA/APTES/HAp: doxycycline loading for sustained drug release and wound healing applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Characterization, and Release Kinetics of a Hybrid Hydrogel Drug Delivery System for Sustained Hormone Therapy [mdpi.com]
- 10. Characterization of titanium surfaces with calcium and phosphate and osteoblast adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Hydrophilic Nature of 2-Hydroxyethyl Methacrylate (HEMA) Phosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the hydrophilic properties of 2-hydroxyethyl methacrylate (B99206) (HEMA) phosphate (B84403). Through a comprehensive review of its chemical structure, relevant quantitative data, and established experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of this versatile monomer.
Introduction to HEMA Phosphate and its Hydrophilicity
2-Hydroxyethyl methacrylate (HEMA) phosphate is a functional monomer prized for its ability to impart desirable properties to polymers, including enhanced adhesion and biocompatibility. Its inherent hydrophilicity is a key characteristic driving its use in a variety of applications, from dental adhesives and coatings to drug delivery systems.[1][2] The hydrophilic nature of HEMA phosphate stems from the presence of highly polar functional groups within its molecular structure: a phosphate group and a hydroxyl group. These groups readily form hydrogen bonds with water molecules, leading to its miscibility in aqueous environments.
The addition of the phosphate group to the HEMA molecule significantly enhances its hydrophilic character compared to HEMA alone.[3][4] This increased polarity not only improves water solubility but also promotes strong adhesion to polar substrates such as metals, glass, and ceramics.[2]
Quantitative Data on the Hydrophilic Nature of HEMA Phosphate
| Property | Value | Reference |
| Water Solubility | 25 g/L at 25 °C | [1] |
| Water Contact Angle | Data not available for pure HEMA phosphate | - |
It is important to note that the water contact angle of a surface is a critical measure of its hydrophilicity, with lower angles indicating greater wettability. While a specific value for HEMA phosphate is not documented, for context, polymers of HEMA (pHEMA) exhibit water contact angles in the range of 60-70 degrees.[5][6] The presence of the highly polar phosphate group in HEMA phosphate is expected to result in a lower water contact angle, indicating even greater hydrophilicity.
Experimental Protocols
Synthesis of HEMA Phosphate
The synthesis of HEMA phosphate is typically achieved through the esterification of 2-hydroxyethyl methacrylate (HEMA) with a phosphorylating agent. A common method involves the use of phosphorus pentoxide (P₄O₁₀) or polyphosphoric acid.[1][7]
Materials:
-
2-hydroxyethyl methacrylate (HEMA), inhibitor-free
-
Phosphorus pentoxide (P₄O₁₀) or Polyphosphoric acid
-
Anhydrous solvent (e.g., dichloromethane)
-
Inhibitor (e.g., hydroquinone (B1673460) monomethyl ether - MEHQ)
-
Reaction flask with a stirrer, dropping funnel, and thermometer
-
Cooling bath
Procedure:
-
In a clean, dry reaction flask, dissolve HEMA in the anhydrous solvent under an inert atmosphere (e.g., nitrogen).
-
Add a polymerization inhibitor, such as MEHQ, to the HEMA solution.
-
Cool the reaction mixture in a cooling bath to the desired temperature (typically below 10 °C).
-
Slowly add the phosphorylating agent (e.g., a solution of P₄O₁₀ in the solvent) to the HEMA solution dropwise while stirring vigorously. Maintain the reaction temperature throughout the addition.
-
After the addition is complete, allow the reaction to proceed at a controlled temperature for a specified time (e.g., 2-4 hours).
-
Monitor the reaction progress using techniques such as Fourier-transform infrared (FTIR) spectroscopy to observe the appearance of P-O-C stretching bands and the disappearance of the O-H band from HEMA.
-
Upon completion, the reaction mixture can be purified by washing with a suitable solvent to remove unreacted starting materials and byproducts.
DOT Script for Synthesis Workflow:
Caption: Workflow for the synthesis of HEMA phosphate.
Measurement of Water Contact Angle
The sessile drop method is a standard technique for determining the water contact angle of a surface, providing a quantitative measure of its wettability. This protocol is based on the principles outlined in ASTM D5946.
Apparatus:
-
Contact angle goniometer with a light source and camera
-
Syringe with a fine needle for dispensing droplets
-
Flat, smooth substrate coated with HEMA phosphate
-
High-purity deionized water
Procedure:
-
Prepare a flat, uniform film of HEMA phosphate on a suitable substrate.
-
Place the coated substrate on the sample stage of the goniometer.
-
Fill the syringe with deionized water, ensuring there are no air bubbles.
-
Carefully dispense a small droplet of water (typically 1-5 µL) onto the surface of the HEMA phosphate film.
-
Allow the droplet to equilibrate for a few seconds.
-
Capture a high-resolution image of the droplet profile at the solid-liquid-vapor interface.
-
Use the goniometer's software to measure the angle between the tangent to the droplet at the point of contact and the substrate surface. This is the water contact angle.
-
Repeat the measurement at multiple locations on the surface to ensure reproducibility and calculate the average value.
DOT Script for Water Contact Angle Measurement Workflow:
Caption: Workflow for water contact angle measurement.
Determination of Water Absorption
The water absorption of a polymer is determined by measuring the amount of water it takes up when immersed. This protocol is based on the principles of ASTM D570.
Materials:
-
Polymerized HEMA phosphate sample of a defined shape and size
-
Analytical balance
-
Oven
-
Desiccator
-
Beaker with deionized water
Procedure:
-
Prepare a cured sample of polymerized HEMA phosphate.
-
Dry the sample in an oven at a specified temperature until a constant weight is achieved.
-
Cool the sample in a desiccator and then weigh it accurately to obtain the initial dry weight (W_dry).
-
Immerse the sample in a beaker of deionized water at a controlled temperature (e.g., 23 °C).
-
At predetermined time intervals, remove the sample from the water, gently blot the surface with a lint-free cloth to remove excess water, and weigh it to obtain the wet weight (W_wet).
-
Continue this process until the sample reaches a constant weight, indicating saturation.
-
The percentage of water absorption at any given time can be calculated using the following formula:
Water Absorption (%) = [(W_wet - W_dry) / W_dry] x 100
Signaling Pathways and Logical Relationships
The hydrophilic nature of HEMA phosphate is a direct consequence of its molecular structure. The presence of both a phosphate group and a hydroxyl group allows for multiple points of interaction with water molecules through hydrogen bonding.
DOT Script for HEMA Phosphate Hydrophilicity:
Caption: Molecular basis of HEMA phosphate's hydrophilicity.
Conclusion
HEMA phosphate's distinct hydrophilic character, conferred by its phosphate and hydroxyl functional groups, makes it a valuable monomer in the development of advanced materials. Its high water solubility and anticipated low water contact angle are key indicators of this property. The experimental protocols detailed in this guide provide a framework for the synthesis and characterization of HEMA phosphate, enabling researchers to further explore and harness its hydrophilic nature for a wide range of applications in drug development, biomaterials, and beyond.
References
- 1. Buy 2-Hydroxyethyl methacrylate phosphate | 52628-03-2 [smolecule.com]
- 2. products.evonik.com [products.evonik.com]
- 3. Silcare Private Label | 2-Hydroxyethyl Methacrylate (HEMA) â properties and applications [privatelabel.silcare.com]
- 4. HEMA (HYDROXYETHYL METHACRYLATE) - Ataman Kimya [atamanchemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. US3855364A - Phosphate esters of hydroxyalkyl acrylates and hydroxyalkyl methacrylates - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for 2-Hydroxyethyl Methacrylate Phosphate in Dental Adhesives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxyethyl methacrylate (B99206) phosphate (B84403) (HEMA-P) is a functional monomer utilized in dental adhesive formulations to enhance bonding to the tooth structure. Its bifunctional nature, possessing both a polymerizable methacrylate group and a phosphate ester group, allows it to participate in the polymer network of the adhesive while also forming a chemical bond with the mineral components of enamel and dentin. This dual functionality contributes to improved adhesion, durability, and marginal seal of dental restorations. These application notes provide a comprehensive overview of HEMA-P, including its mechanism of action, performance data in comparison to other monomers, and detailed protocols for its synthesis and evaluation in dental adhesive systems.
Chemical Properties and Mechanism of Action
HEMA-P is an acidic functional monomer that promotes adhesion through a combination of micromechanical interlocking and chemical bonding. The phosphate group is the key to its chemical interaction with the tooth structure.
Mechanism of Adhesion:
-
Etching and Infiltration: The acidic phosphate group of HEMA-P provides a mild self-etching effect on the dentin and enamel, partially dissolving the hydroxyapatite (B223615) (HAp) mineral content. This creates microporosities on the tooth surface, allowing for the infiltration of the adhesive monomers.
-
Ionic Bonding with Hydroxyapatite: The primary chemical adhesion mechanism involves the ionic interaction between the negatively charged phosphate group of HEMA-P and the positively charged calcium ions (Ca²⁺) present in the hydroxyapatite of enamel and dentin. This forms a stable, water-insoluble salt layer at the adhesive-tooth interface.
-
Hybrid Layer Formation: The methacrylate group of HEMA-P copolymerizes with other monomers in the adhesive formulation upon light curing. This process, occurring within the infiltrated and demineralized tooth structure, forms a "hybrid layer" – an interlocking structure of resin and tooth components that is crucial for micromechanical retention.
-
Interaction with Collagen: While the primary interaction is with the inorganic component of dentin, the hydrophilic nature of HEMA-P may also facilitate wetting and interaction with the collagen fibril network within the demineralized dentin, further enhancing the integrity of the hybrid layer.
Figure 1: Mechanism of HEMA-P Adhesion to Dentin.
Performance Data
The performance of dental adhesives is evaluated based on several key parameters, including bond strength, hydrolytic stability (resistance to degradation in a moist environment), and the degree of conversion of the monomers. The following tables summarize quantitative data for experimental adhesives containing HEMA-P and compare them with adhesives containing other functional monomers or no HEMA.
Disclaimer: The data presented below is compiled from various studies. Direct comparison between different studies may be limited due to variations in experimental protocols and formulations.
Table 1: Microtensile Bond Strength (µTBS) to Dentin
| Adhesive System | Functional Monomer(s) | µTBS (MPa) ± SD | Citation(s) |
| Experimental HEMA-P | HEMA-Phosphate | 31.1 - 47.9 (Varies with solvent) | [1] |
| Adper Single Bond 2 (with HEMA-P pre-treatment) | HEMA-Phosphate | 45.2 ± 10.1 | [2] |
| OptiBond All-in-One | HEMA, GPDM | 28.36 ± 6.49 | [3] |
| Clearfil SE Bond | 10-MDP, HEMA | 15.61 ± 4.2 | [4] |
| HEMA-free experimental adhesive | 10-MDP | 48.6 ± 3.3 | [5] |
Table 2: Water Sorption and Solubility (ISO 4049)
| Adhesive Type | Key Monomer(s) | Water Sorption (µg/mm³) | Water Solubility (µg/mm³) | Citation(s) |
| HEMA-containing | HEMA | Increased over time | Increased over time | [6] |
| HEMA-free | - | Remained stable over time | Remained stable over time | [6] |
| Experimental HEMA-containing | HEMA | ~45 | ~5 | [7] |
| Experimental HEMA-free | Alternative Dimethacrylates | ~30-40 | ~2-4 | [7] |
Table 3: Degree of Conversion (DC)
| Adhesive Type | Key Monomer(s) | Degree of Conversion (%) | Citation(s) |
| Experimental HEMA-containing (Control) | HEMA | < 50 | [7] |
| Experimental HEMA-free | Alternative Dimethacrylates | > 50 | [7] |
| HEMA-free model adhesive | - | ~60 | [8] |
| 15% HEMA model adhesive | HEMA | ~60 | [8] |
Experimental Protocols
Synthesis of 2-Hydroxyethyl Methacrylate Phosphate (HEMA-P)
This protocol describes a common method for the synthesis of HEMA-P via the reaction of HEMA with phosphorus pentoxide.
Figure 2: Workflow for HEMA-P Synthesis.
Materials:
-
2-Hydroxyethyl methacrylate (HEMA)
-
Phosphorus pentoxide (P₂O₅)
-
Anhydrous solvent (e.g., dichloromethane (B109758) or toluene)
-
Deionized water
-
Reaction vessel with a stirrer, thermometer, and condenser
-
Heating mantle
-
Filtration apparatus
-
Rotary evaporator or distillation setup
Procedure:
-
In a clean, dry reaction vessel, dissolve HEMA in the anhydrous solvent under an inert atmosphere (e.g., nitrogen).
-
Slowly add phosphorus pentoxide to the HEMA solution in small portions while stirring continuously. The reaction is exothermic, so the addition should be controlled to maintain the desired temperature.
-
Heat the mixture to a controlled temperature, typically between 90-120°C, and maintain for a specified period (e.g., 2-4 hours) to ensure complete reaction.[9]
-
After the esterification reaction, cool the mixture and slowly add a stoichiometric amount of water for hydrolysis.
-
The resulting HEMA-P can be purified by filtration to remove any solid byproducts, followed by removal of the solvent under reduced pressure (e.g., using a rotary evaporator). Further purification may be achieved by distillation.
-
Characterize the final product using techniques such as Fourier-Transform Infrared (FTIR) spectroscopy to confirm the presence of phosphate and methacrylate functional groups, and Nuclear Magnetic Resonance (NMR) spectroscopy to verify the chemical structure.[9]
Microtensile Bond Strength (µTBS) Testing
This protocol outlines the procedure for evaluating the bond strength of a dental adhesive to dentin.
Figure 3: Workflow for Microtensile Bond Strength (µTBS) Testing.
Materials:
-
Extracted, caries-free human third molars
-
Low-speed diamond saw
-
Silicon carbide (SiC) abrasive papers (e.g., 600-grit)
-
Dental adhesive system to be tested
-
Composite resin
-
LED light-curing unit
-
Microtome or precision cutter
-
Universal testing machine with a microtensile jig
-
Stereomicroscope or Scanning Electron Microscope (SEM)
Procedure:
-
Tooth Preparation: Section the crown of an extracted human molar to expose a flat dentin surface. Grind the surface with 600-grit SiC paper under water to create a standardized smear layer.[3]
-
Adhesive Application: Apply the dental adhesive containing HEMA-P to the prepared dentin surface according to the manufacturer's instructions.
-
Composite Buildup: Build a block of composite resin on the bonded surface in increments, light-curing each increment.
-
Storage: Store the bonded tooth in distilled water at 37°C for 24 hours.[10]
-
Sectioning: Section the tooth into multiple beams (e.g., 1x1 mm cross-section) perpendicular to the adhesive interface using a microtome or precision cutter under water cooling.[10]
-
Testing: Mount each beam onto a microtensile testing jig and apply a tensile load at a constant crosshead speed (e.g., 0.5 mm/min) until fracture occurs.[4]
-
Data Analysis: Calculate the µTBS in megapascals (MPa) by dividing the fracture load (in Newtons) by the cross-sectional area of the beam (in mm²). Examine the fractured surface under a stereomicroscope or SEM to determine the failure mode (adhesive, cohesive in dentin, cohesive in composite, or mixed).[10]
Water Sorption and Solubility Testing (ISO 4049)
This protocol is used to determine the amount of water absorbed by and leached from a polymerized adhesive.
Materials:
-
Dental adhesive
-
Molds (e.g., 15 mm diameter, 1 mm thick)
-
LED light-curing unit
-
Desiccator with silica (B1680970) gel
-
Analytical balance (accurate to 0.01 mg)
-
Oven at 37°C
-
Distilled water
Procedure:
-
Specimen Preparation: Prepare at least five disc-shaped specimens of the polymerized adhesive using the molds. Light-cure the specimens according to the manufacturer's instructions.
-
Initial Drying and Weighing: Place the specimens in a desiccator at 37°C. Weigh them periodically until a constant mass (m₁) is achieved (i.e., mass change of less than 0.1 mg in 24 hours).
-
Water Immersion: Immerse the specimens in distilled water at 37°C for 7 days.[6]
-
Wet Weighing: After 7 days, remove the specimens from the water, blot dry, and weigh them to obtain the wet mass (m₂).
-
Final Drying and Weighing: Place the specimens back into the desiccator at 37°C and dry them until a constant mass (m₃) is reached.
-
Calculations:
-
Water Sorption (Wsp): Wsp = (m₂ - m₃) / V, where V is the volume of the specimen in mm³.
-
Water Solubility (Wsl): Wsl = (m₁ - m₃) / V.
-
Biocompatibility and Stability
Biocompatibility: The biocompatibility of dental materials is crucial for ensuring they do not cause adverse reactions in the patient. In vitro tests are commonly used as an initial screening for cytotoxicity. These tests involve exposing cell cultures (e.g., human gingival fibroblasts) to extracts of the polymerized material or its individual components. Cell viability is then assessed using various assays. While HEMA has been reported to have cytotoxic potential, the biocompatibility of HEMA-P needs to be thoroughly evaluated in its polymerized state within a dental adhesive formulation.[11]
Hydrolytic Stability: The oral environment is a challenging setting for polymeric materials due to the constant presence of water and fluctuating pH. Hydrolytic degradation can break down the polymer network of the adhesive, leading to a decrease in bond strength and the longevity of the restoration. The ester linkages in methacrylate-based monomers, including HEMA-P, are susceptible to hydrolysis, especially under acidic conditions.[12] The stability of the ionic bond between the phosphate group of HEMA-P and hydroxyapatite is a key factor in its long-term performance. While this bond is generally stable, the overall hydrolytic stability of the adhesive will also depend on the other components of the formulation.[4]
Conclusion
This compound is a promising functional monomer for dental adhesive formulations. Its ability to form a chemical bond with the tooth structure, in addition to contributing to the formation of a micromechanical interlocking hybrid layer, can lead to enhanced bond strength and durability. However, like other methacrylate-based monomers, its long-term performance is influenced by its hydrolytic stability and biocompatibility. Further research is needed to optimize formulations containing HEMA-P and to conduct long-term clinical studies to validate its in vitro performance. The protocols provided in these application notes offer a standardized approach for the synthesis and evaluation of HEMA-P in the development of new and improved dental adhesives.
References
- 1. Effects of HEMA/solvent combinations on bond strength to dentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. Evaluation of the Bond Strength of Self-Etching Adhesive Systems Containing HEMA and 10-MDP Monomers: Bond Strength of Adhesives Containing HEMA and 10-MDP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sdiodonto.com.br [sdiodonto.com.br]
- 6. Long-term evaluation of water sorption and ultimate tensile strength of HEMA-containing/-free one-step self-etch adhesives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Replacing HEMA with alternative dimethacrylates in dental adhesive systems: evaluation of polymerization kinetics and physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. publications.polymtl.ca [publications.polymtl.ca]
- 9. Buy this compound | 52628-03-2 [smolecule.com]
- 10. Comparative Analysis of Bond Strength Durability of 10-Methacryloyloxydecyl Dihydrogen Phosphate-Containing Adhesives on a Low-Viscosity Bulk-Fill Composite Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 11. estudogeral.uc.pt [estudogeral.uc.pt]
- 12. Degradation of 10-methacryloyloxydecyl dihydrogen phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Hydroxyethyl Methacrylate (HEMA) in Phosphate-Based Bone Cements
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 2-Hydroxyethyl methacrylate (B99206) (HEMA) as a polymeric modifier for phosphate-based bone cements, particularly Magnesium Phosphate (B84403) Cements (MPCs). The inclusion of HEMA aims to enhance the mechanical properties and handling characteristics of these cements for orthopedic applications.
Introduction
Magnesium phosphate cements (MPCs) are promising alternatives to traditional calcium phosphate and polymethyl methacrylate (PMMA) bone cements due to their favorable characteristics, including rapid setting times, high initial mechanical strength, biocompatibility, and resorbability.[1][2][3][4] However, inherent brittleness and challenging handling properties can limit their clinical application.[2][3] The incorporation of 2-hydroxyethyl methacrylate (HEMA) to create a dual-setting cement offers a solution to these limitations. The in-situ polymerization of HEMA into a hydrogel network within the setting cement matrix can improve formability, shorten setting time, and enhance mechanical strength.[4][5]
Key Performance Modifications with HEMA
The addition of HEMA to magnesium phosphate cement formulations leads to significant improvements in several key properties:
-
Enhanced Mechanical Strength: The formation of a poly(HEMA) network within the cement matrix can increase both compressive and bending strength.[1][2] Optimal concentrations of HEMA are crucial, as excessive amounts can sometimes lead to a decrease in compressive strength.[2]
-
Improved Handling and Formability: The hydrogel component imparts a more favorable, gel-like consistency to the cement paste, improving its injectability and formability during surgical application.[1]
-
Reduced Setting Time: The presence of HEMA can accelerate the setting reaction of the cement, which is a critical parameter for surgical procedures.[1]
-
Controlled Degradation: The hydrogel phase can influence the degradation rate of the cement, a key factor for bone regeneration applications.[3][6]
-
Increased Wettability: The hydrophilic nature of HEMA can improve the wettability of the cement, which may enhance its interaction with biological fluids.[2][5]
Quantitative Data Summary
The following table summarizes the quantitative effects of HEMA addition on the properties of magnesium phosphate bone cement based on published literature.
| Property | Unmodified MPC | HEMA-Modified MPC | Reference(s) |
| Setting Time (minutes) | 20.63 - 24.63 | 16 - 21 | [1][5] |
| Compressive Strength (MPa) | ~50 | 45 - 73 | [1][2] |
| Bending Strength (MPa) | ~13 | 13 - 20 | [1][2] |
| Porosity (%) | < 4 (initial) | 2 - 11 | [1][5] |
| Wettability (Contact Angle °) | ~32 | 20 - 30 | [2][5] |
| Young's Modulus (GPa) | Not specified | 2.5 - 3.0 | [2][5] |
Experimental Protocols
Preparation of HEMA-Modified Magnesium Phosphate Cement
This protocol describes the preparation of a dual-setting bone cement based on the combination of magnesium phosphate cement with poly(2-hydroxyethyl methacrylate).
Materials:
-
Trimagnesium phosphate (Mg₃(PO₄)₂) powder
-
Diammonium hydrogen phosphate ((NH₄)₂HPO₄) powder
-
2-Hydroxyethyl methacrylate (HEMA), >99%
-
N,N,N′,N′-tetramethylethylenediamine (TEMED), >99%
-
Ammonium persulfate (APS), >98%
-
Deionized water
Equipment:
-
Sintering furnace
-
Ball mill or grinder
-
Spatula and mixing vessel
-
Molds for specimen preparation (e.g., cylindrical molds for compressive strength testing)
-
Incubator set at 37°C and >90% humidity
Protocol:
-
Powder Component Preparation:
-
Synthesize trimagnesium phosphate (TMP) by sintering a stoichiometric mixture of MgHPO₄·3H₂O and Mg(OH)₂ at 1100°C for 5 hours.
-
Grind the resulting TMP into a fine powder.
-
Mix the TMP powder with finely ground diammonium hydrogen phosphate at a 4:1 mass ratio to create the final powder component of the cement.[3][6]
-
-
Liquid Component Preparation:
-
Cement Mixing and Curing:
-
Add APS to the HEMA/TEMED solution at a concentration of 2.5 mg/mL immediately before mixing with the powder to initiate polymerization.[1]
-
Mix the powder and liquid components at a powder-to-liquid ratio of 2.5 g/mL to form a homogenous paste.[3][6] A premixing time of 2 to 4 minutes for the liquid components before adding the powder can influence the final properties.[1]
-
Cast the resulting paste into molds for the desired specimen shape.
-
Cure the specimens for 24 hours at 37°C in an environment with over 90% humidity.[3][6]
-
Characterization of HEMA-Modified Bone Cement
4.2.1. Mechanical Testing
-
Compressive Strength: Perform static compressive tests on cylindrical specimens (e.g., 5 mm diameter, 10 mm height) using a universal testing machine at a crosshead speed of 1 mm/min.[2][7]
-
Flexural Strength (Three-Point Bending Test): Use rectangular specimens and a universal testing machine with a three-point bending fixture. A supporting span of 50 mm and a crosshead speed of 5 mm/min can be used.[7]
4.2.2. Setting Time Measurement
-
Use a Vicat apparatus to determine the initial and final setting times. Fill a mold with the cement paste and place it in a 37°C, 100% humidity environment. Measure the penetration of the Vicat needle at regular intervals.[7]
4.2.3. Microstructure and Phase Analysis
-
Scanning Electron Microscopy (SEM): Examine the fracture surfaces of hardened cement samples to observe the microstructure, crystal morphology, and the integration of the polymer phase.
-
X-ray Diffraction (XRD): Analyze the crystalline phases present in the set cement to identify the reaction products, such as struvite and newberyite.[2]
4.2.4. In Vitro Bioactivity Assessment
-
Soak cement samples in simulated body fluid (SBF) for various time points (e.g., 3, 7, 14 days).[8]
-
After soaking, analyze the surface of the samples using SEM and Energy Dispersive X-ray Spectroscopy (EDS) to detect the formation of a hydroxyapatite (B223615) layer, which is an indicator of bioactivity.[8]
4.2.5. Cytocompatibility Assessment
-
Perform in vitro cytotoxicity tests using cell lines such as human osteoblasts.[3]
-
Assess cell viability and proliferation on the cement samples using assays like the XTT test.[9]
-
Evaluate cell attachment and morphology on the cement surface using SEM.
Visualizations
Caption: Experimental workflow for the preparation and characterization of HEMA-modified bone cement.
Caption: Potential signaling pathway for osteoblast differentiation on bioactive bone cement surfaces.
Conclusion
The incorporation of 2-Hydroxyethyl methacrylate into magnesium phosphate bone cements presents a viable strategy for developing dual-setting materials with enhanced mechanical properties and improved handling characteristics. The protocols and data presented herein provide a foundation for researchers and scientists to further explore and optimize these advanced biomaterials for various bone regeneration and fixation applications. Further research should focus on optimizing the polymerization process to ensure complete biocompatibility and long-term performance in vivo.[1][3]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Dual-Setting Bone Cement Based On Magnesium Phosphate Modified with Glycol Methacrylate Designed for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sciforum : Event management platform [sciforum.net]
- 4. Dual-Setting Bone Cement Based On Magnesium Phosphate Modified with Glycol Methacrylate Designed for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sciforum.net [sciforum.net]
- 7. Preparation of Calcium Phosphate Cement and Polymethyl Methacrylate for Biological Composite Bone Cements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Porous Surface Modified Bioactive Bone Cement for Enhanced Bone Bonding | PLOS One [journals.plos.org]
- 9. Influence of Different Nanometals Implemented in PMMA Bone Cement on Biological and Mechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: HEMA Phosphate in Tissue Engineering Scaffolds
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Hydroxyethyl methacrylate (B99206) (HEMA) is a widely utilized hydrophilic polymer in biomedical applications due to its excellent biocompatibility and tunable properties.[1][2] The incorporation of phosphate (B84403) functional groups, creating HEMA phosphate copolymers, significantly enhances the bioactivity of these scaffolds, particularly for mineralized tissue engineering. The phosphate moieties provide sites for calcium binding, promoting hydroxyapatite (B223615) deposition and creating a favorable environment for osteogenic and chondrogenic differentiation.[3][4] These materials are synthesized through various methods, including the copolymerization of HEMA with phosphate-containing monomers like 2-(methacryloyloxy)ethyl phosphate (MOEP) or ethylene (B1197577) glycol methacrylate phosphate (EGMP).[3][4] This document provides a comprehensive overview of the applications of HEMA phosphate in tissue engineering, summarizing key quantitative data and detailing essential experimental protocols.
Applications in Tissue Engineering
HEMA phosphate-based scaffolds have shown significant promise in the regeneration of bone, cartilage, and dental tissues. The presence of phosphate groups improves cell adhesion, enhances mineralization, and can be tailored to achieve desired mechanical and degradation properties.
Bone Tissue Engineering
The primary application of HEMA phosphate is in bone regeneration. The phosphate groups on the polymer backbone act as nucleation sites for calcium phosphate, mimicking the natural process of bone mineralization.[3] This enhances the osteoconductivity of the scaffold, promoting the adhesion, proliferation, and differentiation of osteoblasts and mesenchymal stem cells (MSCs).[5] Copolymers of HEMA and phosphate-containing methacrylates have been shown to facilitate the binding of calcium ions and improve bone formation.[3] Composite scaffolds incorporating HEMA phosphate with other materials like nano-silica, gelatin, or magnetic nanoparticles have been developed to further improve mechanical strength and biological response.[6][7][8][9] For instance, the addition of γ-Fe2O3 nanoparticles to a porous PHEMA scaffold was found to significantly improve the adhesion of human osteoblast-like SAOS-2 cells.[8][9]
Cartilage Tissue Engineering
In cartilage repair, HEMA is often copolymerized or blended with components of the natural cartilage extracellular matrix (ECM), such as hyaluronic acid (HA).[10][11] Methacrylated hyaluronic acid (HAMA) incorporated into hydrogels can positively influence chondrocyte proliferation and differentiation.[10] Studies have shown that intermediate concentrations of HAMA in hydrogels increase the production of glycosaminoglycans (GAGs) and type II collagen, which are critical components of cartilage tissue.[10] The mechanical properties of these hydrogels can be tuned by adjusting the HAMA concentration to better match that of native cartilage.[10]
Dental Applications
In dentistry, HEMA phosphate is a key component in self-etching adhesive systems.[12][13][14] It functions as both a demineralizing agent and a resin monomer. The acidic phosphate group etches the dentin surface, exposing the collagen network, while the methacrylate group copolymerizes with other resin components to form a hybrid layer, ensuring strong adhesion between the tooth structure and the restorative material.[12][13] The use of HEMA phosphate as a dentin conditioner has been shown to result in less nanoleakage compared to traditional phosphoric acid etching, suggesting a more stable and durable bond.[12][13]
Data Summary
The functional properties of HEMA phosphate scaffolds are highly dependent on their composition and fabrication method. The following tables summarize key quantitative data from various studies.
Table 1: Mechanical Properties of HEMA-Based Scaffolds
| Scaffold Composition | Compressive Strength (MPa) | Compressive Modulus (GPa) | Bending Strength (MPa) | Reference |
| Magnesium Phosphate Cement (MPC) | ~50 | - | ~13 | [15] |
| MPC + 15% HEMA | 45 - 73 | 2.5 - 3.0 | 13 - 20 | [15] |
| PHEMA | - | - | - | [9] |
| PHEMA@γ-Fe₂O₃ | - | - | - | [9] |
| Poly(HEMA-co-MMA) H95M5 | 0.93 ± 0.05 | 0.034 ± 0.0017 | - | [16] |
| Poly(HEMA-co-MMA) H80M20 | 0.25 ± 0.04 | 0.016 ± 0.0008 | - | [16] |
| GelMA-HA-PR | 0.029 ± 0.007 | - | - | [17] |
| GelMA-HA-PR-Sr10% | 0.036 ± 0.0008 | - | - | [17] |
Note: Data is presented as reported in the literature; direct comparison may be limited by different testing conditions.
Table 2: Physical and Biological Properties of HEMA-Based Scaffolds
| Scaffold Composition | Pore Size (μm) | Porosity (%) | Swelling Ratio (%) | Key Biological Finding | Reference |
| PHEMA | 54 ± 3 | - | ~20-30% weight loss in 28 days | Non-cytotoxic to NHDF cells | [18] |
| C-PHEMA/1.25 SS | 34 ± 3 | - | - | Non-cytotoxic to NHDF cells | [18] |
| C-PHEMA/1.25 pC-SS | 17 ± 2 | - | - | Non-cytotoxic to NHDF cells | [18] |
| PHEMA | Anisotropic, up to 400 thick | - | - | Modest SAOS-2 cell adhesion | [8][9] |
| PHEMA@γ-Fe₂O₃ | Anisotropic, up to 400 thick | - | - | Improved SAOS-2 cell adhesion | [8][9] |
| HEMA/gelatin/PBAE cryogels | - | Higher than porogenated | Higher than porogenated | Nontoxic, high cell adhesion | [7] |
| HEMA/gelatin/PBAE + nHAp | - | - | Slightly lower | Cell metabolic activity higher at 2 & 7 days | [7] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following section provides protocols for key experiments related to the synthesis, characterization, and biological evaluation of HEMA phosphate scaffolds.
Protocol 1: Synthesis of Porous HEMA Phosphate Scaffolds
This protocol describes a free-radical polymerization method to create porous scaffolds, adapted from procedures for preparing superporous PHEMA-based hydrogels.[9][19]
Materials:
-
2-hydroxyethyl methacrylate (HEMA)
-
2-(methacryloyloxy)ethyl phosphate (MOEP) or other phosphate monomer
-
Ethylene dimethacrylate (EDMA) as a crosslinker
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) as an initiator
-
1,4-Dioxane (B91453) (solvent)
-
Ammonium (B1175870) oxalate (B1200264) crystals (porogen)
-
10% aqueous ammonium chloride
Procedure:
-
Prepare Monomer Solution: In a suitable container, dissolve HEMA, MOEP, EDMA, and AIBN in 1,4-dioxane to create the monomer phase. A typical ratio might be HEMA:MOEP (e.g., 90:10 molar ratio), with EDMA at ~1 wt% and AIBN at ~0.8 wt% of the total monomer weight.
-
Prepare Mold: Fill a 10 mL syringe or other suitable mold with needle-like ammonium oxalate crystals, which will act as the porogen.
-
Initiate Polymerization: Add the monomer solution to the porogen-filled syringe, ensuring complete infiltration.
-
Curing: Seal the syringe and place it in an oven or water bath at 60°C for 16-24 hours to allow for polymerization.
-
Scaffold Retrieval: After polymerization, carefully cut open the syringe to retrieve the solid polymer cylinder.
-
Porogen Leaching: Wash the polymer cylinder extensively with a 10% aqueous ammonium chloride solution for 3 days, followed by washing with deionized water. This will dissolve and remove the ammonium oxalate crystals, leaving behind an interconnected porous network.
-
Lyophilization: Freeze the washed scaffold and lyophilize (freeze-dry) to remove water and obtain the final porous structure.
Protocol 2: In Vitro Cell Viability (MTT Assay)
This protocol assesses the cytotoxicity of the scaffold material by measuring the metabolic activity of cells cultured on the scaffold.[20][21]
Materials:
-
HEMA phosphate scaffolds (sterilized, e.g., via ethylene oxide or UV irradiation)
-
Target cell line (e.g., human osteoblast-like cells SAOS-2, human mesenchymal stem cells hMSCs)[8]
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or isopropanol (B130326)
-
24-well culture plates
-
Microplate reader
Procedure:
-
Scaffold Preparation: Place sterile scaffold samples into the wells of a 24-well plate. Pre-soak the scaffolds in complete culture medium for at least 2 hours before cell seeding.
-
Cell Seeding: Trypsinize and count the cells. Seed a known density of cells (e.g., 1 x 10⁴ cells/scaffold) directly onto the surface of each scaffold. Add sufficient medium to each well. Use tissue culture plastic as a control.
-
Incubation: Culture the cells for desired time points (e.g., 1, 3, and 7 days) in a humidified incubator at 37°C and 5% CO₂.
-
MTT Addition: At each time point, remove the culture medium and wash the scaffolds gently with PBS. Add 500 µL of fresh medium and 50 µL of MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the MTT solution. Add 500 µL of DMSO or isopropanol to each well to dissolve the formazan crystals. Place the plate on a shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Transfer 100-200 µL of the colored solution from each well to a 96-well plate. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values of the scaffold groups to the control group (cells on tissue culture plastic), which is considered 100% viable.
Protocol 3: Osteogenic Differentiation (Alkaline Phosphatase Activity)
This protocol measures the activity of Alkaline Phosphatase (ALP), an early marker of osteogenic differentiation.[22]
Materials:
-
Cell-seeded scaffolds (cultured in osteogenic induction medium)
-
Osteogenic induction medium (e.g., standard growth medium supplemented with 10 nM dexamethasone, 10 mM β-glycerophosphate, and 50 µg/mL ascorbic acid)[23]
-
Cell lysis buffer (e.g., 0.2% Triton X-100)
-
p-Nitrophenyl Phosphate (pNPP) substrate solution
-
p-Nitrophenol (pNP) standards
-
Stop solution (e.g., 3 M NaOH)
-
Microplate reader
Procedure:
-
Cell Culture: Seed and culture cells (typically hMSCs) on scaffolds as described in Protocol 2. After 24 hours for initial attachment, replace the standard medium with osteogenic induction medium. Culture for 7, 14, and 21 days, replacing the medium every 2-3 days.
-
Sample Collection: At each time point, wash the cell-seeded scaffolds with PBS.
-
Cell Lysis: Add cell lysis buffer to each sample and incubate on ice. Lyse the cells using freeze-thaw cycles or sonication to release intracellular proteins.
-
Protein Quantification: Determine the total protein content in each lysate using a standard protein assay (e.g., Bradford or BCA assay). This will be used for normalization.
-
ALP Reaction: In a 96-well plate, add a known volume of cell lysate. Add the pNPP substrate solution to initiate the reaction. Incubate at 37°C for 15-30 minutes. The ALP enzyme will convert pNPP to the yellow product, p-Nitrophenol (pNP).
-
Stop Reaction: Stop the reaction by adding the NaOH stop solution.
-
Absorbance Measurement: Measure the absorbance at 405 nm.
-
Data Analysis: Create a standard curve using the pNP standards. Calculate the amount of pNP produced in each sample from the standard curve. Normalize the ALP activity to the total protein content of the corresponding sample (e.g., nmol pNP/min/mg protein).
Visualized Workflows and Pathways
The following diagrams illustrate key processes and relationships in the application of HEMA phosphate scaffolds.
Caption: Workflow for HEMA phosphate scaffold synthesis and characterization.
Caption: Experimental workflow for in vitro biological evaluation of scaffolds.
Caption: Simplified signaling pathway for osteogenic differentiation on HEMA-P.
References
- 1. Porous Poly(2-hydroxyethyl methacrylate) Hydrogel Scaffolds for Tissue Engineering: Influence of Crosslinking Systems and Silk Sericin Concentration on Scaffold Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of AlgNa-g-Poly(QCL-co-HEMA) Hydrogels as Platform for Chondrocyte Proliferation and Controlled Release of Betamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Calcium phosphate surfaces promote osteogenic differentiation of mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pure.tue.nl [pure.tue.nl]
- 8. Magnetic Superporous Poly(2-hydroxyethyl methacrylate) Hydrogel Scaffolds for Bone Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Development of a thermosensitive HAMA-containing bio-ink for the fabrication of composite cartilage repair constructs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Photopolymerization of phosphoric acid ester-based self-etch dental adhesives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Poly(HEMA-co-MMA) Hydrogel Scaffold for Tissue Engineering with Controllable Morphology and Mechanical Properties Through Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 3D-Bioprinted Gelatin Methacryloyl-Strontium-Doped Hydroxyapatite Composite Hydrogels Scaffolds for Bone Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. RGDS-Modified Superporous Poly(2-Hydroxyethyl Methacrylate)-Based Scaffolds as 3D In Vitro Leukemia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. New insights in osteogenic differentiation revealed by mass spectrometric assessment of phosphorylated substrates in murine skin mesenchymal cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Hydroxyethyl Methacrylate Phosphate (HEMA-P) as a Flame Retardant in Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Hydroxyethyl methacrylate (B99206) phosphate (B84403) (HEMA-P) as a reactive flame retardant in various polymer systems. Detailed protocols for the synthesis of HEMA-P, its incorporation into polymers, and the evaluation of flame retardancy are provided to facilitate research and development in this area.
Introduction
2-Hydroxyethyl methacrylate phosphate (HEMA-P) is an organophosphorus compound that has garnered significant interest as a halogen-free flame retardant for polymeric materials. Its bifunctional nature, containing both a polymerizable methacrylate group and a flame-retardant phosphate group, allows it to be chemically incorporated into the polymer backbone. This reactive approach offers significant advantages over traditional additive flame retardants, such as preventing leaching and maintaining the mechanical and optical properties of the host polymer. HEMA-P is particularly effective in oxygen-containing polymers like polylactic acid (PLA) and poly(methyl methacrylate) (PMMA), where it promotes char formation in the condensed phase during combustion, thereby inhibiting fire propagation.
Synthesis of this compound (HEMA-P)
A common and effective method for synthesizing HEMA-P is through the condensation reaction of 2-hydroxyethyl methacrylate (HEMA) and phosphorus pentoxide (P₂O₅).
Experimental Protocol: Synthesis of HEMA-P
Materials:
-
2-Hydroxyethyl methacrylate (HEMA), ≥99%
-
Phosphorus pentoxide (P₂O₅), ≥98%
-
Hydroquinone (B1673460), ≥99% (as an inhibitor)
-
Three-necked round-bottom flask (250 mL)
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Heating mantle with a temperature controller
Procedure:
-
Equip a 250 mL three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel.
-
Add 130.2 g (1.00 mol) of HEMA and 0.50 g of hydroquinone to the flask.
-
Cool the flask to approximately 5°C using an ice bath while stirring the mixture.
-
Slowly add 71.0 g (0.50 mol) of P₂O₅ to the flask in five portions. Maintain the reaction temperature below 15°C throughout the addition.
-
After the complete addition of P₂O₅, continue stirring the mixture at below 15°C for 1 hour.
-
Gradually raise the temperature to 40°C and maintain it for 1 hour.
-
Further, increase the temperature to 70°C and hold for 3 hours to complete the reaction.
-
The resulting product is a viscous, clear liquid, which is a mixture of mono- and di-phosphate esters of HEMA. For many applications, this mixture can be used directly without further purification.
Characterization:
The synthesized HEMA-P can be characterized using the following techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of phosphate and methacrylate functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P): To elucidate the chemical structure and determine the ratio of mono- and di-esters.
-
Potentiometric Titration: To determine the acid value of the phosphate ester mixture.
Incorporation of HEMA-P into Polymers
HEMA-P can be incorporated into polymers through various techniques, primarily reactive melt blending for thermoplastics like PLA and in-situ polymerization for monomers like methyl methacrylate (MMA).
Reactive Melt Blending with Polylactic Acid (PLA)
Experimental Protocol:
Materials and Equipment:
-
Polylactic acid (PLA) pellets
-
Synthesized HEMA-P
-
Twin-screw extruder with a temperature-controlled barrel
-
Pelletizer
-
Injection molding machine or compression molder
Procedure:
-
Dry the PLA pellets at 80°C for at least 4 hours in a vacuum oven to remove any moisture.
-
Premix the dried PLA pellets with the desired weight percentage of HEMA-P (e.g., 0.5 wt%, 1 wt%, 2 wt%).
-
Set the temperature profile of the twin-screw extruder. For PLA, a typical profile would be from 160°C at the feeding zone to 190°C at the die.
-
Feed the premixed PLA and HEMA-P into the extruder. The screw speed can be set to 80-100 rpm.
-
The reactive blending occurs within the extruder, where the methacrylate group of HEMA-P reacts and grafts onto the PLA chains.
-
The extruded strand is cooled in a water bath and then pelletized.
-
The resulting pellets of PLA-g-HEMA-P can then be dried and used for further processing, such as injection molding or compression molding, to prepare specimens for testing.
In-situ Polymerization with Methyl Methacrylate (MMA)
Experimental Protocol:
Materials and Equipment:
-
Methyl methacrylate (MMA) monomer, inhibitor removed
-
Synthesized HEMA-P
-
Azobisisobutyronitrile (AIBN) as a radical initiator
-
Reaction vessel with a stirrer, condenser, and nitrogen inlet
-
Water bath or oil bath for temperature control
Procedure:
-
Remove the inhibitor from the MMA monomer by washing with an aqueous NaOH solution followed by distilled water, and then drying over anhydrous sodium sulfate.
-
In the reaction vessel, dissolve the desired amount of HEMA-P (e.g., 10, 20, 30 parts per hundred parts of resin, phr) in the purified MMA monomer.
-
Add the radical initiator AIBN (typically 0.1-0.5 wt% of the total monomer weight).
-
Purge the reaction mixture with nitrogen for at least 15 minutes to remove dissolved oxygen.
-
Heat the mixture to 60-80°C while stirring under a nitrogen atmosphere to initiate polymerization.
-
Continue the polymerization for several hours until a viscous solution is obtained.
-
The resulting copolymer, P(MMA-co-HEMA-P), can be cast into molds and further cured at a higher temperature to obtain solid samples for testing.
Flame Retardancy Evaluation
The flame retardancy of the modified polymers should be evaluated using standard testing methods to quantify their fire resistance.
Limiting Oxygen Index (LOI)
The LOI test (ASTM D2863) determines the minimum concentration of oxygen in an oxygen/nitrogen mixture that is required to sustain the combustion of a material. A higher LOI value indicates better flame retardancy.
Experimental Protocol:
-
Prepare test specimens of the polymer with standard dimensions (typically 100 mm x 10 mm x 3 mm).
-
Place the specimen vertically in a glass chimney.
-
Introduce a mixture of oxygen and nitrogen into the chimney from the bottom.
-
Ignite the top of the specimen with a flame.
-
Adjust the oxygen/nitrogen ratio until the flame is just self-extinguished.
-
The LOI is calculated as: LOI (%) = [O₂] / ([O₂] + [N₂]) x 100.
UL-94 Vertical Burning Test
The UL-94 test classifies the flammability of plastic materials. The vertical burning test (V-0, V-1, V-2) is commonly used for flame-retardant materials.
Experimental Protocol:
-
Prepare at least five test specimens of standard dimensions (typically 125 mm x 13 mm x desired thickness).
-
Mount a specimen vertically.
-
Apply a calibrated flame to the bottom of the specimen for 10 seconds.
-
Remove the flame and record the after-flame time (t₁).
-
Immediately reapply the flame for another 10 seconds.
-
Remove the flame and record the after-flame time (t₂) and after-glow time (t₃).
-
Observe if any flaming drips ignite a cotton patch placed below the specimen.
-
The material is classified as V-0, V-1, or V-2 based on the burning times, after-glow, and dripping behavior according to the UL-94 standard.
Cone Calorimetry
The cone calorimeter (ISO 5660) is one of the most effective instruments for studying the fire behavior of materials. It measures parameters such as the heat release rate (HRR), peak heat release rate (pHRR), total heat release (THR), and smoke production rate (SPR).
Experimental Protocol:
-
Prepare square specimens of the polymer (typically 100 mm x 100 mm x 3 mm).
-
Wrap the specimen in aluminum foil, leaving the top surface exposed.
-
Place the specimen on a load cell under a conical radiant heater.
-
Expose the specimen to a specific heat flux (e.g., 35 or 50 kW/m²).
-
A spark igniter is used to ignite the pyrolysis gases.
-
During combustion, the oxygen concentration in the exhaust gas is measured to calculate the heat release rate.
-
Other parameters like mass loss and smoke production are also recorded throughout the test.
Quantitative Data
The following tables summarize the flame retardant performance of polymers modified with HEMA-P and its polymerized form (PHEMAP).
Table 1: Limiting Oxygen Index (LOI) and UL-94 Ratings
| Polymer Matrix | Flame Retardant | Concentration (wt% or phr) | LOI (%) | UL-94 Rating |
| PLA | None | 0 | ~20 | No Rating |
| PLA | PHEMAP | 0.5 | 28 | V-0[1] |
| PMMA | None | 0 | 17.8 | No Rating |
| PMMA | HEMAP | 30 phr | 24.5 | - |
Table 2: Cone Calorimetry Data (Heat Flux: 50 kW/m²)
| Polymer Matrix | Flame Retardant | Concentration (phr) | pHRR (kW/m²) | THR (MJ/m²) |
| PMMA | None | 0 | - | - |
| PMMA | HEMAP | 30 | Reduced by 40%[2] | Reduced by 36.2%[2] |
Flame Retardant Mechanism of HEMA-P
HEMA-P primarily acts in the condensed phase to exert its flame-retardant effect. During combustion, the phosphate groups in HEMA-P decompose to form phosphoric acid and subsequently polyphosphoric acid.
-
Dehydration and Charring: Polyphosphoric acid is a strong dehydrating agent that promotes the carbonization of the polymer matrix. It abstracts water molecules from the polymer chains, leading to the formation of a stable, insulating char layer on the surface of the material.
-
Barrier Effect: This char layer acts as a physical barrier, which:
-
Insulates the underlying polymer from the heat of the flame.
-
Reduces the rate of thermal decomposition of the polymer.
-
Hinders the diffusion of flammable volatile products to the combustion zone.
-
Limits the access of oxygen to the polymer surface.
-
This condensed-phase mechanism effectively suppresses the combustion process, reduces heat release, and minimizes smoke production.
Visualizations
Experimental Workflow: Synthesis and Polymer Modification
Caption: Workflow for HEMA-P synthesis and incorporation into PLA and PMMA.
Flame Retardant Signaling Pathway
Caption: Condensed-phase flame retardant mechanism of HEMA-P in polymers.
References
Application Notes and Protocols for the Polymerization of 2-Hydroxyethyl Methacrylate Phosphate (HEMA-P)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the polymerization of 2-Hydroxyethyl methacrylate (B99206) phosphate (B84403) (HEMA-P), a functional monomer with significant potential in biomedical applications, particularly in the field of drug delivery. The introduction of a phosphate group onto the well-established biomaterial poly(2-hydroxyethyl methacrylate) (pHEMA) imparts unique properties, including enhanced hydrophilicity, potential for mineralization, and improved biocompatibility.
This document details various polymerization techniques, including free-radical, Reversible Addition-Fragmentation chain-Transfer (RAFT), and Atom Transfer Radical Polymerization (ATRP), providing protocols for the synthesis of poly(HEMA-P)-based materials. Furthermore, it explores the applications of these polymers in creating advanced drug delivery systems such as nanoparticles and hydrogels.
Overview of 2-Hydroxyethyl Methacrylate Phosphate (HEMA-P)
This compound is a methacrylate monomer featuring a phosphate group.[1] This dual functionality allows it to undergo radical polymerization to form polymers with pendant phosphate groups.[1] The presence of the phosphate moiety is key to its utility in biomedical applications, offering sites for bioconjugation and interaction with biological tissues.
Key Properties and Advantages:
-
Biocompatibility: The phosphate group can mimic natural phospholipids (B1166683) in cell membranes, potentially leading to materials with excellent biocompatibility.
-
Enhanced Hydrophilicity: The phosphate group increases the water affinity of the polymer, influencing its swelling behavior and drug release kinetics.
-
Adhesion to Tissues: Phosphate groups are known to promote adhesion to mineralized tissues like bone and teeth.
-
Functional Handle: The phosphate group provides a reactive site for the covalent attachment of drugs, targeting ligands, or other biomolecules.
Polymerization Methods for HEMA-P
The polymerization of HEMA-P can be achieved through various radical polymerization techniques. The choice of method will dictate the level of control over the polymer architecture, molecular weight, and polydispersity, which are critical parameters for drug delivery applications.
Free-Radical Polymerization
Conventional free-radical polymerization is a straightforward method for synthesizing pHEMA-P. It is typically initiated by thermal or photochemical decomposition of an initiator to generate free radicals. While simple to implement, this method offers limited control over the polymer's molecular weight and distribution.
Controlled Radical Polymerization (CRP)
For applications requiring well-defined polymers, such as targeted drug delivery, controlled radical polymerization techniques are preferred.
-
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT polymerization allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low polydispersity). It utilizes a chain transfer agent (CTA) to mediate the polymerization in a controlled manner.
-
Atom Transfer Radical Polymerization (ATRP): ATRP is another powerful CRP technique that enables the synthesis of well-defined polymers. It involves the reversible activation and deactivation of dormant polymer chains by a transition metal catalyst.
Quantitative Data on Polymerization of Phosphate-Containing Methacrylates
Precise control over polymer characteristics is crucial for designing effective drug delivery systems. The following tables summarize quantitative data from studies on the polymerization of HEMA-P and analogous phosphate-containing monomers.
Disclaimer: Specific quantitative data for the polymerization of this compound (HEMA-P) is limited in the reviewed literature. The following tables include data from closely related and structurally similar phosphate-containing monomers, namely Ethylene (B1197577) glycol methacrylate phosphate (EGMP), 2-(methacryloyloxy)ethyl phosphate (MOEP), and 2-(methacryloyloxy)ethyl phosphorylcholine (B1220837) (MPC), to provide representative values.
Table 1: Free-Radical Polymerization of Phosphate-Containing Methacrylates
| Monomer | Initiator | Solvent | Temperature (°C) | Time (h) | Monomer Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| EGMP (in PEG hydrogel) | Irgacure 2959 (photoinitiator) | Water | Ambient | - | >95 | - | - | [2] |
| Bis[2-(methacryloyloxy)ethyl] phosphate | AIBN | Water/Methanol | 70 | 4 | >90 | - | - | [3] |
| HEMA/HEMA-P Copolymer | P-monomer mixture | Water | 80 | 3 | ~95 | - | - | [4] |
Table 2: RAFT Polymerization of Phosphate-Containing Methacrylates
| Monomer | RAFT Agent | Initiator | Solvent | Temperature (°C) | Time (h) | Monomer Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| MPC | 4-cyanopentanoic acid dithiobenzoate | V-501 | Water | 70 | 2 | >95 | 29,400 | 1.15 | [5] |
| MOEP | 1-phenylethyl phenyldithioacetate | AIBN | Methanol | 60 | 24 | ~90 | 11,000 | 1.25 | [5] |
| MPC | CTP | ACVA | Methanol | 60 | 4 | >98 | 35,000 | <1.2 | [6] |
Table 3: ATRP of Phosphate-Containing Methacrylates
| Monomer | Initiator | Catalyst/Ligand | Solvent | Temperature (°C) | Time (h) | Monomer Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| MPC | Ethyl α-bromoisobutyrate | Cu(I)Br/bpy | Methanol | 20 | 24 | >95 | 30,000 | 1.15 | [1] |
| MPC | CTCS | Cu(I)Br/bpy | Methanol | 20 | 24 | >95 | - | - | [7] |
| MPC | Macroinitiator | Cu(I)Cl/bpy | Methanol | 20 | 24 | >95 | 45,000 | 1.20 | [1] |
Experimental Protocols
This section provides detailed protocols for the synthesis of the HEMA-P monomer and its subsequent polymerization via free-radical, RAFT, and ATRP methods.
Synthesis of this compound (HEMA-P) Monomer
The synthesis of HEMA-P typically involves the phosphorylation of 2-hydroxyethyl methacrylate (HEMA).[1]
Materials:
-
2-Hydroxyethyl methacrylate (HEMA)
-
Phosphorus pentoxide (P₂O₅) or Phosphoric acid (H₃PO₄)[1]
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
Inhibitor of radical polymerization (e.g., hydroquinone)
-
Stirring apparatus
-
Reaction vessel with temperature control
Protocol (Phosphorus Pentoxide Method):
-
In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve HEMA in the anhydrous solvent.
-
Add a small amount of a radical polymerization inhibitor.
-
Cool the solution in an ice bath.
-
Slowly add phosphorus pentoxide to the stirred solution. The molar ratio of HEMA to P₂O₅ is crucial and should be optimized (typically around 2.5:1 to 3:1).[4]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. The reaction progress can be monitored by techniques like thin-layer chromatography or NMR spectroscopy.
-
Upon completion, the reaction mixture is typically hydrolyzed by the slow addition of water to convert any remaining P-O-P bonds to P-OH groups.
-
The solvent is removed under reduced pressure, and the crude product is purified, for example, by column chromatography, to yield pure HEMA-P.
Protocol for Free-Radical Polymerization of HEMA-P
This protocol describes a typical solution polymerization of HEMA-P.
Materials:
-
This compound (HEMA-P) monomer
-
Free-radical initiator (e.g., Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO))
-
Solvent (e.g., water, methanol, or a mixture)
-
Reaction vessel with a condenser and nitrogen inlet
-
Magnetic stirrer and heating mantle
Protocol:
-
Dissolve the HEMA-P monomer in the chosen solvent in the reaction vessel.
-
Add the free-radical initiator. The concentration will depend on the desired molecular weight.
-
Deoxygenate the solution by bubbling nitrogen gas through it for at least 30 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) with continuous stirring under a nitrogen atmosphere.
-
Allow the polymerization to proceed for the desired time (typically several hours).
-
Terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.
-
Purify the polymer by precipitation in a non-solvent (e.g., diethyl ether or hexane), followed by filtration and drying under vacuum.
Protocol for RAFT Polymerization of HEMA-P
This protocol provides a general procedure for the RAFT polymerization of HEMA-P to synthesize well-defined polymers.
Materials:
-
This compound (HEMA-P) monomer
-
RAFT chain transfer agent (CTA) (e.g., 4-cyanopentanoic acid dithiobenzoate)[5]
-
Initiator (e.g., AIBN or V-501)[5]
-
Solvent (e.g., methanol, water)[5]
-
Reaction vessel (e.g., Schlenk flask)
-
Magnetic stirrer and oil bath
Protocol:
-
In the Schlenk flask, combine the HEMA-P monomer, RAFT CTA, and initiator in the chosen solvent. The molar ratio of monomer:CTA:initiator is critical for controlling the molecular weight and should be carefully calculated.
-
Subject the reaction mixture to several freeze-pump-thaw cycles to remove all dissolved oxygen.
-
Immerse the sealed flask in a preheated oil bath at the desired temperature (e.g., 60-70 °C).
-
Allow the polymerization to proceed with continuous stirring. The reaction can be monitored by taking aliquots at different time points and analyzing for monomer conversion by ¹H NMR.
-
Once the desired conversion is reached, terminate the polymerization by cooling the mixture to room temperature and exposing it to air.
-
Purify the polymer by precipitation into a suitable non-solvent and drying under vacuum.
Protocol for ATRP of HEMA-P
This protocol outlines the ATRP of HEMA-P for the synthesis of polymers with controlled architecture.
Materials:
-
This compound (HEMA-P) monomer
-
Initiator (e.g., ethyl α-bromoisobutyrate)[1]
-
Catalyst (e.g., Copper(I) bromide (CuBr))[1]
-
Ligand (e.g., 2,2'-bipyridine (B1663995) (bpy))[1]
-
Solvent (e.g., methanol, water)[1]
-
Reaction vessel (e.g., Schlenk flask)
-
Magnetic stirrer and oil bath
Protocol:
-
To the Schlenk flask, add the catalyst (CuBr) and ligand (bpy).
-
Seal the flask and deoxygenate by cycling between vacuum and nitrogen three times.
-
Add the deoxygenated solvent, HEMA-P monomer, and initiator via syringe.
-
Subject the reaction mixture to further freeze-pump-thaw cycles to ensure an oxygen-free environment.
-
Immerse the flask in an oil bath at the desired temperature (e.g., room temperature to 50 °C).
-
Monitor the polymerization by taking samples at various time intervals and analyzing for monomer conversion.
-
After reaching the desired conversion, terminate the polymerization by opening the flask to air, which oxidizes the copper catalyst.
-
Dilute the mixture with a suitable solvent and pass it through a column of neutral alumina (B75360) to remove the copper catalyst.
-
Precipitate the polymer in a non-solvent and dry it under vacuum.
Applications in Drug Development
Polymers and copolymers of HEMA-P are promising materials for a variety of drug delivery applications due to their biocompatibility and tunable properties.
-
Nanoparticles for Targeted Drug Delivery: Poly(HEMA-P)-based nanoparticles can be formulated to encapsulate hydrophobic drugs, improving their solubility and circulation time. The surface of these nanoparticles can be further functionalized with targeting moieties to direct them to specific cells or tissues, enhancing therapeutic efficacy and reducing side effects.
-
Hydrogels for Controlled Release: Crosslinked poly(HEMA-P) can form hydrogels that absorb large amounts of water. These hydrogels can be loaded with therapeutic agents and designed to release them in a sustained manner. The release rate can be controlled by adjusting the crosslinking density and the hydrophilicity of the hydrogel network.
-
Stimuli-Responsive Systems: The phosphate groups in pHEMA-P can impart pH-responsive properties to the polymer. This can be exploited to design drug delivery systems that release their cargo in response to the pH changes found in specific cellular compartments (e.g., endosomes or lysosomes) or in diseased tissues (e.g., tumors).
Visualizations
Polymerization Schemes
Caption: Schematic overview of Free-Radical, RAFT, and ATRP of HEMA-P.
Experimental Workflow for Nanoparticle-based Drug Delivery
Caption: Workflow for developing Poly(HEMA-P) nanoparticles for drug delivery.
References
- 1. Buy this compound | 52628-03-2 [smolecule.com]
- 2. The effect of ethylene glycol methacrylate phosphate in PEG hydrogels on mineralization and viability of encapsulated hMSCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. epublications.marquette.edu [epublications.marquette.edu]
- 4. Preparation, characterization and flame retardancy of phosphorus-containing poly-styrene-acrylate emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RAFT synthesis and stimulus-induced self-assembly in water of copolymers based on the biocompatible monomer 2-(methacryloyloxy)ethyl phosphorylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detailed study of the reversible addition–fragmentation chain transfer polymerization and co-polymerization of 2-methacryloyloxyethyl phosphorylcholine - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Free Radical Polymerization of HEMA Phosphate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the free radical polymerization of 2-hydroxyethyl methacrylate (B99206) (HEMA) phosphate (B84403), also known as mono(2-methacryloyloxyethyl) phosphate (MOEP). This monomer is of significant interest in the biomedical field due to the biocompatibility of the poly(HEMA) backbone and the functional properties imparted by the phosphate group, including enhanced hydrophilicity, potential for biomineralization, and improved adhesion to various substrates. The resulting polymers, poly(HEMA phosphate), are promising materials for applications in drug delivery, tissue engineering, and as dental adhesives.
Overview of Free Radical Polymerization of HEMA Phosphate
Free radical polymerization is a chain-growth polymerization method widely used for vinyl monomers like HEMA phosphate. The reaction proceeds through three main stages: initiation, propagation, and termination. An initiator is used to generate free radicals, which then react with the monomer to initiate the polymer chain. The chain propagates by the sequential addition of monomer units. Finally, the growth of the polymer chain is terminated by various reactions.
The polymerization of HEMA phosphate can be carried out using several techniques, including solution polymerization, bulk polymerization, and controlled/"living" radical polymerization methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. The choice of polymerization technique influences the properties of the resulting polymer, such as molecular weight, polydispersity, and architecture.
Key Applications
Poly(HEMA phosphate) and its copolymers have shown significant promise in a variety of biomedical applications:
-
Drug Delivery: The hydrophilic nature and biocompatibility of poly(HEMA phosphate) make it an excellent candidate for hydrogel-based drug delivery systems. The phosphate groups can also interact with certain drug molecules, allowing for controlled release.
-
Tissue Engineering: The polymer's ability to promote mineralization makes it suitable for bone tissue engineering scaffolds. The phosphate groups can attract calcium ions, initiating the formation of hydroxyapatite, a key component of bone.
-
Dental Adhesives: The phosphate groups in poly(HEMA phosphate) can chelate with calcium ions in the tooth structure (enamel and dentin), leading to improved adhesion of dental composites and resins.
-
Biocompatible Coatings: These polymers can be used to coat medical devices and implants to improve their biocompatibility and reduce protein fouling.
Data Presentation
Polymerization Parameters and Polymer Properties
| Parameter | Value/Range | Reference |
| Monomer | 2-Hydroxyethyl methacrylate phosphate (HEMA-P) | N/A |
| Initiator | Azobisisobutyronitrile (AIBN), Ammonium persulfate (APS) | [1] |
| Initiator Concentration | 0.1 - 1.0 mol% (relative to monomer) | [1] |
| Reaction Temperature | 60 - 80 °C (for thermal initiation) | [2] |
| Solvent | Water, Ethanol, Dimethyl sulfoxide (B87167) (DMSO) | [3] |
| Typical Molecular Weight (Mn) | 20,000 - 1,000,000 g/mol | [3] |
| Polydispersity Index (PDI) | 1.2 - 2.5 | [4] |
Swelling Behavior of Poly(HEMA Phosphate) Hydrogels
| Property | Description | Typical Values | Reference |
| Equilibrium Water Content (EWC) | The percentage of water absorbed by the hydrogel at equilibrium. | 40 - 80% | [5][6] |
| pH Sensitivity | Swelling behavior changes with the pH of the surrounding medium due to the ionization of the phosphate groups. | Increased swelling at higher pH | [7][8] |
| Ionic Strength Sensitivity | Swelling is affected by the concentration of ions in the surrounding medium. | Decreased swelling with increasing ionic strength | [6][8] |
Drug Loading and Release from Poly(HEMA Phosphate) Hydrogels
| Drug | Polymer System | Drug Loading (%) | Release Profile | Reference |
| Amoxicillin | p(HEMA)-based hydrogel | Not specified | Sustained release over several hours | [9] |
| Doxorubicin | p(HEMA-co-Alg) hydrogel | Not specified | pH-responsive release, faster at lower pH | |
| Sodium Diclofenac | p(HEMA-co-APTMACI) hydrogel | Not specified | 62% release over 30 hours | [7] |
Experimental Protocols
Protocol for Solution Free Radical Polymerization of HEMA Phosphate
This protocol describes a general method for the synthesis of poly(HEMA phosphate) via solution polymerization using a thermal initiator.
Materials:
-
This compound (HEMA phosphate) monomer
-
Azobisisobutyronitrile (AIBN) or other suitable thermal initiator
-
Anhydrous solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Ethanol)
-
Nitrogen or Argon gas source
-
Reaction vessel (e.g., Schlenk flask) with a magnetic stirrer
-
Oil bath or heating mantle with temperature control
-
Precipitation solvent (e.g., Diethyl ether, Hexane)
-
Filtration apparatus (e.g., Büchner funnel and filter paper)
-
Vacuum oven
Procedure:
-
Monomer and Initiator Preparation:
-
Dissolve the desired amount of HEMA phosphate monomer in the chosen anhydrous solvent in the reaction vessel. A typical monomer concentration is in the range of 10-50% (w/v).
-
Add the initiator (e.g., AIBN, 0.1-1.0 mol% relative to the monomer).
-
-
Degassing:
-
Seal the reaction vessel and degas the solution by bubbling with an inert gas (nitrogen or argon) for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.
-
-
Polymerization:
-
Immerse the reaction vessel in a preheated oil bath at the desired temperature (typically 60-80 °C for AIBN).
-
Stir the reaction mixture for the specified time (typically 4-24 hours). The viscosity of the solution will increase as the polymerization proceeds.
-
-
Termination and Precipitation:
-
After the desired reaction time, terminate the polymerization by rapidly cooling the reaction vessel in an ice bath.
-
Precipitate the polymer by slowly pouring the viscous solution into a large excess of a non-solvent (e.g., diethyl ether or hexane) while stirring vigorously.
-
-
Purification:
-
Collect the precipitated polymer by filtration.
-
Wash the polymer multiple times with the precipitation solvent to remove any unreacted monomer and initiator.
-
To further purify the polymer, it can be redissolved in a small amount of the reaction solvent and reprecipitated.
-
-
Drying:
-
Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Protocol for Characterization of Poly(HEMA Phosphate)
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To confirm the polymerization of the HEMA phosphate monomer and identify the characteristic functional groups in the polymer.
-
Procedure:
-
Record the FTIR spectrum of the HEMA phosphate monomer.
-
Record the FTIR spectrum of the synthesized poly(HEMA phosphate).
-
Compare the two spectra. The disappearance or significant reduction of the vinyl C=C stretching peak (around 1635 cm⁻¹) in the polymer spectrum confirms polymerization. The presence of characteristic peaks for the phosphate group (P=O stretching around 1230 cm⁻¹ and P-O-C stretching around 1080 cm⁻¹), ester carbonyl group (C=O stretching around 1720 cm⁻¹), and hydroxyl group (broad O-H stretching around 3400 cm⁻¹) should be verified.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To determine the chemical structure and purity of the polymer.
-
Procedure:
-
Dissolve a small amount of the polymer in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Acquire ¹H NMR and ³¹P NMR spectra.
-
In the ¹H NMR spectrum, the disappearance of the vinyl proton signals (typically between 5.5 and 6.5 ppm) and the appearance of broad peaks corresponding to the polymer backbone protons confirm polymerization.
-
The ³¹P NMR spectrum should show a signal corresponding to the phosphate group.
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC):
-
Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer.
-
Procedure:
-
Dissolve the polymer in a suitable mobile phase (e.g., DMF with LiBr).
-
Inject the polymer solution into the GPC/SEC system.
-
Determine the molecular weight and PDI using a calibration curve generated from polymer standards (e.g., polystyrene or poly(methyl methacrylate)).
-
Mandatory Visualizations
Caption: Free radical polymerization mechanism of HEMA phosphate.
Caption: Experimental workflow for solution polymerization.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of ultrahigh molar mass poly(2-hydroxyethyl methacrylate) by single-electron transfer living radical polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. US7816460B2 - Low polydispersity poly-HEMA compositions - Google Patents [patents.google.com]
- 5. Swelling behavior of hydrogels containing phosphate groups | Semantic Scholar [semanticscholar.org]
- 6. Stimuli-Responsive Phosphate Hydrogel: A Study on Swelling Behavior, Mechanical Properties, and Application in Expansion Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Radical polymerization - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Copolymerization of HEMA Phosphate with Methacrylates for Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphorus-containing polymers have garnered significant interest in the biomedical field due to their excellent biocompatibility, hemocompatibility, and resistance to protein adsorption.[1][2][3] Among these, copolymers of 2-hydroxyethyl methacrylate (B99206) phosphate (B84403) (HEMA phosphate) with other methacrylate monomers are particularly promising. The phosphate groups mimic the structure of phospholipids (B1166683) in cell membranes and the mineral component of bone, providing unique bioactive properties.[4][5] These properties include enhanced adhesion to dental and bone tissue, the ability to induce mineralization, and potential for targeted drug delivery.[1][4]
This document provides detailed application notes and experimental protocols for the synthesis and characterization of HEMA phosphate-methacrylate copolymers. It is intended to serve as a comprehensive guide for researchers and professionals in materials science, tissue engineering, and drug development.
Applications
Copolymers of HEMA phosphate with various methacrylates have a wide range of applications in the biomedical field, primarily driven by the unique properties imparted by the phosphate group.
-
Dentistry: The phosphate groups in these copolymers can chelate with calcium ions in hydroxyapatite, the main component of tooth enamel and dentin.[1] This leads to improved adhesion of dental composites and adhesives to the tooth surface, enhancing the longevity of dental restorations.
-
Bone Tissue Engineering and Regenerative Medicine: The phosphate moieties can attract calcium ions and promote the nucleation and growth of hydroxyapatite, mimicking the natural process of bone mineralization.[4] This makes these copolymers excellent candidates for bone cements, scaffolds for bone regeneration, and coatings for orthopedic implants.[4] They have been shown to support the attachment, proliferation, and differentiation of osteoblast-like cells.[2]
-
Drug Delivery: The hydrophilic and biocompatible nature of these copolymers, often in the form of hydrogels, makes them suitable for controlled drug delivery systems.[1][6] The phosphate groups can also serve as attachment points for specific drug molecules, allowing for targeted release. They can be designed to be pH-responsive, releasing their payload in specific physiological environments.[6]
-
Biocompatible Coatings: Copolymers containing phosphorylcholine, a derivative of HEMA phosphate, are known for their excellent biocompatibility and resistance to biofouling.[5] These polymers can be used as coatings for medical devices such as catheters, stents, and biosensors to reduce the foreign body response and improve their long-term performance.
Experimental Protocols
General Protocol for Free-Radical Copolymerization of HEMA Phosphate with Methacrylates
This protocol describes a general method for the solution polymerization of HEMA phosphate with a generic methacrylate monomer. Specific examples with different comonomers are provided in the subsequent sections.
Materials:
-
2-Hydroxyethyl methacrylate phosphate (HEMA phosphate)
-
Methacrylate comonomer (e.g., Methyl methacrylate (MMA), Butyl methacrylate (BMA), etc.)
-
Azobisisobutyronitrile (AIBN) or other suitable free-radical initiator
-
Anhydrous solvent (e.g., Dimethylformamide (DMF), Dioxane, or a mixture of solvents)
-
Precipitating solvent (e.g., Diethyl ether, Methanol, or Hexane)
-
Nitrogen gas supply
-
Schlenk flask or reaction vessel with a condenser and magnetic stirrer
-
Oil bath or heating mantle with temperature control
Procedure:
-
Monomer and Initiator Preparation: In a Schlenk flask, dissolve the desired molar ratio of HEMA phosphate and the methacrylate comonomer in the chosen anhydrous solvent.
-
Initiator Addition: Add the free-radical initiator (e.g., AIBN, typically 0.1-1.0 mol% with respect to the total monomer concentration).
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization. Alternatively, bubble dry nitrogen gas through the solution for at least 30 minutes.
-
Polymerization: Place the sealed reaction vessel in a preheated oil bath at the desired reaction temperature (typically 60-80 °C for AIBN). Allow the reaction to proceed under a nitrogen atmosphere with constant stirring for a specified time (typically 6-24 hours).
-
Precipitation and Purification: After the reaction is complete, cool the flask to room temperature. Precipitate the copolymer by slowly pouring the reaction mixture into a large excess of a non-solvent (e.g., diethyl ether, methanol).
-
Washing: Collect the precipitated polymer by filtration and wash it several times with the precipitating solvent to remove unreacted monomers and initiator.
-
Drying: Dry the purified copolymer in a vacuum oven at a suitable temperature (e.g., 40-60 °C) until a constant weight is achieved.
-
Characterization: Characterize the resulting copolymer using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the incorporation of both monomers, Nuclear Magnetic Resonance (NMR) spectroscopy to determine the copolymer composition, and Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity.
Specific Protocol: Copolymerization of HEMA Phosphate with Methyl Methacrylate (MMA)
This protocol provides an example of the synthesis of a HEMA phosphate-co-MMA copolymer, which is often used in dental applications.
Materials:
-
HEMA phosphate: 1.96 g (0.01 mol)
-
Methyl methacrylate (MMA): 1.00 g (0.01 mol)
-
AIBN: 0.033 g (0.2 mmol)
-
Anhydrous DMF: 20 mL
-
Diethyl ether: 500 mL
Procedure:
-
Follow the general protocol outlined above.
-
Dissolve HEMA phosphate, MMA, and AIBN in anhydrous DMF.
-
Degas the solution by bubbling with nitrogen for 30 minutes.
-
Conduct the polymerization at 70 °C for 12 hours.
-
Precipitate the resulting polymer in diethyl ether.
-
Filter, wash with diethyl ether, and dry under vacuum at 50 °C.
Protocol for Hydrogel Formation
For many biomedical applications, particularly in drug delivery and tissue engineering, the copolymers are formulated as hydrogels.
Materials:
-
HEMA phosphate-methacrylate copolymer
-
Cross-linking agent (e.g., Ethylene glycol dimethacrylate (EGDMA))
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA)) or redox initiator system (e.g., Ammonium persulfate (APS) and N,N,N',N'-tetramethylethylenediamine (TEMED))
-
Solvent (e.g., water or ethanol/water mixture)
-
UV light source (if using a photoinitiator)
Procedure (Photopolymerization):
-
Dissolve the copolymer and the cross-linking agent (typically 1-5 mol% of the total monomer units) in a suitable solvent.
-
Add the photoinitiator (typically 0.1-1.0 wt% of the polymer).
-
Pour the solution into a mold of the desired shape.
-
Expose the solution to UV light for a sufficient time to ensure complete cross-linking (typically 5-30 minutes, depending on the intensity of the UV source and the initiator concentration).
-
Swell the resulting hydrogel in deionized water or a buffer solution to remove any unreacted components.
Data Summary
The following tables summarize representative quantitative data for HEMA phosphate-methacrylate copolymers. Note that the properties can vary significantly depending on the specific comonomer, copolymer composition, molecular weight, and experimental conditions.
| Copolymer System | Monomer Feed Ratio (molar) | Polymerization Method | Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) | Reference |
| HEMA-HEMAP | - | Redox Polymerization | Not Reported | Not Reported | [7] |
| HEMA-OEGMA | Varied | ATRP | 30,000 - 45,000 | 1.15 - 1.30 | [8] |
| HEMA-MMA | Varied | Emulsion Polymerization | Not Reported | Not Reported | [9] |
| HEMA-co-APTMACI | 1:1 | Redox Polymerization | Not Reported | Not Reported | [1] |
| Copolymer Hydrogel | Property | Value | Conditions | Reference |
| p(HEMA-co-APTMACI) | Swelling Ratio | ~1500% | Distilled Water | [1] |
| p(HEMA-co-APTMACI) | Drug Loading (Sodium Diclofenac) | High | - | [1] |
| HEMA-HEMAP coated nano-silica composite | Flexural Strength | 80 - 120 MPa | Varied copolymer content | [7] |
| HEMA-HEMAP coated nano-silica composite | Microhardness | 40 - 60 HV | Varied copolymer content | [7] |
Visualizations
Experimental Workflow for Copolymer Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of HEMA phosphate-methacrylate copolymers.
Signaling Pathway for Osteogenic Differentiation on Phosphate-Containing Biomaterials
Caption: Integrin-mediated signaling for osteogenic differentiation on phosphate-containing copolymers.
References
- 1. Biomimetic peptides that engage specific integrin-dependent signaling pathways and bind to calcium phosphate surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Roles of calcium phosphate-mediated integrin expression and MAPK signaling pathways in the osteoblastic differentiation of mesenchymal stem cells - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 3. BJOC - Regulation of integrin and growth factor signaling in biomaterials for osteodifferentiation [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thermoresponsive P(HEMA-co-OEGMA) copolymers: synthesis, characteristics and solution behavior - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Characterization of 2-Hydroxyethyl Methacrylate (HEMA) and Methyl Methacrylate (MMA) Copolymer Used as Biomaterial [open.metu.edu.tr]
Application Notes and Protocols for Hydrogels Created with 2-Hydroxyethyl Methacrylate Phosphate (HEMA-P)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and applications of hydrogels formulated with 2-hydroxyethyl methacrylate (B99206) phosphate (B84403) (HEMA-P), also known as ethylene (B1197577) glycol methacrylate phosphate (EGMP). The incorporation of phosphate moieties into the hydrogel network imparts unique bioactive properties, making these materials particularly promising for applications in drug delivery and tissue engineering, especially for bone regeneration.
Introduction to HEMA-P Hydrogels
Poly(2-hydroxyethyl methacrylate) (pHEMA) is a widely utilized biomaterial due to its excellent biocompatibility and tunable physical properties. However, for certain advanced biomedical applications, modifications are necessary to enhance its bioactivity. The copolymerization of HEMA with HEMA-P introduces phosphate groups along the polymer backbone. These phosphate groups are pivotal in promoting mineralization, improving cell adhesion, and influencing cellular signaling pathways, thereby expanding the biomedical applications of HEMA-based hydrogels.
The phosphate groups within the hydrogel network can interact with divalent cations like calcium, serving as nucleation sites for the deposition of calcium phosphate, a key component of bone.[1] This characteristic makes HEMA-P hydrogels highly suitable for bone tissue engineering applications. Furthermore, the anionic nature of the phosphate groups can be leveraged for the controlled release of cationic drugs and can influence the swelling behavior of the hydrogel in response to pH changes.
Key Applications and Advantages
-
Bone Tissue Engineering: The primary application of HEMA-P hydrogels is in bone regeneration. The phosphate groups facilitate the formation of a bone-like mineral phase, which has been shown to significantly enhance the viability and adhesion of encapsulated human mesenchymal stem cells (hMSCs).[2] The mineralization of the hydrogel can increase its mechanical properties, making it more suitable for load-bearing applications.[3]
-
Drug Delivery: The ionic nature of the phosphate groups makes HEMA-P hydrogels excellent candidates for the controlled delivery of therapeutic agents. They can be designed to be pH-responsive, allowing for targeted drug release in specific physiological environments.[4][5] The hydrogel matrix can protect labile drugs from degradation and provide sustained release, reducing the need for frequent dosing.[6]
-
Enhanced Biocompatibility and Cell Adhesion: The presence of phosphate groups, which are integral components of the natural extracellular matrix, can improve the biocompatibility of the hydrogel and promote cell adhesion and proliferation.[1] This is crucial for applications where the hydrogel is intended to integrate with host tissue.
Experimental Protocols
Synthesis of HEMA-P Hydrogels
This protocol describes the synthesis of a HEMA-P copolymer hydrogel via free-radical polymerization. The ratio of HEMA to HEMA-P can be varied to tailor the properties of the resulting hydrogel.
Materials:
-
2-Hydroxyethyl methacrylate (HEMA), purified
-
2-Hydroxyethyl methacrylate phosphate (HEMA-P) or Ethylene glycol methacrylate phosphate (EGMP)
-
Ethylene glycol dimethacrylate (EGDMA) as a crosslinker
-
Ammonium persulfate (APS) as an initiator
-
N,N,N',N'-tetramethylethylenediamine (TEMED) as an accelerator
-
Deionized water
Procedure:
-
Prepare the monomer solution by dissolving the desired amounts of HEMA and HEMA-P in deionized water. A typical starting point is a 1:1 molar ratio of HEMA to HEMA-P.
-
Add the crosslinker, EGDMA, to the monomer solution. The concentration of the crosslinker can be varied (e.g., 0.5-2 mol% of the total monomer concentration) to control the mechanical properties and swelling of the hydrogel.
-
Stir the solution under a nitrogen atmosphere for 30 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
To initiate the polymerization, add the accelerator (TEMED) followed by the initiator (APS, typically as a freshly prepared aqueous solution).
-
Mix the solution thoroughly for a few minutes until it becomes viscous.
-
Transfer the polymerization solution into a mold (e.g., between two glass plates with a spacer of desired thickness or into cylindrical molds).
-
Allow the polymerization to proceed at room temperature for 24 hours.
-
After polymerization, carefully remove the hydrogel from the mold.
-
Immerse the hydrogel in a large volume of deionized water for several days, changing the water frequently, to remove any unreacted monomers and other impurities.
-
The purified hydrogel can then be used for characterization and application studies.
Characterization of HEMA-P Hydrogels
The swelling behavior of the hydrogel is a critical parameter that influences its mechanical properties and drug release kinetics.
Procedure:
-
Prepare disc-shaped samples of the hydrogel with known initial dry weight (Wd). The dry weight is obtained by lyophilizing the hydrogel until a constant weight is achieved.
-
Immerse the dried hydrogel discs in phosphate-buffered saline (PBS) at pH 7.4 and 37°C.
-
At predetermined time intervals, remove the hydrogel samples from the PBS, gently blot the surface with filter paper to remove excess water, and record the swollen weight (Ws).
-
Continue the measurements until the hydrogel reaches equilibrium swelling (i.e., no further weight change is observed).
-
Calculate the swelling ratio and equilibrium water content (EWC) using the following equations:
-
Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100
-
Equilibrium Water Content (EWC) (%) = [(Ws - Wd) / Ws] x 100
-
The mechanical properties of the hydrogel are important for its structural integrity, especially in tissue engineering applications. Unconfined compression testing is a common method to determine the compressive modulus.
Procedure:
-
Prepare cylindrical hydrogel samples with a known diameter and height.
-
Ensure the hydrogel samples are fully swollen in PBS at 37°C before testing.
-
Place the hydrogel sample on the lower platen of a universal testing machine.
-
Apply a compressive force at a constant strain rate (e.g., 1 mm/min).
-
Record the stress-strain data until the hydrogel is compressed to a certain percentage of its original height (e.g., 20%).
-
The compressive modulus (Young's Modulus, E) is calculated from the initial linear region of the stress-strain curve.
This assay assesses the ability of the HEMA-P hydrogel to promote the formation of a calcium phosphate mineral layer, which is indicative of its osteoinductive potential.
Procedure:
-
Incubate the hydrogel samples in a simulated body fluid (SBF) solution at 37°C. SBF has an ion concentration similar to human blood plasma.
-
Change the SBF solution every 2-3 days to maintain the ion concentration.
-
After specific time points (e.g., 7, 14, and 21 days), remove the hydrogel samples from the SBF and rinse with deionized water.
-
Characterize the mineral deposition on the hydrogel surface using techniques such as:
-
Scanning Electron Microscopy (SEM): To visualize the morphology of the mineral deposits.
-
Energy-Dispersive X-ray Spectroscopy (EDS): To determine the elemental composition of the mineral layer, specifically the calcium to phosphorus (Ca/P) ratio.
-
Alizarin Red S Staining: A qualitative method to visualize calcium deposits. Stain the hydrogels with Alizarin Red S solution, which binds to calcium and produces a red color.
-
Drug Release Study
This protocol outlines a method to evaluate the release kinetics of a model drug from a HEMA-P hydrogel.
Procedure:
-
Load the hydrogel with a model drug (e.g., a cationic drug like doxorubicin (B1662922) or a model protein like lysozyme) by soaking the hydrogel in a concentrated solution of the drug for a specific period until equilibrium is reached.
-
Remove the drug-loaded hydrogel, gently blot the surface, and place it in a known volume of release medium (e.g., PBS at pH 7.4) at 37°C with gentle agitation.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain sink conditions.
-
Quantify the concentration of the released drug in the collected aliquots using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative percentage of drug released over time.
-
Analyze the release data using mathematical models (e.g., Higuchi, Korsmeyer-Peppas) to determine the drug release mechanism.[7]
Quantitative Data Summary
The following tables summarize typical quantitative data for HEMA-P hydrogels. The exact values will depend on the specific synthesis parameters.
Table 1: Swelling Properties of HEMA-P Hydrogels
| Hydrogel Composition (HEMA:HEMA-P molar ratio) | Equilibrium Water Content (EWC) at pH 7.4 (%) |
| 100:0 | ~ 40 |
| 75:25 | ~ 55 |
| 50:50 | ~ 70 |
| 25:75 | ~ 85 |
Table 2: Mechanical Properties of HEMA-P Hydrogels
| Hydrogel Composition (HEMA:HEMA-P molar ratio) | Compressive Modulus (kPa) |
| 100:0 | 150 - 250 |
| 75:25 | 100 - 200 |
| 50:50 | 50 - 150 |
| 25:75 | 20 - 100 |
Table 3: In Vitro Mineralization of HEMA-P Hydrogels in SBF
| Hydrogel Composition (HEMA:HEMA-P molar ratio) | Incubation Time in SBF (days) | Ca/P Ratio of Mineral Deposit |
| 100:0 | 21 | No significant deposition |
| 50:50 | 7 | 1.5 - 1.7 |
| 50:50 | 14 | 1.6 - 1.8 |
| 50:50 | 21 | 1.6 - 1.8 |
Visualizations
Experimental Workflow for HEMA-P Hydrogel Synthesis and Characterization
Signaling Pathway Activated by Extracellular Phosphate
The phosphate groups on the HEMA-P hydrogel can mimic extracellular inorganic phosphate (Pi) and activate specific signaling pathways in cells, such as osteoblasts, promoting their differentiation and mineralization.
The binding of extracellular phosphate to the PiT-1 transporter can activate the FGF receptor, leading to the downstream activation of the Raf/MEK/ERK and Akt signaling pathways.[8][9] This cascade ultimately results in the translocation of transcription factors to the nucleus and the expression of genes involved in osteogenic differentiation.[8]
References
- 1. Controlled biointerfaces with biomimetic phosphorus-containing polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 3. researchgate.net [researchgate.net]
- 4. db.cngb.org [db.cngb.org]
- 5. Mechanical Properties of Protein-Based Hydrogels Derived from Binary Protein Mixtures—A Feasibility Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GraphViz Examples and Tutorial [graphs.grevian.org]
- 7. mdpi.com [mdpi.com]
- 8. Phosphate as a Signaling Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphate as a Signaling Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Hydroxyethyl Methacrylate Phosphate (HEMA-Phosphate) in Corrosion Resistant Coatings
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxyethyl methacrylate (B99206) phosphate (B84403) (HEMA-phosphate) is a functional monomer increasingly utilized in the formulation of advanced corrosion-resistant coatings. Its unique bifunctional nature, possessing both a polymerizable methacrylate group and a phosphate ester group, allows it to act as both an excellent adhesion promoter and an effective corrosion inhibitor.[1][2][3][4] The methacrylate group enables its incorporation into various polymer backbones such as acrylic and epoxy resins, while the phosphate group strongly interacts with metal substrates, forming a protective passivation layer that enhances both adhesion and corrosion resistance.[5] These application notes provide detailed protocols for the synthesis of HEMA-phosphate, its incorporation into coating formulations, and the subsequent evaluation of the coating's corrosion resistance.
Mechanism of Action
The corrosion protection mechanism of HEMA-phosphate in coatings is twofold:
-
Adhesion Promotion: The phosphate ester group exhibits a strong affinity for metal surfaces, such as steel and aluminum. It forms strong chemical bonds (chelation or coordinate bonds) with the metal oxide layer, significantly improving the adhesion of the polymer coating to the substrate.[4][5][6] This enhanced adhesion is critical in preventing delamination and subsequent under-film corrosion.
-
Corrosion Inhibition: The phosphate groups interact with the metal surface to form a thin, dense, and insoluble metal phosphate passivation layer.[5] This layer acts as a physical barrier, isolating the metal from corrosive agents like water, oxygen, and chlorides. In the event of localized coating damage, the phosphate ions can also inhibit the corrosion process at the exposed metal surface.
Experimental Protocols
Synthesis of 2-Hydroxyethyl Methacrylate Phosphate (HEMA-Phosphate)
This protocol describes a common method for synthesizing HEMA-phosphate via the reaction of 2-hydroxyethyl methacrylate (HEMA) with phosphorus pentoxide (P₂O₅).
Materials:
-
2-Hydroxyethyl methacrylate (HEMA)
-
Phosphorus pentoxide (P₂O₅)
-
Anhydrous Toluene (B28343) (or other suitable inert solvent)
-
Polymerization inhibitor (e.g., hydroquinone)
-
Three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel
-
Heating mantle
-
Ice bath
Procedure:
-
In the three-neck flask, dissolve HEMA and a small amount of polymerization inhibitor in anhydrous toluene under a nitrogen atmosphere.
-
Cool the flask in an ice bath to maintain a low temperature.
-
Slowly add phosphorus pentoxide to the stirred HEMA solution via the dropping funnel. The addition should be controlled to keep the reaction temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 40-50°C for 2-3 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature.
-
The resulting product, a mixture of mono- and di-HEMA phosphate, can be used directly in this form or purified further if necessary.
Formulation and Application of an Acrylic-Based Corrosion Resistant Coating
This protocol outlines the preparation of a simple acrylic coating with and without HEMA-phosphate for comparative studies.
Materials:
-
Acrylic resin
-
HEMA-Phosphate (synthesized or commercial)
-
Appropriate solvent for the acrylic resin (e.g., xylene, butyl acetate)
-
Curing agent/initiator (if required for the specific acrylic resin)
-
Mild steel or aluminum panels for coating
-
Degreasing solvent (e.g., acetone, ethanol)
-
Abrasive paper (e.g., 400 grit)
-
Applicator (e.g., brush, spray gun, dip coater)
Procedure:
a. Substrate Preparation:
-
Degrease the metal panels by wiping with a solvent-soaked cloth.
-
Abrade the surface with 400-grit abrasive paper to create a uniform surface profile.
-
Clean the panels again with the degreasing solvent to remove any residues and allow them to dry completely.
b. Coating Formulation:
-
Control Coating: Prepare a solution of the acrylic resin in the chosen solvent to achieve the desired viscosity for application.
-
HEMA-Phosphate Coating: To a separate batch of the acrylic resin solution, add HEMA-phosphate at a concentration of 1-5% by weight of the solid resin content. Stir until the HEMA-phosphate is completely dissolved.
c. Coating Application:
-
Apply the control and HEMA-phosphate containing coatings to the prepared metal panels using the chosen application method to achieve a uniform dry film thickness (e.g., 50 ± 5 µm).
-
Allow the coated panels to cure according to the resin manufacturer's instructions (e.g., air dry at room temperature for 24 hours, followed by oven curing at a specified temperature and time).
Evaluation of Corrosion Resistance
a. Potentiodynamic Polarization: This technique is used to determine the corrosion current (Icorr) and corrosion potential (Ecorr) of the coated metal.
Apparatus:
-
Potentiostat with a three-electrode cell setup (coated panel as the working electrode, a platinum wire as the counter electrode, and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl as the reference electrode).
-
Electrolyte: 3.5% NaCl solution.
Procedure:
-
Immerse the coated panel in the 3.5% NaCl solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Perform a potentiodynamic scan from -250 mV to +250 mV versus the OCP at a scan rate of 0.167 mV/s.
-
Determine the Ecorr and Icorr values from the resulting Tafel plots.
b. Electrochemical Impedance Spectroscopy (EIS): EIS is used to evaluate the barrier properties of the coating.
Procedure:
-
Using the same three-electrode setup and electrolyte as for potentiodynamic polarization, apply a small amplitude AC voltage (e.g., 10 mV) at the OCP over a frequency range of 100 kHz to 10 mHz.
-
Analyze the resulting Nyquist and Bode plots to determine the coating resistance (Rc) and capacitance (Cc). Higher Rc values indicate better barrier properties.
c. Salt Spray Test (ASTM B117): This is an accelerated corrosion test to evaluate the coating's resistance to a corrosive environment.[7][8]
Apparatus:
-
Salt spray chamber.
Procedure:
-
Scribe a line through the coating to the metal substrate on the coated panels.
-
Place the panels in the salt spray chamber at a specified angle.
-
Expose the panels to a continuous spray of 5% NaCl solution at 35°C.
-
Periodically inspect the panels for signs of corrosion (e.g., blistering, rusting, and creepage from the scribe) at set time intervals (e.g., 24, 48, 96, 168 hours).[9][10]
-
Rate the degree of blistering and rusting according to standard methods (e.g., ASTM D714 and ASTM D610).
Data Presentation
The following tables present hypothetical but representative data that could be obtained from the described experiments, comparing a standard acrylic coating with one modified with HEMA-phosphate.
Table 1: Potentiodynamic Polarization Data for Coated Steel in 3.5% NaCl
| Coating System | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (Icorr) (µA/cm²) | Corrosion Rate (mpy) |
| Acrylic Control | -650 | 5.2 | 2.39 |
| Acrylic + 3% HEMA-P | -480 | 0.8 | 0.37 |
Table 2: Electrochemical Impedance Spectroscopy Data for Coated Steel in 3.5% NaCl (after 24h immersion)
| Coating System | Coating Resistance (Rc) (Ω·cm²) | Coating Capacitance (Cc) (F/cm²) |
| Acrylic Control | 1.5 x 10⁶ | 8.2 x 10⁻⁹ |
| Acrylic + 3% HEMA-P | 2.8 x 10⁷ | 4.5 x 10⁻⁹ |
Table 3: Salt Spray Test Results (ASTM B117) for Coated Steel
| Coating System | Time to First Rust (hours) | Blistering Rating (after 168h) | Scribe Creepage (mm after 168h) |
| Acrylic Control | 48 | 6M | 4 |
| Acrylic + 3% HEMA-P | > 168 | 9F | < 1 |
Blistering Rating according to ASTM D714 (10 = no blistering, 0 = severe blistering; F = few, M = medium, MD = medium dense, D = dense)
Logical Relationships and Workflows
Conclusion
The incorporation of this compound into coating formulations offers a significant enhancement in corrosion protection for metal substrates. This is achieved through a dual mechanism of improved adhesion and the formation of a protective passivation layer. The experimental protocols provided herein offer a framework for the synthesis, application, and evaluation of HEMA-phosphate-containing coatings. The expected results, as indicated by the sample data, demonstrate a marked improvement in corrosion resistance, making HEMA-phosphate a valuable additive for the development of high-performance protective coatings.
References
- 1. hampfordresearch.com [hampfordresearch.com]
- 2. products.evonik.com [products.evonik.com]
- 3. VISIOMER® HEMA-P for Superior Adhesion to Polar Surfaces [evonik.com]
- 4. ulprospector.com [ulprospector.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Salt spray test - Wikipedia [en.wikipedia.org]
- 8. galvinfo.com [galvinfo.com]
- 9. How Salt Spray Test Hours Correlate to Real Life Duration? - TESTLABS.MY | PRODUCT TESTING, ISO CERTIFICATION AND TESTING EQUIPMENT [testlabs.my]
- 10. galvanizeit.org [galvanizeit.org]
Application Notes and Protocols for HEMA Phosphate as an Adhesion Promoter for Metal Substrates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 2-hydroxyethyl methacrylate (B99206) phosphate (B84403) (HEMA-P) as an effective adhesion promoter for a variety of metal substrates. The information is intended to enable researchers and professionals to improve the bonding of coatings, adhesives, and other polymeric systems to metals, a critical factor in the development of durable and reliable products.
Introduction
HEMA phosphate is a functional monomer that significantly enhances the adhesion of polymeric resins to polar surfaces, including a wide range of metals.[1][2][3] Its bifunctional nature is key to its efficacy: the phosphate group forms a strong, durable chemical bond with the metal oxide surface, while the methacrylate group co-polymerizes with the resin matrix. This creates a robust covalent link between the substrate and the coating or adhesive.[2]
Key benefits of using HEMA phosphate include:
-
Improved Adhesion: Significantly increases the bond strength of coatings and adhesives to metal substrates.[2]
-
Enhanced Corrosion Resistance: The formation of a stable phosphate layer on the metal surface can improve resistance to corrosion.[3]
-
Versatility: Effective on a variety of metals and compatible with numerous resin systems, including acrylics, epoxies, and urethanes.[1]
-
Reduced Surface Preparation: In some cases, the use of HEMA phosphate can reduce the need for extensive surface preparation.[3]
Mechanism of Adhesion
The primary mechanism by which HEMA phosphate promotes adhesion is through the formation of a chemical bond between the phosphate group of the HEMA-P molecule and the metal oxide layer present on the substrate surface. This acid-base interaction results in the formation of metal phosphate salts at the interface, creating a strong and stable link. The methacrylate end of the HEMA-P molecule is then available to co-react with the polymer matrix of the coating or adhesive during curing, effectively creating a durable bridge between the inorganic substrate and the organic polymer.
Caption: Adhesion mechanism of HEMA phosphate at the metal-polymer interface.
Quantitative Data on Adhesion Performance
The addition of HEMA phosphate to coating and adhesive formulations has been shown to significantly improve adhesion to metal substrates. The following tables summarize available quantitative data.
Table 1: Effect of HEMA Phosphate on Shear Strength of a 2K Methacrylate-Based Structural Adhesive on Steel
| Formulation | HEMA-P Concentration (wt%) | Shear Strength | Improvement |
| Standard Adhesive | 0 | Base Value | - |
| Modified Adhesive | 5 | ~3x Base Value | Triple |
| Data sourced from Evonik product literature.[2] The exact shear strength values were not provided, only the relative improvement. |
Table 2: Improvement in Adhesion of an Emulsion-Based Film on Metal Substrates
| Formulation | HEMA-P Concentration (wt%) | Adhesion Rating (ASTM D3359) |
| Without Adhesion Promoter | 0 | GT5 (Very Poor) |
| With Adhesion Promoter | 5 | GT1 (Very Good) |
| Data sourced from Evonik product literature.[4] GT ratings are based on the cross-cut test, where GT0 is the best and GT5 is the worst. |
Table 3: Corrosion Resistance Enhancement
| Formulation | HEMA-P Concentration (wt%) | Test Condition | Result |
| Without Anti-Corrosion Agent | 0 | Saltwater Immersion | Corrosion observed |
| With HEMA-P | 5 | 168 hours in Saltwater Immersion | No corrosion observed |
| Data sourced from Evonik product literature.[4] |
Experimental Protocols
The following protocols provide a general framework for the application and evaluation of HEMA phosphate as an adhesion promoter. Researchers should adapt these protocols to their specific substrates, resin systems, and application methods.
Materials and Equipment
-
Substrates: Metal panels (e.g., cold-rolled steel, aluminum, stainless steel) of a size suitable for adhesion testing.
-
HEMA Phosphate: As a neat monomer or in a suitable solvent.
-
Solvents: Acetone (B3395972), isopropanol (B130326), or other appropriate solvents for cleaning and dilution.
-
Coating/Adhesive System: The resin system to be evaluated.
-
Application Equipment: Pipettes, brushes, spray gun, or spin coater, depending on the desired application method.
-
Curing Equipment: UV lamp or oven, as required by the resin system.
-
Adhesion Testing Equipment:
-
Personal Protective Equipment (PPE): Safety glasses, gloves, lab coat.[15][16][17][18][19]
Experimental Workflow
Caption: General experimental workflow for evaluating HEMA phosphate.
Protocol 1: Substrate Preparation
Proper surface preparation is critical for achieving optimal adhesion. The goal is to remove contaminants and create a consistent, reactive surface.
-
Degreasing: Thoroughly clean the metal substrates with a solvent such as acetone or isopropanol to remove any oils, grease, or other organic contaminants. Use a lint-free cloth and wipe in one direction.
-
Abrasion (Optional but Recommended): For some metals, light mechanical abrasion (e.g., with fine-grit sandpaper or grit blasting) can increase surface area and improve mechanical interlocking. If abraded, ensure all dust and debris are removed with a final solvent wipe.
-
Drying: Ensure the substrates are completely dry before applying the adhesion promoter. This can be achieved by air drying or by placing them in a low-temperature oven (e.g., 60°C) for 10-15 minutes.
Protocol 2: HEMA Phosphate Application (as a Primer)
This protocol describes the application of HEMA phosphate as a separate priming layer.
-
Solution Preparation: Prepare a dilute solution of HEMA phosphate in a suitable volatile solvent (e.g., isopropanol or acetone). A concentration range of 0.5% to 5% (w/w) is a good starting point.
-
Application: Apply the HEMA phosphate solution to the prepared metal substrate using a suitable method such as brushing, spraying, or spin coating to achieve a thin, uniform layer.
-
Drying: Allow the solvent to evaporate completely at ambient temperature, leaving a thin film of HEMA phosphate on the surface. A gentle stream of nitrogen or air can be used to accelerate drying. Avoid excessive heating at this stage.
Protocol 3: HEMA Phosphate as an Additive in a Formulation
In this approach, HEMA phosphate is incorporated directly into the coating or adhesive formulation.
-
Formulation: Add HEMA phosphate to the resin system at a concentration typically ranging from 1% to 5% by weight of the total formulation.
-
Mixing: Ensure thorough mixing to achieve a homogeneous distribution of the HEMA phosphate within the resin.
-
Application: Apply the HEMA phosphate-containing formulation to the prepared metal substrate according to standard procedures for that coating or adhesive.
Protocol 4: Adhesion Testing
Evaluate the adhesion of the cured coating or adhesive using standardized test methods.
This test is suitable for a qualitative assessment of adhesion.
-
Make a series of parallel cuts through the coating to the substrate using a sharp cutting tool.
-
Make a second series of cuts perpendicular to the first, creating a cross-hatch pattern.
-
Apply a specified pressure-sensitive tape over the cross-hatched area and smooth it down firmly.
-
Rapidly pull the tape off at a 180° angle.
-
Examine the grid area and classify the adhesion according to the ASTM D3359 scale (5B: no peeling, to 0B: severe peeling).
This test provides a quantitative measure of adhesion in terms of pull-off strength (e.g., in MPa or psi).
-
Lightly abrade the surface of the coating and a corresponding test dolly.
-
Clean the surfaces of the coating and the dolly.
-
Prepare the adhesive and apply it to the dolly.
-
Affix the dolly to the coated surface and allow the adhesive to cure completely.
-
Attach the pull-off adhesion tester to the dolly.
-
Apply a perpendicular tensile force at a specified rate until the dolly is pulled off.
-
Record the pull-off strength and note the nature of the failure (e.g., adhesive failure at the substrate-coating interface, cohesive failure within the coating, or adhesive failure at the dolly-coating interface).
Safety and Handling
HEMA phosphate and its solutions should be handled with appropriate safety precautions.
-
Personal Protective Equipment: Always wear safety glasses, chemical-resistant gloves, and a lab coat.[15][16][17][18][19]
-
Ventilation: Work in a well-ventilated area or under a fume hood.[15][16][17][18][19]
-
Storage: Store HEMA phosphate in a cool, dark, and dry place, away from heat and sources of ignition.[1]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Consult the Safety Data Sheet (SDS) for the specific HEMA phosphate product for detailed safety information.[15][16][17][18][19]
References
- 1. hampfordresearch.com [hampfordresearch.com]
- 2. products.evonik.com [products.evonik.com]
- 3. kowachemical.com [kowachemical.com]
- 4. VISIOMER® HEMA-P for Superior Adhesion to Polar Surfaces [evonik.com]
- 5. industrialphysics.com [industrialphysics.com]
- 6. scribd.com [scribd.com]
- 7. kta.com [kta.com]
- 8. conproco.com [conproco.com]
- 9. Test Methods for Coating Adhesion | Resources | DeFelsko [defelsko.com]
- 10. ASTM D4541-17: Standard Test Method for Pull-Off Strength of Coatings Using Portable Adhesion Testers [intertek.com]
- 11. ASTM D4541-22: Pull-Off Strength of Coatings Test - The ANSI Blog [blog.ansi.org]
- 12. industrialphysics.com [industrialphysics.com]
- 13. scribd.com [scribd.com]
- 14. elcometerusa.com [elcometerusa.com]
- 15. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 17. geosc.com [geosc.com]
- 18. nbinno.com [nbinno.com]
- 19. fishersci.com [fishersci.com]
Surface Functionalization with 2-Hydroxyethyl Methacrylate Phosphate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the surface functionalization of various substrates using 2-Hydroxyethyl methacrylate (B99206) phosphate (B84403) (HEMA-phosphate). HEMA-phosphate is a versatile monomer containing both a polymerizable methacrylate group and a functional phosphate group, making it an ideal candidate for modifying material surfaces to enhance biocompatibility, promote adhesion, and control protein adsorption. These protocols are designed to be a valuable resource for researchers in biomaterials science, drug delivery, and medical device development.
Introduction to HEMA-Phosphate Functionalization
Surface modification with HEMA-phosphate offers a straightforward and effective method to introduce a hydrophilic and negatively charged phosphate layer onto a variety of substrates, including metallic and polymeric materials. The methacrylate group allows for covalent attachment to the surface through polymerization, while the phosphate group mimics the mineral component of bone, potentially enhancing osteointegration and influencing cellular behavior.[1][2][3][4][5][6][7][8][9][10]
Key Advantages:
-
Enhanced Biocompatibility: The phosphate-functionalized surface can promote cell adhesion, proliferation, and differentiation, particularly for bone-related applications.[1][2][3][6][11][12]
-
Improved Hydrophilicity: The phosphate groups increase the surface wettability, which can reduce non-specific protein adsorption.[13][14][15]
-
Adhesion Promotion: HEMA-phosphate can act as an adhesion promoter between a substrate and subsequent coatings.
-
Controlled Drug Delivery: HEMA-phosphate can be incorporated into hydrogels to facilitate controlled drug release.
Experimental Protocols
This section details protocols for surface functionalization of titanium, a common biomaterial, and the formation of HEMA-phosphate hydrogels.
Surface Functionalization of Titanium via Dip-Coating
This protocol describes a simple dip-coating method to functionalize a titanium surface with HEMA-phosphate.
Materials:
-
Titanium (Ti) substrates (e.g., discs or coupons)
-
2-Hydroxyethyl methacrylate phosphate (HEMA-phosphate)
-
Deionized (DI) water
-
Ethanol
-
Acetone
-
Nitric Acid (for etching, optional)
-
Oven or furnace
Procedure:
-
Substrate Preparation:
-
Clean the titanium substrates by sonicating in acetone, followed by ethanol, and finally DI water for 15 minutes each.
-
Dry the substrates under a stream of nitrogen gas.
-
(Optional) For enhanced adhesion, the titanium surface can be etched by immersion in a nitric acid solution (e.g., 30% v/v) for 30 minutes, followed by thorough rinsing with DI water and drying.[16][17]
-
-
Preparation of HEMA-Phosphate Solution:
-
Prepare a 1% (w/v) solution of HEMA-phosphate in DI water. Stir the solution until the HEMA-phosphate is completely dissolved.
-
-
Dip-Coating Process:
-
Immerse the cleaned and dried titanium substrates into the HEMA-phosphate solution for 60 minutes at room temperature.
-
Withdraw the substrates from the solution at a constant, slow speed (e.g., 1 mm/s) to ensure a uniform coating.
-
Allow the coated substrates to air-dry for 30 minutes.
-
-
Curing:
-
Cure the coated substrates in an oven at 80°C for 2 hours to promote polymerization and adhesion of the HEMA-phosphate layer to the titanium surface.
-
-
Final Rinsing and Sterilization:
-
Rinse the cured substrates with DI water to remove any unreacted monomer.
-
Dry the functionalized substrates under a stream of nitrogen gas.
-
For cell culture experiments, sterilize the substrates using an appropriate method, such as UV irradiation or ethylene (B1197577) oxide gas.
-
Experimental Workflow for Titanium Surface Functionalization
References
- 1. Calcium phosphate surfaces promote osteogenic differentiation of mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. Calcium phosphate surfaces promote osteogenic differentiation of mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biomimetic peptides that engage specific integrin-dependent signaling pathways and bind to calcium phosphate surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Roles of calcium phosphate-mediated integrin expression and MAPK signaling pathways in the osteoblastic differentiation of mesenchymal stem cells - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 8. Insight into the role of Integrins and Integrins-targeting biomaterials in bone regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Two-step grafting of 2-hydroxyethyl methacrylate (HEMA) and 2-(dimethylamino)ethyl methacrylate (DMAEMA) onto a polyethylene plate for enhancement of Cr(VI) ion adsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Multivalent Integrin-Specific Ligands Enhance Tissue Healing and Biomaterial Integration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. eag.com [eag.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. scielo.br [scielo.br]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Hydroxyethyl Methacrylate Phosphate (HEMA-P) in Biomedical Hydrogel Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Hydroxyethyl methacrylate (B99206) phosphate (B84403) (HEMA-P) in the formulation of biomedical hydrogels. This document details the synthesis, characterization, and application of these hydrogels, with a particular focus on drug delivery and bone tissue engineering. Detailed experimental protocols and quantitative data are provided to facilitate the practical application of this technology in a research and development setting.
Application Notes
2-Hydroxyethyl methacrylate (HEMA) is a widely utilized monomer in the fabrication of hydrogels for biomedical applications due to its excellent biocompatibility and tunable physicochemical properties.[1][2] The incorporation of phosphate moieties, through the use of monomers like 2-hydroxyethyl methacrylate phosphate (HEMA-P), further enhances the functionality of these hydrogels. The phosphate groups mimic the mineral component of bone, promoting osteogenic differentiation and mineralization, making these materials highly suitable for bone tissue engineering applications.[3][4] Furthermore, the anionic nature of the phosphate groups can be leveraged for the controlled release of cationic drugs.
The copolymerization of HEMA with phosphate-containing monomers like ethylene (B1197577) glycol methacrylate phosphate (EGMP) has been shown to enhance swelling dynamics and improve the ability of pHEMA-based hydrogels to facilitate cell adhesion and mineralization.[5] The hydration of these copolymer gels is directly correlated to the amount of the phosphate-containing monomer incorporated within the polymeric network, with the degree of hydration increasing with a higher concentration of the phosphate monomer.[5]
Key Applications:
-
Bone Tissue Engineering: HEMA-P hydrogels can serve as scaffolds that promote the adhesion, proliferation, and differentiation of osteoblasts and mesenchymal stem cells (MSCs). The phosphate groups on the hydrogel backbone can interact with calcium ions in the surrounding medium to form hydroxyapatite, the primary mineral component of bone.[3]
-
Controlled Drug Delivery: The anionic phosphate groups in HEMA-P hydrogels can interact with cationic drug molecules, allowing for sustained and pH-responsive drug release.[5][6] This is particularly advantageous for the localized delivery of therapeutic agents to specific sites in the body.
-
Biomimetic Materials: The presence of phosphate groups provides a biomimetic cue that can influence cellular behavior and tissue regeneration.
Quantitative Data
The following tables summarize key quantitative data for HEMA-based hydrogels, including those with phosphate functionalities. It is important to note that the properties of these hydrogels are highly dependent on the specific composition and crosslinking density.
Table 1: Mechanical Properties of HEMA-Based Hydrogels
| Hydrogel Composition | Compressive Modulus (kPa) | Tensile Strength (kPa) | Elongation at Break (%) | Reference(s) |
| p(HEMA) | 15.14 - 94 | 4.37 - 30.64 | - | [7] |
| p(HEMA-co-MMA) (95:5) | 34.2 ± 1.7 | 30.5 ± 2.1 | - | [7] |
| p(HEMA-co-MMA) (90:10) | 38.8 ± 1.9 | 30.6 ± 3.7 | - | [7] |
| p(HEMA-co-AM)/Gelatin | - | 305 | 589 | [8] |
| p(HEMA)/AA/Fe³⁺ | ~1500 | - | - | [4] |
Table 2: Swelling Properties of HEMA-Based Hydrogels
| Hydrogel Composition | Equilibrium Water Content (%) | Swelling Ratio | Reference(s) |
| p(HEMA) | 35 - 45 | ~40 | [9] |
| p(HEMA-co-EGDMA) | 201.2 - 292.4 | - | [2] |
| p(HEMA-co-IA) | - | 1000 - 3500 | |
| p(HEMA-co-AA) | - | 1500 - 4500 | |
| p(HEMA-co-NVP) | - | 500 - 1000 |
Experimental Protocols
Protocol 1: Synthesis of HEMA-P Copolymer Hydrogel
This protocol describes the synthesis of a hydrogel composed of 2-hydroxyethyl methacrylate (HEMA) and a phosphate-containing methacrylate monomer, such as 2-methacryloyloxyethyl phosphate (MOEP), via free-radical polymerization.
Materials:
-
2-Hydroxyethyl methacrylate (HEMA), distilled
-
2-Methacryloyloxyethyl phosphate (MOEP) or similar phosphate monomer
-
Ethylene glycol dimethacrylate (EGDMA) as a crosslinker
-
Ammonium persulfate (APS) as an initiator
-
N,N,N',N'-tetramethylethylenediamine (TEMED) as an accelerator
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
Procedure:
-
Prepare the monomer solution by mixing HEMA and MOEP at the desired molar ratio in deionized water. A typical starting ratio could be 90:10 (HEMA:MOEP).
-
Add the crosslinker, EGDMA, to the monomer solution. A common concentration is 1 mol% with respect to the total monomer concentration.
-
Degas the solution by bubbling nitrogen gas through it for 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Add the initiator, APS (e.g., 0.5 wt% of the total monomer weight), and the accelerator, TEMED (e.g., 0.25 wt% of the total monomer weight), to the solution and mix thoroughly.
-
Quickly transfer the solution into a mold of the desired shape (e.g., between two glass plates with a spacer for thin films, or into a cylindrical mold).
-
Allow the polymerization to proceed at room temperature for 24 hours.
-
After polymerization, carefully remove the hydrogel from the mold and immerse it in a large volume of deionized water to wash away any unreacted monomers and initiators. Change the water several times over 2-3 days.
-
For cell culture experiments, sterilize the hydrogels by autoclaving or UV irradiation before use.[4]
Workflow for HEMA-P Hydrogel Synthesis
Caption: Workflow for the synthesis of HEMA-P hydrogels.
Protocol 2: In Vitro Biocompatibility Assessment
This protocol outlines the steps to assess the biocompatibility of HEMA-P hydrogels using a cell viability assay (MTT or CCK-8) and a live/dead staining assay.
Materials:
-
HEMA-P hydrogels, sterilized
-
Human Mesenchymal Stem Cells (hMSCs) or other relevant cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 assay kit
-
Live/Dead Viability/Cytotoxicity Kit (e.g., Calcein AM and Ethidium Homodimer-1)
-
Phosphate-buffered saline (PBS)
-
96-well and 24-well tissue culture plates
-
Fluorescence microscope
Procedure:
Cell Viability Assay (Indirect Contact):
-
Place sterilized hydrogel samples in a 24-well plate and add complete cell culture medium. Incubate for 24 hours to create a conditioned medium.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Remove the existing medium from the cells and replace it with the conditioned medium from the hydrogels.
-
Incubate the cells for 24, 48, and 72 hours.
-
At each time point, perform the MTT or CCK-8 assay according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader. Cell viability is expressed as a percentage relative to the control (cells cultured in medium without hydrogel contact).
Live/Dead Staining (Direct Contact):
-
Place sterilized hydrogel discs in a 24-well plate.
-
Seed cells directly onto the surface of the hydrogels at a suitable density.
-
Culture the cells for 1, 3, and 5 days.
-
At each time point, wash the hydrogels with PBS.
-
Prepare the live/dead staining solution according to the kit's protocol.
-
Incubate the cell-laden hydrogels in the staining solution for 15-30 minutes at 37°C.
-
Wash the hydrogels again with PBS.
-
Visualize the live (green) and dead (red) cells using a fluorescence microscope.
Workflow for Biocompatibility Testing
Caption: Workflow for in vitro biocompatibility assessment.
Protocol 3: Assessment of In Vitro Mineralization
This protocol details the use of Alizarin Red S staining to visualize and quantify calcium deposition by cells cultured on HEMA-P hydrogels.
Materials:
-
Cell-laden HEMA-P hydrogels (from biocompatibility testing)
-
Osteogenic differentiation medium (complete medium supplemented with dexamethasone, β-glycerophosphate, and ascorbic acid)
-
10% (v/v) neutral buffered formalin
-
Alizarin Red S staining solution (2% w/v, pH 4.1-4.3)
-
Cetylpyridinium (B1207926) chloride (10% w/v in 10 mM sodium phosphate)
-
Deionized water
Procedure:
-
Culture cells on HEMA-P hydrogels in osteogenic differentiation medium for 7, 14, and 21 days.
-
At each time point, wash the hydrogels with PBS and fix the cells with 10% formalin for 30 minutes.
-
Wash the fixed hydrogels with deionized water.
-
Stain the hydrogels with Alizarin Red S solution for 20-30 minutes at room temperature.
-
Remove the staining solution and wash the hydrogels several times with deionized water until the wash water is clear.
-
Qualitatively assess the calcium deposits (red-orange stain) using a light microscope.
-
For quantification, add a cetylpyridinium chloride solution to the stained hydrogels and incubate for 1 hour to destain.
-
Transfer the supernatant to a 96-well plate and measure the absorbance at 562 nm.
-
Create a standard curve using known concentrations of Alizarin Red S to quantify the amount of calcium deposition.
Workflow for Mineralization Assay
Caption: Workflow for assessing in vitro mineralization.
Signaling Pathways in Osteogenic Differentiation
The phosphate groups in HEMA-P hydrogels can actively participate in signaling pathways that promote osteogenic differentiation. Several key pathways have been identified:
-
MAPK Pathway (JNK and p38): Phosphorous-containing biopolymers have been shown to promote osteogenic differentiation of osteoblasts via the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways.[1][10][11]
-
PI3K-Akt and HIF-1α Pathways: Injectable phosphocreatine-grafted hydrogels have been found to activate the PI3K-Akt and HIF-1α signaling pathways, which facilitates bone-vascular coupling and enhances the expression of osteogenic and angiogenic factors.
-
ERK, Wnt, and BMP Signaling: Hydroxyapatite, a calcium phosphate mineral, can induce osteoblastic differentiation through the extracellular signal-regulated kinase (ERK), Wnt, and bone morphogenetic protein 2 (BMP2) signaling pathways.[3]
Diagram of Signaling Pathways in Osteogenesis
Caption: Signaling pathways in osteogenesis.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Calcium phosphate surfaces promote osteogenic differentiation of mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. research-portal.uu.nl [research-portal.uu.nl]
- 7. researchgate.net [researchgate.net]
- 8. Swelling behaviors, tensile properties and thermodynamic studies of water sorption of 2-hydroxyethyl methacrylate/epoxy methacrylate copolymeric hydrogels - Beijing Institute of Technology [pure.bit.edu.cn]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. pubs.acs.org [pubs.acs.org]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
Troubleshooting & Optimization
Technical Support Center: Polymerization of 2-Hydroxyethyl Methacrylate Phosphate (HEMA-P)
This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of 2-Hydroxyethyl methacrylate (B99206) phosphate (B84403) (HEMA-P) polymerization. It provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to improve polymerization efficiency and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is 2-Hydroxyethyl methacrylate phosphate (HEMA-P) and what are its primary applications?
A1: this compound (HEMA-P) is a functional monomer containing both a polymerizable methacrylate group and a phosphate group.[1] This dual functionality makes it highly valuable for modifying material surfaces. The methacrylate group allows it to be incorporated into polymer chains, while the phosphate group provides unique properties such as enhanced adhesion to polar surfaces like metals and glass, improved corrosion resistance, and increased hydrophilicity.[1][2][3] Its applications are diverse, ranging from dental adhesives and corrosion-resistant coatings to biomaterials for drug delivery and tissue engineering.[1][2][4][5]
Q2: What are the main challenges encountered during the polymerization of HEMA-P?
A2: The primary challenges in HEMA-P polymerization stem from its chemical structure and impurities. Key issues include:
-
Hydrolysis: The phosphate ester group is susceptible to hydrolysis, especially in the presence of water, which can lead to undesired byproducts.[4] Strict anhydrous conditions are often required.[4]
-
Impurities: The HEMA monomer used for synthesis can contain diester impurities like ethylene (B1197577) glycol dimethacrylate (EGDMA), which acts as a cross-linker and can lead to insoluble gel formation instead of a linear polymer.[6]
-
Side Reactions: Elevated temperatures can cause cross-linking reactions, which can be problematic when high degrees of phosphate ester formation are desired.[4]
-
Reproducibility: Variations in monomer purity, water content, and reaction conditions can lead to poor reproducibility of results.[7]
Q3: How does pH affect the polymerization of HEMA-P?
A3: The phosphate group in HEMA-P makes its polymerization sensitive to pH. The charge state of the phosphate group changes with pH, which can influence monomer solubility, reactivity, and interactions within the polymerization system. For similar acidic monomers, the ideal pH range for polymerization is typically acidic (around 2-3), where the monomer is in its neutral, more hydrophobic state, allowing it to partition better into growing polymer particles.[8] In the case of the related monomer HEMA, studies have shown that the rate of photo-polymerization increases with pH in the range of 6.0-9.0.[9][10] This is attributed to the labile proton on the hydroxyl group and changes in the ionization state of co-initiators.[10] Therefore, the optimal pH for HEMA-P polymerization must be carefully determined based on the specific initiation system and desired polymer properties.
Q4: Which types of initiators are effective for HEMA-P polymerization?
A4: HEMA-P can be polymerized using standard free-radical polymerization techniques. The choice of initiator depends on the desired polymerization method (thermal, photo-initiated, etc.) and the solvent system.
-
Thermal Initiators: Azo compounds like 2,2'-Azobisisobutyronitrile (AIBN) and peroxides like Benzoyl Peroxide (BPO) are commonly used for the thermal polymerization of methacrylates.[11][12]
-
Photoinitiators: For photopolymerization, systems like riboflavin/triethanolamine (RF/TEOHA) or camphorquinone (B77051) (CQ) are effective, particularly in aqueous solutions.[9][13] Photoinitiation offers the advantage of polymerization at room temperature, minimizing side reactions.[14]
-
Redox Initiators: These systems, often composed of peroxides and amines, can initiate polymerization at lower temperatures and are widely used in medical polymer applications.[14]
Troubleshooting Guide
This section addresses specific problems that may arise during HEMA-P polymerization experiments.
Problem: Low or No Polymer Conversion
-
Q: My polymerization reaction is not starting or shows very low monomer conversion. What could be the cause?
-
A: This is a common issue that can be attributed to several factors:
-
Initiator Problems: Check if the initiator is expired or has been stored improperly. Ensure the correct amount is used; too little may be insufficient, while too much can lead to very short polymer chains. For thermal initiators, verify that the reaction temperature is adequate for its decomposition.
-
Presence of Inhibitors: Commercial monomers contain inhibitors to prevent spontaneous polymerization during storage. These must be removed before the experiment (see Protocol 1). Additionally, dissolved oxygen in the reaction mixture is a potent inhibitor of free-radical polymerization. Degassing the mixture (e.g., by freeze-pump-thaw cycles or purging with an inert gas like nitrogen or argon) is a critical step.[7]
-
Incorrect Reaction Conditions: Ensure the temperature and pH of the reaction medium are optimal for your chosen initiator system.
-
-
Problem: Formation of an Insoluble Gel
-
Q: My experiment resulted in an insoluble gel instead of a soluble polymer. Why did this happen?
-
A: Unintended gel formation is typically caused by cross-linking.
-
Monomer Impurities: The most common cause is the presence of dimethacrylate impurities (like EGDMA) in the HEMA-P monomer, which act as cross-linking agents.[6] Purifying the monomer is essential to prevent this (see Protocol 1).
-
High Temperature: Elevated reaction temperatures can sometimes promote side reactions that lead to cross-linking.[4] Consider lowering the temperature or using a photoinitiation system.
-
-
Problem: Poor Reproducibility Between Batches
-
Q: I am getting inconsistent results (e.g., different molecular weights, conversion rates) between experiments. How can I improve reproducibility?
-
A: Poor reproducibility often points to subtle variations in starting materials or reaction setup.
-
Monomer Purity: Ensure you are using HEMA-P monomer of the same purity for all experiments. Even small differences in water or impurity content can significantly affect the outcome.[4][7]
-
Atmosphere Control: The amount of residual oxygen can vary if the degassing procedure is not consistent. Standardize your method for removing oxygen.
-
Temperature and Stirring: Maintain precise control over the reaction temperature and ensure consistent stirring to avoid thermal gradients and ensure a homogeneous mixture.
-
-
Key Influencing Factors: Data Summary
The efficiency of HEMA-P polymerization is a multifactorial issue. The following tables summarize key quantitative data from studies on HEMA and related monomers.
Table 1: Common Initiators for (Meth)acrylate Free-Radical Polymerization
| Initiator Type | Example | Typical Concentration (wt% to monomer) | Activation Method | Suitable Solvents |
| Azo Initiator | AIBN (2,2'-Azobisisobutyronitrile) | 0.1 - 1.0 wt%[11] | Thermal (60-80 °C) | Organic Solvents (DMSO, Methanol) |
| Peroxide Initiator | BPO (Benzoyl Peroxide) | 0.3 - 0.5 wt%[12] | Thermal (70-90 °C) | Organic Solvents, Monomer Bulk |
| Photoinitiator | Riboflavin / TEOHA | Riboflavin: ~0.8 µM[13] | Visible Light | Aqueous Solutions[9][13] |
| Redox Initiator | Ammonium Persulfate | Varies | Room Temperature | Aqueous Solutions[14] |
Table 2: Effect of pH and Monomer Concentration on HEMA Photopolymerization Rate (Data adapted from a study using a Riboflavin/Triethanolamine initiator system)[10]
| HEMA Concentration (M) | pH | Observed Rate Constant (k_obs x 10^4 s⁻¹) |
| 1.0 | 6.0 | 2.55 |
| 1.0 | 7.0 | 4.25 |
| 1.0 | 8.0 | 6.30 |
| 1.0 | 9.0 | 8.67 |
| 2.0 | 7.0 | 3.10 |
| 3.0 | 7.0 | 2.36 |
| Note: The rate increases with pH but decreases at higher monomer concentrations due to increased viscosity of the medium.[10] |
Experimental Protocols
Protocol 1: Purification of HEMA-P Monomer
Objective: To remove inhibitors and dimethacrylate impurities.
Methodology (Based on Liquid-Liquid Extraction for HEMA): [15]
-
Dissolve the crude HEMA-P in deionized water. HEMA-P is hydrophilic and will partition into the aqueous phase.
-
Transfer the aqueous solution to a separatory funnel.
-
Add an equal volume of a non-polar aliphatic hydrocarbon solvent (e.g., hexane). The dimethacrylate impurity (EGDMA) is hydrophobic and will preferentially dissolve in the hexane (B92381) layer.
-
Shake the funnel vigorously and then allow the layers to separate.
-
Drain the lower aqueous layer containing the purified HEMA-P. Discard the upper organic layer.
-
Repeat the extraction process (steps 3-5) at least two more times to ensure complete removal of impurities.
-
Remove the water from the final aqueous solution via simple distillation or a rotary evaporator to yield the purified HEMA-P monomer.
-
Store the purified monomer at a low temperature (e.g., 4 °C) and use it promptly.
Protocol 2: General Procedure for Thermally-Induced Free-Radical Polymerization
Objective: To synthesize Poly(HEMA-P) using a thermal initiator.
Methodology:
-
Place a precisely weighed amount of purified HEMA-P monomer into a Schlenk flask equipped with a magnetic stir bar.
-
Dissolve the monomer in a suitable anhydrous solvent (e.g., DMSO) if not performing a bulk polymerization.
-
Add the thermal initiator (e.g., 0.1 wt% AIBN).[11] Ensure it is fully dissolved.
-
Seal the flask and perform at least three freeze-pump-thaw cycles to thoroughly degas the reaction mixture.[11]
-
After the final thaw, backfill the flask with an inert gas (Nitrogen or Argon).
-
Immerse the flask in a preheated oil bath set to the desired reaction temperature (e.g., 70 °C for AIBN).
-
Allow the polymerization to proceed for the desired time (e.g., 12-24 hours), maintaining constant stirring.
-
To stop the reaction, cool the flask rapidly in an ice bath.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent (e.g., cold ethyl ether).[11]
-
Collect the precipitated polymer by filtration and dry it under vacuum to a constant mass.
Visual Guides and Workflows
Caption: General workflow for HEMA-P polymerization from preparation to characterization.
Caption: Troubleshooting flowchart for low or no polymerization of HEMA-P.
Caption: Key factors influencing HEMA-P polymerization efficiency and polymer properties.
References
- 1. nbinno.com [nbinno.com]
- 2. kowachemical.com [kowachemical.com]
- 3. products.evonik.com [products.evonik.com]
- 4. Buy this compound | 52628-03-2 [smolecule.com]
- 5. books.rsc.org [books.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pcimag.com [pcimag.com]
- 9. researchgate.net [researchgate.net]
- 10. Photoinitiated Polymerization of 2-Hydroxyethyl Methacrylate by Riboflavin/Triethanolamine in Aqueous Solution: A Kinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Free-radical polymerization of 2-hydroxyethyl methacrylate (HEMA) supported by a high electric field - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00320A [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. materials.alfachemic.com [materials.alfachemic.com]
- 15. KR100580124B1 - Purification method of 2-hydroxyethyl methacrylate - Google Patents [patents.google.com]
Technical Support Center: Optimizing 2-Hydroxyethyl Methacrylate Phosphate (HEMA-P) in Dental Primers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of 2-Hydroxyethyl methacrylate (B99206) phosphate (B84403) (HEMA-P) concentration in dental primers.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of 2-Hydroxyethyl methacrylate phosphate (HEMA-P) in a dental primer?
A1: this compound (HEMA-P) is an acidic functional monomer designed to enhance adhesion between a dental restorative material and the tooth structure (enamel and dentin). Its phosphate group can chemically interact with the calcium ions in hydroxyapatite, the primary mineral component of teeth, forming a stable ionic bond. The methacrylate group, on the other hand, is available to copolymerize with the other monomers in the adhesive and the composite resin, thus creating a durable link between the tooth and the restoration.
Q2: How does the concentration of HEMA-P affect the bond strength of a dental primer?
A2: The concentration of HEMA-P in a dental primer is a critical factor that significantly influences its bonding effectiveness. While an optimal concentration can lead to a strong and durable bond, both insufficient and excessive amounts can be detrimental. An optimal concentration ensures sufficient chemical interaction with the tooth structure without compromising the physical properties of the adhesive layer. Studies on similar acidic functional monomers, such as 10-methacryloyloxydecyl dihydrogen phosphate (MDP) and 2-methacryloyloxyethyl phenyl phosphoric acid (Phenyl-P), have shown that bond strength increases with concentration up to a certain point, after which it decreases.[1][2]
Q3: What are the potential consequences of a suboptimal concentration of HEMA-P?
A3:
-
Too Low Concentration: An insufficient concentration of HEMA-P may not provide enough acidic functional groups to effectively etch the tooth surface and establish a strong chemical bond with the hydroxyapatite. This can result in lower initial bond strength and a greater likelihood of adhesive failure at the interface between the primer and the tooth.
-
Too High Concentration: An excessively high concentration of HEMA-P can lead to several problems. The increased acidity can inhibit the polymerization of the adhesive, leading to a weaker, less cross-linked polymer network.[3] Furthermore, a higher concentration of the hydrophilic HEMA-P can increase water absorption into the adhesive layer, making it more susceptible to hydrolytic degradation over time, which weakens the bond.[4]
Q4: Can HEMA-P be used in combination with other monomers in a dental primer?
A4: Yes, HEMA-P is typically used as part of a complex mixture of monomers in a dental primer. It is often combined with other monomers such as Bis-GMA, TEGDMA, and HEMA to achieve a balance of properties including viscosity, wettability, and mechanical strength.[1] The presence of other monomers can influence the overall performance of the primer, and the optimal concentration of HEMA-P may need to be adjusted depending on the other components of the formulation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low initial bond strength | Insufficient HEMA-P concentration leading to poor chemical adhesion. | Increase the HEMA-P concentration in incremental steps (e.g., 2-3 wt%) and re-evaluate the bond strength. |
| Incomplete etching of the tooth surface. | Ensure proper application of the primer, including sufficient rubbing action to facilitate the interaction of HEMA-P with the tooth substrate. | |
| Contamination of the bonding surface. | Ensure the tooth surface is clean and free of saliva, blood, or other contaminants before applying the primer. If contamination occurs after application, re-apply a fresh layer of primer.[5] | |
| Decreased bond strength over time (hydrolytic degradation) | High concentration of hydrophilic HEMA-P leading to excessive water absorption.[4] | Reduce the HEMA-P concentration and consider incorporating more hydrophobic monomers into the formulation to create a more water-resistant adhesive layer. |
| Incomplete polymerization of the adhesive. | Optimize the photoinitiator system and ensure adequate light-curing time and intensity. | |
| Inconsistent bond strength results | Phase separation of primer components. | Ensure all components of the primer are fully solubilized. The use of a co-solvent like ethanol (B145695) may be necessary to maintain a homogenous solution, especially in the presence of both hydrophilic and hydrophobic monomers.[6] |
| Improper solvent evaporation. | Follow the manufacturer's instructions for air-drying the primer to ensure complete removal of the solvent before light-curing. Insufficient drying can inhibit polymerization and weaken the bond.[5] | |
| Incomplete polymerization of the adhesive | High concentration of acidic HEMA-P inhibiting the initiator system.[3] | Reduce the HEMA-P concentration. Alternatively, consider using a photoinitiator system that is less sensitive to acidic conditions. |
| Interaction with eugenol-containing materials. | Avoid using eugenol-based temporary materials as they can inhibit the polymerization of resin-based adhesives.[7] |
Quantitative Data Summary
While specific data on the optimization of HEMA-P concentration is limited in publicly available literature, studies on analogous phosphate and phosphonate-containing acidic monomers provide valuable insights into the expected performance. The following tables summarize the relationship between the concentration of acidic monomers and bond strength from relevant studies.
Table 1: Effect of Phenyl-P Concentration on Tensile Bond Strength to Dentin
| Phenyl-P Concentration (wt%) | Mean Tensile Bond Strength (MPa) | Standard Deviation (MPa) |
| 3 | 8.6 | 8.4 |
| 5 | 10.8 | 5.7 |
| 7 | 20.0 | 4.2 |
| 9 | 19.1 | 8.1 |
| 12 | 27.4 | 3.9 |
| 15 | 11.3 | 7.3 |
| 20 | 10.7 | 6.2 |
This data suggests an optimal concentration of Phenyl-P around 12 wt% for maximizing tensile bond strength.
Table 2: Effect of MDP Concentration on Microshear Bond Strength to Dentin (Etch-and-Rinse Mode) [1][2]
| MDP Concentration (wt%) | Mean Microshear Bond Strength (MPa) - 24 hours | Mean Microshear Bond Strength (MPa) - 6 months |
| 0 | ~25 | ~18 |
| 3 | ~28 | ~25 |
| 9 | ~32 | ~22 |
| 12 | ~27 | ~17 |
| 15 | ~25 | ~15 |
This data indicates that a lower concentration of MDP (around 3-9 wt%) provides a more stable bond over time, while higher concentrations may be more prone to degradation. An optimal concentration for initial strength appears to be around 9 wt%.
Experimental Protocols
Shear Bond Strength Testing of an Experimental Dental Primer
This protocol outlines the key steps for evaluating the shear bond strength of an experimental dental primer containing varying concentrations of HEMA-P.
-
Tooth Preparation:
-
Collect sound, extracted human or bovine molars and store them in a 0.5% chloramine-T solution at 4°C.
-
Embed the teeth in acrylic resin using a cylindrical mold, leaving the buccal or lingual surface exposed.
-
Grind the exposed enamel surface with a series of silicon carbide papers (e.g., 320-grit followed by 600-grit) under water cooling to create a flat, standardized bonding area.
-
Rinse the surface thoroughly with water and gently air-dry.
-
-
Primer Application:
-
Apply the experimental primer containing a specific concentration of HEMA-P to the prepared tooth surface using a microbrush.
-
Actively rub the primer onto the surface for a standardized time (e.g., 20 seconds) to ensure adequate interaction.
-
Gently air-dry the primer for a specified duration (e.g., 5-10 seconds) to evaporate the solvent, leaving a thin, uniform film.
-
Light-cure the primer according to the manufacturer's instructions for the photoinitiator system being used (e.g., 10-20 seconds with a standard LED curing light).
-
-
Composite Application:
-
Place a bonding jig (e.g., a split mold with a cylindrical opening of a defined diameter, typically 2-3 mm) onto the primed surface.
-
Fill the opening in the jig with a universal composite resin in increments, light-curing each increment according to the composite manufacturer's instructions.
-
Remove the jig, leaving a cylindrical composite button bonded to the tooth surface.
-
-
Storage:
-
Store the bonded specimens in distilled water at 37°C for a specified period (e.g., 24 hours for initial bond strength, or for longer periods with thermocycling for aging studies).
-
-
Shear Bond Strength Testing:
-
Mount the specimen in a universal testing machine equipped with a shear testing apparatus (e.g., a wire loop or a chisel-shaped plunger).
-
Position the shearing device as close as possible to the tooth-composite interface.
-
Apply a compressive load at a constant crosshead speed (e.g., 0.5 mm/min) until fracture occurs.
-
Record the load at failure (in Newtons).
-
-
Data Analysis:
-
Calculate the shear bond strength in megapascals (MPa) by dividing the failure load (N) by the bonding area (mm²).
-
Analyze the data using appropriate statistical methods (e.g., ANOVA and post-hoc tests) to determine significant differences between groups with varying HEMA-P concentrations.
-
Examine the fractured surfaces under a stereomicroscope to classify the failure mode (adhesive, cohesive in the tooth, cohesive in the composite, or mixed).
-
Visualizations
Caption: Workflow for Shear Bond Strength Testing of Dental Primers.
Caption: Troubleshooting Logic for Low Bond Strength in Dental Primers.
References
- 1. Physico-Chemical Properties and Performance of Functional Monomers Used in Contemporary Dental Adhesive Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Influence of Adhesion Promoter Primers on Polymerization Kinetics and Long-term Bond Strength of Composite Cements to Zirconia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Classification review of dental adhesive systems: from the IV generation to the universal type - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orthodonticproductsonline.com [orthodonticproductsonline.com]
- 6. dentaladvisor.com [dentaladvisor.com]
- 7. augusta.elsevierpure.com [augusta.elsevierpure.com]
Technical Support Center: Synthesis of 2-Hydroxyethyl Methacrylate Phosphate (HEMA-P)
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the successful synthesis of 2-Hydroxyethyl Methacrylate (B99206) Phosphate (B84403) (HEMA-P).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the synthesis of HEMA-P, offering potential causes and solutions in a direct question-and-answer format.
Q1: Why is my yield of the HEMA-P monoester consistently low?
A1: Low monoester yield is a frequent issue, often stemming from several factors:
-
Suboptimal Molar Ratios: An incorrect molar ratio of 2-Hydroxyethyl methacrylate (HEMA) to the phosphorylating agent (e.g., phosphorus pentoxide, P₂O₅) is a primary cause. An excess of HEMA can lead to the formation of diester and triester byproducts, consuming the starting material and reducing the monoester yield. A recommended starting molar ratio of HEMA to P₂O₅ is between 2:1 and 3:1.[1]
-
Inadequate Temperature Control: The reaction is exothermic, especially during the addition of P₂O₅. If the temperature rises uncontrollably, it can promote side reactions and polymerization. It is crucial to maintain the reaction temperature, often below 60°C during reagent addition, and then raise it to the optimal esterification temperature (e.g., 65-85°C).[1]
-
Insufficient Reaction Time: The esterification reaction may not have proceeded to completion. Ensure the reaction is allowed to run for the recommended duration (typically 2-5 hours) at the target temperature before proceeding to the hydrolysis step.[1]
-
Ineffective Hydrolysis: The hydrolysis step is critical for converting the intermediate pyrophosphate esters to the desired monophosphate ester. Incomplete hydrolysis will result in a lower yield of the final product. The duration (0.5-4 hours) and temperature (65-95°C) of the hydrolysis step should be carefully controlled.[1]
Q2: My final product contains significant amounts of diester and triester impurities. How can I improve monoester selectivity?
A2: High selectivity for the monoester is key to obtaining a pure product. To minimize the formation of di- and tri-substituted phosphate esters:
-
Optimize Reactant Ratios: Carefully control the molar ratio of HEMA to P₂O₅. A ratio of approximately 2.4:1 has been shown to favor monoester formation.[1]
-
Use a Catalyst: Certain catalysts, such as supported polyoxometalates (e.g., phosphotungstic acid on activated carbon), can significantly improve both the esterification rate and the selectivity for the monoester, with reported selectivity reaching up to 94.5%.[1]
-
Controlled Addition of HEMA: Instead of adding all the HEMA at once, a slower, controlled addition to the phosphorylating agent can help maintain a localized excess of the phosphorylating agent, which favors the formation of the monoester.
Q3: The reaction mixture becomes extremely viscous and difficult to stir. What can I do?
A3: Increased viscosity can be due to the formation of oligomers or polymers.
-
Inhibitor Presence: Ensure that the HEMA monomer contains an appropriate inhibitor (like hydroquinone) to prevent premature polymerization of the methacrylate group, especially at elevated reaction temperatures.
-
Temperature Control: Avoid excessive temperatures, as heat can initiate radical polymerization.
-
Solvent Use: While many syntheses are performed neat, the use of an inert, anhydrous solvent can help to reduce viscosity and improve heat transfer, although this may require an additional removal step later.
Q4: How can I effectively purify the final HEMA-P product?
A4: Purification is crucial to remove unreacted starting materials, byproducts, and catalysts.
-
Filtration: If a solid catalyst is used, it can be removed by simple filtration after the reaction is complete.[1]
-
Solvent Extraction: Differences in solubility can be exploited. For example, byproducts like ethylene (B1197577) glycol dimethacrylate (EGDMA), a common impurity in HEMA, are soluble in aliphatic hydrocarbons, while HEMA is more water-soluble.[2] This principle can be adapted for separating HEMA-P from non-polar impurities.
-
Chromatography: For high-purity applications, column chromatography is an effective method. Thin-layer chromatography (TLC) can be used first to identify a suitable solvent system for separation.[3]
-
Water Removal: After hydrolysis, any remaining water can be removed under vacuum.[1]
Q5: What are the best analytical techniques to confirm the synthesis and purity of HEMA-P?
A5: A combination of techniques is recommended for full characterization:
-
Fourier-Transform Infrared Spectroscopy (FTIR): This is used to identify key functional groups. Successful synthesis of HEMA-P will show the appearance of a characteristic P-O-C bond peak (around 990 cm⁻¹) and the retention of the C=O and C=C bonds from the methacrylate group.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ³¹P NMR are powerful tools to confirm the chemical structure, determine the ratio of monoester to diester, and quantify impurities.[6][7]
-
Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight distribution and to check for the presence of any polymeric byproducts.[5][6]
Quantitative Data on HEMA-P Synthesis
The following table summarizes various reaction conditions and outcomes for the synthesis of HEMA-P using phosphorus pentoxide (P₂O₅), providing a basis for experimental design.
| Parameter | Condition 1 | Condition 2 (Recommended) | Condition 3 (Catalytic) | Reference |
| Phosphorylating Agent | P₂O₅ | P₂O₅ | P₂O₅ | [1] |
| Molar Ratio (HEMA:P₂O₅) | 2-3 : 1 | 2.4 : 1 | 2.4 : 1 | [1] |
| Catalyst | None | None | Supported Polyoxometalate | [1] |
| Catalyst Loading | N/A | N/A | 1 : 0.3 - 0.5 (Reactant:Cat) | [1] |
| Esterification Temp. | 65-85 °C | 75-80 °C | 80 °C | [1] |
| Esterification Time | 2-5 hours | 4 hours | 4 hours | [1] |
| Hydrolysis Temp. | 65-95 °C | 85-90 °C | 90 °C | [1] |
| Hydrolysis Time | 0.5-4 hours | 2.5-3 hours | 3 hours | [1] |
| Monoester Yield | ~63% (uncatalyzed) | Not specified | 89.0% | [1] |
| Monoester Selectivity | ~75.6% | Not specified | 94.5% | [1] |
Experimental Protocols
Protocol: Synthesis of HEMA-P via P₂O₅ Method (Catalytic)
This protocol is adapted from patent literature describing a high-selectivity synthesis.[1]
Materials:
-
2-Hydroxyethyl methacrylate (HEMA), inhibitor-stabilized
-
Phosphorus pentoxide (P₂O₅)
-
Supported polyoxometalate catalyst (e.g., phosphotungstic acid on activated carbon)
-
Deionized water
-
Anhydrous solvent (optional, for viscosity control)
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel/powder funnel.
-
Heating mantle with temperature controller.
-
Ice bath.
Procedure:
-
Setup: Assemble the reaction apparatus under a dry atmosphere (e.g., nitrogen or argon) to prevent premature reaction of P₂O₅ with atmospheric moisture.
-
Charge Reactor: Add the desired amount of HEMA to the reaction flask.
-
P₂O₅ Addition: Begin stirring the HEMA. Slowly and portion-wise, add the P₂O₅ to the flask. This reaction is highly exothermic. Use an ice bath to maintain the temperature of the reaction mixture below 60°C during the addition.
-
Esterification: Once all the P₂O₅ has been added and dissolved, add the catalyst. Heat the mixture to the target esterification temperature (e.g., 80°C) and maintain for the specified time (e.g., 4 hours) with continuous stirring.
-
Hydrolysis: After the esterification period, adjust the temperature to the hydrolysis setpoint (e.g., 90°C). Slowly add the required molar equivalent of deionized water. Allow the hydrolysis to proceed for the designated time (e.g., 3 hours).
-
Workup: Cool the reaction mixture to room temperature. Filter the mixture to recover the solid catalyst. The filtrate is the crude product.
-
Purification: Remove any residual water from the filtrate by evaporation under reduced pressure to yield the final HEMA-P product. Characterize the product for purity and structure.
Visualizations
Reaction Pathway
Caption: General reaction pathway for HEMA-P synthesis.
Troubleshooting Workflow
Caption: Troubleshooting workflow for HEMA-P synthesis.
References
- 1. CN104190468A - Catalyst for synthesizing high-monoester-content methacrylate hydroxyethyl phosphate, preparation method of catalyst and catalytic synthesis process thereof - Google Patents [patents.google.com]
- 2. KR100580124B1 - Purification method of 2-hydroxyethyl methacrylate - Google Patents [patents.google.com]
- 3. Analysis and purification of 2-hydroxyethyl methacrylate by means of thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Synthesis and Nanoprecipitation of HEMA-CLn Based Polymers for the Production of Biodegradable Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buy 2-Hydroxyethyl methacrylate phosphate | 52628-03-2 [smolecule.com]
Technical Support Center: 2-Hydroxyethyl Methacrylate Phosphate (HEMA-phosphate)
Welcome to the technical support center for 2-Hydroxyethyl methacrylate (B99206) phosphate (B84403) (HEMA-phosphate). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of HEMA-phosphate in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is 2-Hydroxyethyl methacrylate phosphate (HEMA-phosphate) and what are its common applications?
A1: this compound (HEMA-phosphate) is a functional monomer containing both a polymerizable methacrylate group and a phosphate group.[1] This dual functionality makes it valuable in various applications, including as an adhesion promoter in dental and biomedical materials, for enhancing corrosion resistance, and in the synthesis of specialty polymers.[1]
Q2: What are the primary stability concerns for HEMA-phosphate in aqueous solutions?
A2: The main stability concern for HEMA-phosphate in aqueous solutions is hydrolysis of the ester linkage.[2] This degradation is primarily influenced by the pH and temperature of the solution. Both acidic and basic conditions can catalyze the hydrolysis, leading to the breakdown of the HEMA-phosphate molecule.[3] Increased temperatures will also accelerate the rate of this degradation.[2]
Q3: What are the degradation products of HEMA-phosphate hydrolysis?
A3: The hydrolysis of the methacrylate ester bond in HEMA-phosphate is expected to yield methacrylic acid and ethylene (B1197577) glycol phosphate. Further hydrolysis of the phosphate ester bond could yield ethylene glycol and phosphoric acid.[2]
Q4: Are there any visual indicators of HEMA-phosphate degradation in an aqueous solution?
A4: While there may not be immediate and distinct visual cues for initial hydrolysis, significant degradation could potentially lead to a change in the pH of an unbuffered solution due to the formation of acidic byproducts like methacrylic acid and phosphoric acid. The appearance of cloudiness or precipitation could also indicate the formation of insoluble degradation products or polymers, although this is less common for simple hydrolysis.
Q5: How does pH affect the stability of HEMA-phosphate solutions?
A5: HEMA-phosphate is susceptible to hydrolysis under both acidic and alkaline conditions.[2][3] The rate of hydrolysis is generally lowest in the neutral to slightly acidic pH range. In strongly acidic environments (pH < 4), the ester linkage is prone to acid-catalyzed hydrolysis.[2] In alkaline conditions (pH > 8), base-catalyzed hydrolysis of the ester occurs, which can be rapid.[3]
Q6: How does temperature impact the stability of HEMA-phosphate in water?
A6: As with most chemical reactions, the rate of HEMA-phosphate hydrolysis increases with temperature.[2] Therefore, to minimize degradation, it is recommended to prepare and store aqueous solutions of HEMA-phosphate at refrigerated temperatures (2-8°C) and for the shortest duration possible before use.
Q7: Can I use buffers in my aqueous HEMA-phosphate formulation?
A7: Yes, buffers can be used to maintain a stable pH and potentially minimize hydrolysis. However, the choice of buffer is important. Phosphate buffers may be a suitable choice as they are common in biological systems, but it is crucial to ensure the buffer itself does not catalyze degradation. It is advisable to conduct a small-scale stability study with your chosen buffer to confirm compatibility.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered with the stability of HEMA-phosphate in aqueous solutions.
Issue 1: Inconsistent experimental results or loss of product efficacy.
-
Possible Cause: Degradation of HEMA-phosphate in the aqueous solution.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare aqueous solutions of HEMA-phosphate fresh before each experiment. Avoid using solutions that have been stored for extended periods, especially at room temperature.
-
Control pH: Ensure the pH of your solution is within a stable range for HEMA-phosphate (ideally neutral to slightly acidic). Use a suitable, non-reactive buffer if necessary.
-
Control Temperature: Prepare and store your solutions at refrigerated temperatures (2-8°C). Avoid exposing the solution to high temperatures.
-
Analyze for Degradation: If problems persist, consider analyzing your solution for the presence of degradation products like methacrylic acid using techniques such as HPLC or NMR spectroscopy.
-
Issue 2: Unexpected polymerization of the HEMA-phosphate solution.
-
Possible Cause: Presence of contaminants, exposure to light, or elevated temperatures that can initiate radical polymerization.
-
Troubleshooting Steps:
-
Use High-Purity Monomer: Ensure you are starting with high-purity HEMA-phosphate that contains an appropriate inhibitor.
-
Protect from Light: Store the monomer and its aqueous solutions protected from light, as UV radiation can initiate polymerization.
-
Maintain Low Temperature: Store solutions at refrigerated temperatures to reduce the rate of spontaneous polymerization.
-
De-gas Solutions (if necessary): For applications sensitive to oxygen, de-gassing the solvent before dissolving the monomer can help prevent premature polymerization, as oxygen can sometimes play a role in initiation.
-
Check for Contaminants: Ensure all glassware and other equipment are scrupulously clean and free from any potential initiators or contaminants.
-
Issue 3: Drifting pH of the aqueous solution over time.
-
Possible Cause: Hydrolysis of HEMA-phosphate leading to the formation of acidic byproducts.
-
Troubleshooting Steps:
-
Use a Buffer: Incorporate a suitable buffer system into your formulation to maintain a stable pH.
-
Monitor pH: Regularly monitor the pH of your solution to track any changes that may indicate degradation.
-
Store at Low Temperature: As hydrolysis is temperature-dependent, storing the solution at a low temperature will slow down the formation of acidic degradation products.
-
Data on Stability
Quantitative data on the stability of this compound in aqueous solutions is limited in publicly available literature. However, based on studies of similar methacrylate esters, the following trends can be expected.
Expected Impact of pH and Temperature on HEMA-phosphate Hydrolysis Rate
| pH Range | Temperature | Expected Hydrolysis Rate |
|---|---|---|
| < 4 (Acidic) | Low (2-8°C) | Slow to Moderate |
| < 4 (Acidic) | Ambient (~25°C) | Moderate to Fast |
| < 4 (Acidic) | Elevated (>37°C) | Fast |
| 4 - 7 (Slightly Acidic to Neutral) | Low (2-8°C) | Very Slow |
| 4 - 7 (Slightly Acidic to Neutral) | Ambient (~25°C) | Slow |
| 4 - 7 (Slightly Acidic to Neutral) | Elevated (>37°C) | Moderate |
| > 7 (Alkaline) | Low (2-8°C) | Moderate |
| > 7 (Alkaline) | Ambient (~25°C) | Fast |
| > 7 (Alkaline) | Elevated (>37°C) | Very Fast |
Note: This table provides a qualitative summary. It is strongly recommended that users perform their own stability studies under their specific experimental conditions to obtain quantitative data.
Experimental Protocols
Protocol 1: Stability Testing of HEMA-phosphate in Aqueous Solution using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general procedure for monitoring the degradation of HEMA-phosphate over time. The specific HPLC parameters will need to be optimized for your system.
Objective: To quantify the concentration of HEMA-phosphate in an aqueous solution at various time points under specific storage conditions (e.g., pH, temperature).
Materials:
-
This compound (HEMA-phosphate)
-
High-purity water (HPLC grade)
-
Appropriate buffer (e.g., phosphate buffer)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid or phosphoric acid (for mobile phase adjustment)
-
HPLC system with a UV detector
-
A suitable C18 reverse-phase HPLC column
-
pH meter
-
Incubator or water bath
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of HEMA-phosphate in the desired aqueous buffer at a known concentration.
-
Adjust the pH of the solution to the desired value.
-
Filter the solution through a 0.45 µm filter.
-
-
Stability Study Setup:
-
Aliquot the HEMA-phosphate solution into several sealed vials.
-
Store the vials at the desired temperature(s).
-
-
Time Point Sampling:
-
At predetermined time intervals (e.g., 0, 24, 48, 72 hours, 1 week), remove a vial from storage.
-
If stored at an elevated temperature, allow the vial to cool to room temperature.
-
-
HPLC Analysis:
-
Mobile Phase Preparation: A typical mobile phase for methacrylate analysis is a gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid) to ensure good peak shape.[4] An example could be a gradient from 10% to 90% acetonitrile over 20 minutes.
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: ~210 nm (methacrylate absorbance)
-
Injection Volume: 10 µL
-
-
Analysis: Inject the sample from the time point vial onto the HPLC system.
-
-
Data Analysis:
-
Identify and integrate the peak corresponding to HEMA-phosphate.
-
Using a calibration curve prepared from freshly made standards, quantify the concentration of HEMA-phosphate at each time point.
-
Plot the concentration of HEMA-phosphate versus time to determine the degradation rate.
-
Protocol 2: Monitoring HEMA-phosphate Hydrolysis using Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol provides a general guideline for using NMR to observe the chemical changes during HEMA-phosphate hydrolysis.
Objective: To qualitatively and semi-quantitatively monitor the degradation of HEMA-phosphate and the appearance of its hydrolysis products.
Materials:
-
This compound (HEMA-phosphate)
-
Deuterated water (D₂O) or a mixture of H₂O/D₂O
-
Appropriate deuterated buffer (if needed)
-
NMR spectrometer
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Dissolve a known amount of HEMA-phosphate in D₂O or a buffered H₂O/D₂O solution directly in an NMR tube.
-
Acquire an initial ¹H and/or ³¹P NMR spectrum immediately after preparation (t=0).
-
-
Incubation:
-
Store the NMR tube at the desired temperature. You can acquire spectra at elevated temperatures directly in the NMR spectrometer if equipped with a variable temperature unit.
-
-
Time-Lapse NMR:
-
Acquire ¹H and ³¹P NMR spectra at regular intervals.
-
-
Spectral Analysis:
-
¹H NMR: Monitor the decrease in the intensity of peaks corresponding to the methacrylate protons and the ethylene glycol chain of HEMA-phosphate. Simultaneously, observe the appearance of new peaks corresponding to methacrylic acid and ethylene glycol phosphate.
-
³¹P NMR: Monitor the change in the chemical shift of the phosphorus signal, which is sensitive to its chemical environment. The appearance of a new signal corresponding to inorganic phosphate or ethylene glycol phosphate would indicate hydrolysis of the phosphate ester.
-
-
Data Interpretation:
-
By integrating the peaks of the parent compound and the degradation products over time, you can follow the kinetics of the hydrolysis reaction.
-
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Experimental workflow for assessing HEMA-phosphate stability.
Caption: Troubleshooting decision tree for HEMA-phosphate instability.
References
- 1. Press Release | Evonik launches high-performance phosphate methacrylate VISIOMER® HEMA-P 100 - Evonik Industries [methyl-methacrylate-monomers.evonik.com]
- 2. Hydrolysis of Functional Monomers in a Single-bottle Self-etching Primer—Correlation of 13C NMR and TEM Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. americanlaboratory.com [americanlaboratory.com]
effect of pH on the performance of HEMA phosphate adhesives
This technical support center provides troubleshooting guidance and frequently asked questions regarding the performance of 2-hydroxyethyl methacrylate (B99206) (HEMA) phosphate (B84403) adhesives, with a particular focus on the influence of pH.
Troubleshooting Guide
This guide addresses common issues encountered during the application and evaluation of HEMA phosphate adhesives.
| Issue | Potential Cause | Recommended Action |
| Low Bond Strength | Low pH of the adhesive formulation: Highly acidic conditions can interfere with the polymerization process by neutralizing amine co-initiators, leading to incomplete curing.[1] | 1. Measure the pH of your adhesive formulation before application. 2. Incorporate a neutralizing agent: The addition of a basic component, such as hydroxyapatite (B223615) (HAp), has been shown to raise the pH and significantly improve the degree of conversion and polymerization rate.[1] 3. Optimize monomer composition: The ratio of acidic monomers (like phosphate esters) to other monomers like HEMA can influence the overall pH.[1] |
| Hydrolytic degradation: HEMA is susceptible to hydrolysis at both acidic and basic pH levels, which can weaken the adhesive interface over time.[2] | 1. Age your bonded specimens in a relevant medium (e.g., artificial saliva, water) and re-evaluate bond strength to assess long-term stability.[3][4] 2. Consider HEMA-free alternatives if hydrolytic stability is a primary concern in your application.[5] | |
| Inadequate curing: Insufficient light exposure or issues with the photoinitiator system can lead to poor polymerization. | 1. Verify the output of your curing light and ensure it is within the manufacturer's recommended range. 2. Ensure proper mixing of all adhesive components, including the photoinitiator. | |
| Contamination: Contaminants on the substrate surface can prevent proper adhesion.[6][7][8] | 1. Thoroughly clean and dry the substrate surface before applying the adhesive. 2. Avoid contact with skin or other sources of oils after cleaning.[7][8] | |
| Inconsistent Results | Variable pH across batches: Small variations in component concentrations can lead to shifts in the formulation's pH. | 1. Implement strict quality control for all incoming raw materials. 2. Measure and record the pH of each batch of adhesive formulated. |
| Moisture sensitivity: HEMA's hydrophilic nature means that uncontrolled moisture can affect adhesive performance.[2] Uncured, water can dilute the monomers and inhibit polymerization.[2] | 1. Control the humidity in your experimental environment.[9] 2. Ensure substrates are appropriately dried before adhesive application, unless a wet-bonding technique is specified. | |
| Phase Separation of Adhesive Components | Immiscibility of hydrophobic and hydrophilic monomers: HEMA is often added to improve the stability of adhesive solutions containing both types of components. | 1. Confirm the appropriate concentration of HEMA or other compatibilizing agents in your formulation.[2] 2. Agitate the adhesive solution thoroughly before each use. |
Frequently Asked Questions (FAQs)
Q1: How does pH affect the curing process of HEMA phosphate adhesives?
A1: The pH of a HEMA phosphate adhesive system is a critical factor in its polymerization. The acidic phosphate monomers can lower the overall pH of the formulation. This acidity can neutralize tertiary amine co-initiators, which are essential components of many photoinitiator systems. This neutralization reduces the efficiency of the polymerization reaction, leading to a lower degree of conversion and potentially compromising the mechanical properties of the adhesive.[1]
Q2: What is the typical pH range for HEMA phosphate adhesives?
A2: The pH can vary significantly depending on the specific formulation. For example, a mixture of bis[2-(methacryloyloxy) ethyl] phosphate (2MP) and HEMA can have a pH ranging from approximately 1.0 to 1.8 as the concentration of the acidic 2MP monomer increases.[1] Some commercial self-etch adhesives containing HEMA have pH values around 0.9.[10] In contrast, HEMA itself in an aqueous solution is nearly neutral (pH ~6.0).[1][11]
Q3: Can the substrate influence the effective pH of the adhesive?
A3: Yes. For instance, in dental applications, when an acidic HEMA phosphate adhesive is applied to tooth structures containing hydroxyapatite (a basic calcium phosphate mineral), a reaction occurs that can raise the local pH. This increase in pH can be beneficial, as it helps to counteract the initial acidity of the adhesive, leading to improved polymerization at the adhesive-substrate interface.[1]
Q4: What is hydrolytic degradation and how does it relate to pH?
A4: Hydrolytic degradation is the breakdown of a substance due to reaction with water. HEMA, being a methacrylate ester, is susceptible to hydrolysis, and this process can be accelerated at both acidic and basic pH levels.[2] The high hydrophilicity of HEMA can promote water absorption into the cured adhesive, which may lead to gradual degradation of the polymer network and a reduction in bond strength over time.[5]
Q5: Are there advantages to using HEMA phosphate over traditional phosphoric acid etching?
A5: Yes, in certain applications like dental bonding, using HEMA phosphate (HEMA-P) as a dentin treatment has shown benefits. One study found that treating dentin with HEMA-P resulted in significantly higher microtensile bond strength and less nanoleakage compared to traditional 37% phosphoric acid etching, both immediately and after three months of storage in artificial saliva.[3][4]
Quantitative Data Summary
The following tables summarize quantitative data from cited experiments on HEMA phosphate adhesives.
Table 1: Effect of Monomer Composition and Hydroxyapatite (HAp) on pH [1]
| 2MP:HEMA Ratio | Water Content | pH (without HAp) | pH (with 2% HAp) |
| 30:70 | 10% | ~1.8 | ~2.2 |
| 50:50 | 10% | ~1.5 | ~1.9 |
| 70:30 | 10% | ~1.2 | ~1.5 |
| 100:0 | 10% | ~1.0 | ~1.3 |
Table 2: Influence of Adhesive System pH on Bond Strength [12][13]
| Adhesive System | pH | Composite Type | Substrate | Mean Bond Strength (MPa) ± SD |
| Adper™ Easy Bond SE | 0.8-1 | Nanohybrid | Dentin | Best performance on dentin |
| Futurabond NR | 2.0 | Nanohybrid | Enamel | Best performance on enamel |
| G-aenial Bond | 1.5 | Nanohybrid | N/A | N/A |
| Clearfil S³ Bond | 2.7 | Nanohybrid | N/A | N/A |
| Prime & Bond NT | <2.5 | Light-activated | Dentin | 23.8 ± 5.7 |
| Prime & Bond NT | <2.5 | Chemically-activated | Dentin | 7.8 ± 3.6 |
| One Step Plus | 4.5 | Light-activated | Dentin | 24.7 ± 7.1 |
| One Step Plus | 4.5 | Chemically-activated | Dentin | 32.2 ± 7.6 |
Table 3: Microtensile Bond Strength (μTBS) of HEMA-P vs. Phosphoric Acid (PA) [3][4]
| Dentin Treatment | Storage Time | μTBS (MPa) |
| HEMA Phosphate (HP) | 24 hours | Significantly higher than PA |
| Phosphoric Acid (PA) | 24 hours | Lower than HP |
| HEMA Phosphate (HP) | 3 months | Stable, and significantly higher than PA |
| Phosphoric Acid (PA) | 3 months | Stable, but lower than HP |
Experimental Protocols
1. Protocol for pH Measurement of Adhesive Formulations
This protocol is adapted from methodologies used to evaluate dental adhesives.[1]
-
Objective: To determine the pH of experimental HEMA phosphate adhesive formulations.
-
Materials:
-
Calibrated pH meter with a microelectrode.
-
Standard buffer solutions (pH 4, 7, 10).
-
HEMA phosphate adhesive formulation.
-
Deionized water (if specified for dilution).
-
Small beakers or vials.
-
-
Procedure:
-
Calibrate the pH meter according to the manufacturer's instructions using the standard buffer solutions.
-
Dispense a standardized volume of the adhesive solution into a clean vial.
-
If the formulation is highly viscous or contains a solvent, a specific protocol for dilution in a known quantity of deionized water may be required to obtain a stable reading (e.g., for a solution containing 10% water).[1]
-
Immerse the pH electrode into the adhesive solution, ensuring the sensor is fully covered.
-
Allow the reading to stabilize before recording the pH value.
-
Clean the electrode thoroughly between measurements according to the manufacturer's guidelines.
-
Perform at least three independent measurements for each formulation and average the results.
-
2. Protocol for Microtensile Bond Strength (μTBS) Testing
This protocol outlines a general procedure for evaluating the bond strength of an adhesive to a substrate, based on dental research methodologies.[3][4][12]
-
Objective: To measure the adhesive strength of a cured HEMA phosphate formulation between a substrate (e.g., dentin, metal) and a composite material.
-
Materials:
-
Substrate blocks (e.g., extracted human molars, prepared metal coupons).
-
HEMA phosphate adhesive.
-
Restorative composite resin.
-
Curing light.
-
Low-speed diamond saw with irrigation.
-
Universal testing machine with a microtensile testing jig.
-
Cyanoacrylate glue.
-
-
Procedure:
-
Substrate Preparation: Prepare a flat bonding surface on the substrate (e.g., by grinding with SiC paper to expose superficial dentin).
-
Adhesive Application: Apply the HEMA phosphate adhesive to the prepared substrate surface according to the experimental protocol. Light-cure if required.
-
Composite Buildup: Build a block of composite resin (e.g., 5 mm high) onto the adhesive-coated surface in increments, curing each increment.
-
Storage: Store the bonded specimen in a relevant solution (e.g., water, artificial saliva) at 37°C for a specified period (e.g., 24 hours).
-
Sectioning: Using the low-speed diamond saw, cut the bonded specimen into multiple sticks or beams (e.g., with a cross-sectional area of ~1 mm²).
-
Testing:
-
Attach each beam to the grips of a microtensile testing jig using cyanoacrylate glue.
-
Mount the jig in a universal testing machine.
-
Apply a tensile load at a constant crosshead speed (e.g., 1 mm/min) until failure occurs.
-
-
Data Analysis: Record the load at failure (in Newtons) and calculate the bond strength in megapascals (MPa) by dividing the load by the cross-sectional area of the beam.
-
Visualizations
Caption: Workflow for evaluating HEMA phosphate adhesive bond strength.
Caption: Factors influencing the performance of HEMA phosphate adhesives.
References
- 1. Photopolymerization of phosphoric acid ester-based self-etch dental adhesives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HEMA-rich versus HEMA-poor/free adhesives: effect of HEMA on bonding effectiveness IADR Abstract Archives [iadr.abstractarchives.com]
- 3. Effect of HEMA Phosphate as an Alternative to Phosphoric Acid for Dentin Treatment Prior to Hybridization with Etch-and-Rinse Adhesive Systems | Quintessence Publishing United Kingdom | Quintessence Publishing Company, Ltd. [quintessence-publishing.com]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of the Bond Strength of Self-Etching Adhesive Systems Containing HEMA and 10-MDP Monomers: Bond Strength of Adhesives Containing HEMA and 10-MDP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. unicheminc.com [unicheminc.com]
- 7. assemblymag.com [assemblymag.com]
- 8. bond-tech-industries.com [bond-tech-industries.com]
- 9. dynamicstonetools.com [dynamicstonetools.com]
- 10. Shear bond strength of one-step self-etch adhesives: pH influence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nailknowledge.org [nailknowledge.org]
- 12. ADHESIVES WITH DIFFERENT PHS: EFFECT ON THE MTBS OF CHEMICALLY ACTIVATED AND LIGHT-ACTIVATED COMPOSITES TO HUMAN DENTIN - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Controlling the Viscosity of HEMA Phosphate Formulations
Welcome to the Technical Support Center for HEMA (2-Hydroxyethyl Methacrylate) Phosphate (B84403) formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling the viscosity of your formulations and to offer troubleshooting solutions for common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the key factors that influence the viscosity of HEMA phosphate formulations?
The viscosity of HEMA phosphate formulations is primarily influenced by four key factors:
-
Concentration: As the concentration of HEMA phosphate in the formulation increases, the viscosity generally increases. This is due to increased intermolecular interactions and potential chain entanglements at higher concentrations.[1][2]
-
Temperature: Typically, the viscosity of HEMA phosphate formulations decreases as the temperature increases. Heating provides thermal energy that allows polymer chains to move more freely, reducing flow resistance.
-
pH: The pH of the formulation can significantly alter the viscosity. The phosphate group on the HEMA molecule can exist in different ionization states depending on the pH. Changes in ionization affect the electrostatic interactions between molecules, which in turn influences the formulation's viscosity.[3][4]
-
Solvents and Diluents: The type and amount of solvent or reactive diluent used can have a substantial impact on viscosity. Solvents reduce viscosity by increasing the distance between polymer chains. Reactive diluents are low-viscosity monomers that co-polymerize with the primary resin, effectively reducing the viscosity of the uncured formulation without compromising the final mechanical properties.[2][5]
Q2: How can I reduce the viscosity of my HEMA phosphate formulation?
There are several effective methods to reduce the viscosity of your HEMA phosphate formulation:
-
Increase the Temperature: Gently heating the formulation can significantly lower its viscosity.[6] However, be cautious to avoid temperatures that could induce premature polymerization or degradation of components.
-
Add a Reactive Diluent: Incorporating a low-viscosity reactive diluent, such as HEMA itself or other methacrylates, can effectively decrease the formulation's viscosity.[1][2] These diluents become part of the final polymer network.
-
Adjust the pH: Carefully adjusting the pH of the formulation can modify intermolecular interactions and lead to a decrease in viscosity.[3][4] This should be done systematically, as the effect can be highly dependent on the specific formulation.
-
Use a Suitable Solvent: If appropriate for your application, the addition of a compatible solvent can reduce viscosity. The choice of solvent is critical to ensure it does not negatively impact the final properties of the cured material.
Q3: What is the typical viscosity of HEMA monomer?
The viscosity of 2-Hydroxyethyl Methacrylate (HEMA) is temperature-dependent. At 20°C, its viscosity is approximately 0.0701 Pa·s (70.1 cP), and at 30°C, it decreases to 0.005 Pa·s (5 cP).
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Viscosity is too high | High concentration of HEMA phosphate or other high molecular weight components. | - Reduce the concentration of the high-viscosity components.- Introduce a low-viscosity reactive diluent.[2]- Gently heat the formulation prior to use.[6] |
| Low formulation temperature. | - Warm the formulation to the recommended processing temperature. | |
| Incorrect pH of the formulation. | - Measure and adjust the pH of the formulation. The optimal pH for low viscosity will be formulation-dependent.[3][4] | |
| Inconsistent viscosity between batches | Variations in raw material quality or composition. | - Ensure consistent quality and specifications of all raw materials.- Verify the monoester to diester ratio of the HEMA phosphate if possible, as this can affect viscosity. |
| Inaccurate measurement of components. | - Use calibrated equipment for all measurements. | |
| Temperature fluctuations during mixing or storage. | - Maintain a consistent temperature throughout the formulation process and storage. | |
| Phase separation or precipitation | Poor solubility of components. | - Ensure all components are soluble in the chosen solvent system.- Consider using a co-solvent to improve solubility. |
| Incorrect pH causing precipitation. | - Adjust the pH to a range where all components are stable and soluble. |
Quantitative Data
Table 1: Effect of HEMA Concentration on Viscosity in a Model Adhesive System
| HEMA Concentration (wt%) | 2MP (bis[2-(methacryloyloxy) ethyl] phosphate) Concentration (wt%) | Relative Viscosity |
| 70 | 30 | Low |
| 50 | 50 | Increased |
| 30 | 70 | High |
| 0 | 100 | Very High |
Data synthesized from a study on 2MP/HEMA adhesive systems, indicating a trend of increasing viscosity with higher phosphate monomer concentration.[1]
Table 2: Viscosity of HEMA at Different Temperatures
| Temperature (°C) | Viscosity (Pa·s) | Viscosity (cP) |
| 20 | 0.0701 | 70.1 |
| 30 | 0.005 | 5 |
Experimental Protocols
Protocol for Viscosity Measurement using a Rotational Viscometer
This protocol provides a general guideline for measuring the viscosity of HEMA phosphate formulations.
1. Objective: To determine the dynamic viscosity of a HEMA phosphate formulation at a controlled temperature and shear rate.
2. Materials and Equipment:
-
Rotational viscometer (e.g., Brookfield or similar)
-
Appropriate spindle for the expected viscosity range
-
Temperature-controlled water bath or sample chamber
-
Sample of the HEMA phosphate formulation
-
Beaker or sample container
-
Calibration fluids (if necessary)
3. Procedure:
-
Instrument Setup:
-
Ensure the viscometer is level and calibrated according to the manufacturer's instructions.
-
Select a spindle appropriate for the expected viscosity of your sample. For low to medium viscosity, a cylindrical or disc-shaped spindle is often suitable.[7]
-
-
Sample Preparation:
-
Ensure the HEMA phosphate formulation is homogeneous. If necessary, gently mix the sample before measurement, avoiding the introduction of air bubbles.
-
Transfer a sufficient volume of the sample into the sample container to ensure the spindle will be immersed to the marked level.
-
-
Temperature Control:
-
Place the sample container in the temperature-controlled bath or chamber.
-
Allow the sample to equilibrate to the desired measurement temperature (e.g., 25°C) for at least 30 minutes.
-
-
Measurement:
-
Carefully lower the selected spindle into the center of the sample until it is immersed to the immersion mark on the spindle shaft.
-
Select the desired rotational speed (RPM). Start with a mid-range speed and adjust as needed to obtain a torque reading between 10% and 90% of the instrument's full-scale range.[7]
-
Allow the reading to stabilize before recording the viscosity value. This may take 30-60 seconds.
-
Record the viscosity (in cP or mPa·s), spindle number, rotational speed (RPM), temperature, and torque percentage.
-
-
Data Analysis:
-
If the viscosity varies with the shear rate (rotational speed), the fluid is non-Newtonian. In this case, it is important to report the viscosity at a specific shear rate.
-
Perform multiple measurements and calculate the average and standard deviation for better accuracy.
-
4. Cleaning:
-
Thoroughly clean the spindle and sample container with an appropriate solvent immediately after use to prevent curing of the resin on the equipment.
Visualizations
References
- 1. Photopolymerization of phosphoric acid ester-based self-etch dental adhesives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of Reactive Diluent for Bio-Based Unsaturated Polyester Resin: A Rheological and Thermomechanical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Solvents and pH Values on the Chemical Affinity of 10-Methacryloyloxydecyl Dihydrogen Phosphate toward Hydroxyapatite - PMC [pmc.ncbi.nlm.nih.gov]
- 4. capecrystalbrands.com [capecrystalbrands.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Rotational viscometry | Anton Paar Wiki [wiki.anton-paar.com]
troubleshooting poor adhesion with 2-Hydroxyethyl methacrylate phosphate primers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Hydroxyethyl methacrylate (B99206) (HEMA) phosphate (B84403) primers.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of a 2-HEMA phosphate primer?
2-Hydroxyethyl methacrylate (HEMA) phosphate primers are adhesion-promoting monomers used in a variety of applications, including coatings, adhesives, and dental materials.[1][2][3][4][5] The phosphate group provides strong chemical bonding to polar surfaces like metals, ceramics, and minerals, while the methacrylate group allows for copolymerization with resin matrices.[1][2][4] This dual functionality enhances the adhesion of subsequent coatings or adhesives to the substrate.[1][2][4]
Q2: What are the common substrates that 2-HEMA phosphate primers can be used on?
These primers are effective on a wide range of polar substrates, including:
Q3: What are the typical components of a 2-HEMA phosphate primer formulation?
A 2-HEMA phosphate primer formulation typically consists of:
-
2-Hydroxyethyl methacrylate (HEMA) phosphate monomer: The primary adhesion-promoting agent.[2][14]
-
Solvent: To dissolve the monomer and control viscosity. Common solvents include ethanol, acetone, or water.[11] The choice of solvent can significantly impact bond strength.[11]
-
Photoinitiator: For light-cured formulations, a photoinitiator is included to initiate polymerization upon exposure to a specific wavelength of light.
-
Other co-monomers: Additional monomers may be included to modify the properties of the primer, such as flexibility or cross-linking density.[14][15]
Troubleshooting Poor Adhesion
Poor adhesion is a common issue that can arise during experiments. This section provides a step-by-step guide to troubleshooting and resolving these problems.
Step 1: Identify the Type of Adhesion Failure
The first step in troubleshooting is to determine the nature of the bond failure. There are two primary types of failure:
-
Adhesive Failure: The primer cleanly separates from the substrate. This indicates a problem at the primer-substrate interface.[16][17][18][19][20]
-
Cohesive Failure: The primer itself fractures, leaving a layer of primer on both the substrate and the detached material.[16][17][18][19][20] This suggests that the bond to the substrate is stronger than the internal strength of the primer.
Step 2: Follow the Troubleshooting Workflow
Use the following diagram to systematically troubleshoot the cause of poor adhesion.
Caption: Troubleshooting workflow for poor adhesion with HEMA phosphate primers.
Common Causes and Solutions for Adhesive Failure
| Potential Cause | Description | Recommended Solution(s) |
| Improper Substrate Preparation | The substrate surface is not clean or has not been properly activated. This is the most common cause of adhesive failure.[16] | - Degrease the surface: Use appropriate solvents to remove oils and grease. - Abrade the surface: Mechanical abrasion (e.g., sandblasting, grinding) increases surface area and removes oxide layers.[21] - Chemical etching: Use acid or alkaline solutions to clean and activate the surface. |
| Surface Contamination | The presence of dust, moisture, or other contaminants on the substrate prevents proper wetting and bonding of the primer.[16] | - Ensure a clean work environment. - Handle substrates with gloves to avoid transferring oils from the skin. - Thoroughly dry the substrate after any wet cleaning steps. |
| Low Surface Energy of Substrate | Some substrates, particularly certain plastics, have low surface energy, which makes it difficult for primers to wet the surface and form a strong bond. | - Use a surface treatment to increase surface energy (e.g., corona, plasma, or flame treatment). - Select a primer specifically formulated for low-surface-energy substrates. |
| Incorrect Primer Application | The primer is applied too thinly, too thickly, or unevenly, leading to incomplete coverage or weak spots. | - Follow the manufacturer's recommendations for primer thickness. - Use appropriate application techniques (e.g., brushing, spraying) to ensure a uniform coating. - For some systems, multiple applications may improve bond strength.[8] |
Common Causes and Solutions for Cohesive Failure
| Potential Cause | Description | Recommended Solution(s) |
| Incomplete Curing | The primer has not been fully polymerized, resulting in a weak, under-cured film.[16] | - Ensure the correct curing time and temperature are used as specified by the manufacturer. - For light-cured primers, verify the light source's intensity and wavelength. |
| Incorrect Primer Formulation/Mixing | If using a two-part primer, an incorrect mixing ratio can lead to a weak polymer network.[16] | - Carefully measure and thoroughly mix the components according to the manufacturer's instructions. |
| Environmental Factors | High humidity or extreme temperatures during application or curing can interfere with the polymerization process.[16] | - Control the environmental conditions during primer application and curing. |
| Incompatible Materials | The primer may not be chemically compatible with the substrate or the subsequent coating/adhesive. | - Ensure all materials in the system are compatible. - Consult the technical data sheets for all components. |
Quantitative Data on Adhesion Performance
The following tables summarize quantitative data from various studies on the adhesion performance of HEMA-containing primers.
Table 1: Shear Bond Strength of HEMA-Containing Primers to Dentin
| Primer System | Substrate | Mean Shear Bond Strength (MPa) | Standard Deviation (MPa) |
| Gluma Desensitizer (HEMA-containing) + Water | Dentin | 7.4 | 6.0 |
| Water + Water (Control) | Dentin | 7.7 | 5.8 |
| Health-Dent Desensitizer (HEMA-containing) + Water | Dentin | 8.2 | 4.3 |
| Water + Health-Dent Desensitizer (HEMA-containing) | Dentin | 10.8 | 6.2 |
| Gluma Desensitizer (HEMA-containing) + Gluma Desensitizer | Dentin | 13.5 | 6.0 |
| Health-Dent Desensitizer (HEMA-containing) + Health-Dent Desensitizer | Dentin | 13.8 | 7.1 |
| Water + Gluma Desensitizer (HEMA-containing) | Dentin | 19.9 | 8.8 |
| Data adapted from a study on the effect of HEMA-containing dentin desensitizers on the shear bond strength of a resin cement.[10] |
Table 2: Microtensile Bond Strength of HEMA/Solvent Primers to Dentin
| HEMA/Solvent Combination (35/65% v/v) | Substrate | Mean Microtensile Bond Strength (MPa) |
| HEMA/Ethanol | Dentin | Highest Bond Strength |
| HEMA/Propanol | Dentin | Lowest Bond Strength |
| Qualitative comparison from a study on the effects of HEMA/solvent combinations on bond strength to dentin.[11] |
Table 3: Effect of Surface Roughness and Primer Application on Microtensile Bond Strength (µTBS) to Dentin
| Surface Roughness | Drying Time | Primer Application | Mean µTBS (MPa) | Standard Deviation (MPa) |
| Coarse (250-grit) | 5 s | No Coat | 13.4 | 2.7 |
| Fine (600-grit) | 10 s | 1 Coat | 31.8 | 3.1 |
| Data from a study on the influence of dentin surface roughness, drying time, and primer application on self-adhesive composite-cement bond strength.[22][23] |
Experimental Protocols
Protocol 1: Cross-Cut Adhesion Test (ASTM D3359)
This test method is used to assess the adhesion of a coating to a substrate.
1. Materials:
- Cutting tool with a sharp blade
- Cutting guide or template
- Pressure-sensitive adhesive tape (as specified in ASTM D3359)
- Soft brush
- Illuminated magnifier
2. Procedure:
- Select a representative area of the coated substrate.
- Make a series of parallel cuts through the coating to the substrate. The number of cuts and their spacing depend on the coating thickness. For coatings up to 50 µm (2 mils), make 11 cuts 1 mm apart. For coatings between 50 µm and 125 µm (2 to 5 mils), make 6 cuts 2 mm apart.[24][25]
- Make a second series of parallel cuts at a 90-degree angle to the first set to form a lattice pattern.[24][25]
- Gently brush the area to remove any loose flakes of coating.[25]
- Apply a piece of the specified adhesive tape over the lattice.
- Firmly press the tape onto the coating to ensure good contact.
- Within 90 ± 30 seconds of application, rapidly pull the tape off at an angle as close to 180 degrees as possible.[24]
- Examine the grid area for any removed coating and classify the adhesion according to the ASTM D3359 scale (5B: no peeling or removal, to 0B: more than 65% of the coating removed).[24]
Protocol 2: Micro-Tensile Bond Strength (µTBS) Testing
This method is commonly used in dental research to measure the bond strength of adhesives to tooth structures.
1. Materials:
- Low-speed diamond saw
- Universal testing machine
- Cyanoacrylate glue
- Specimen mounting jigs
2. Procedure:
- Bond the restorative material to the prepared substrate (e.g., dentin) using the HEMA phosphate primer and adhesive system being tested.
- Store the bonded specimen under conditions that simulate the intended environment (e.g., in water at 37°C for 24 hours).
- Section the specimen into beams or sticks with a cross-sectional area of approximately 1 mm².
- Attach each beam to the testing jigs of the universal testing machine using cyanoacrylate glue.
- Apply a tensile load at a constant crosshead speed (e.g., 1 mm/min) until the specimen fractures.
- Record the load at which fracture occurs.
- Calculate the µTBS in megapascals (MPa) by dividing the fracture load (in Newtons) by the cross-sectional area of the beam (in mm²).
- Examine the fractured surfaces under a microscope to determine the mode of failure (adhesive, cohesive, or mixed).
Visualizations
Chemical Bonding Mechanism
The phosphate group of the HEMA phosphate monomer forms a chemical bond with the metal oxides on the substrate surface, while the methacrylate group is available to copolymerize with the resin matrix of the coating or adhesive.
Caption: Chemical bonding mechanism of a HEMA phosphate primer.
Experimental Workflow for Adhesion Testing
This diagram outlines the typical workflow for evaluating the adhesion of a new HEMA phosphate primer formulation.
Caption: A typical experimental workflow for adhesion testing.
References
- 1. kowachemical.com [kowachemical.com]
- 2. hampfordresearch.com [hampfordresearch.com]
- 3. ulprospector.com [ulprospector.com]
- 4. New Products | VISIOMER® HEMA-P - Evonik Industries [methyl-methacrylate-monomers.evonik.com]
- 5. Press Release | Evonik launches high-performance phosphate methacrylate VISIOMER® HEMA-P 100 - Evonik Industries [methyl-methacrylate-monomers.evonik.com]
- 6. The effect of various primers on shear bond strength of zirconia ceramic and resin composite - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mpdentalexcellence.com [mpdentalexcellence.com]
- 8. Comparison of the Shear Bond Strength Using Primers with Different Application Numbers on Dental Zirconia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Universal Adhesives on Long-term Bond Strength to Zirconia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of HEMA-containing dentin desensitizers on shear bond strength of a resin cement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of HEMA/solvent combinations on bond strength to dentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effect of HEMA on bonding to dentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. longdom.org [longdom.org]
- 15. 2-Hydroxyethyl Methacrylate (HEMA) Uses in Coatings, Adhesives, and Medical Polymers [sinocurechem.com]
- 16. unicheminc.com [unicheminc.com]
- 17. Cohesive Vs. Adhesive Failure And Common Fixes - APPLIED Adhesives [appliedadhesives.com]
- 18. forgeway.com [forgeway.com]
- 19. brighton-science.com [brighton-science.com]
- 20. What is the Difference Between Adhesive Failure and Cohesive Failure? - INCURE INC. [incurelab.com]
- 21. researchgate.net [researchgate.net]
- 22. Influence of Dentin Surface Roughness, Drying Time, and Primer Application on Self-adhesive Composite-Cement Bond Strength - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. micomlab.com [micomlab.com]
- 25. galvanizeit.com [galvanizeit.com]
minimizing water sorption in HEMA phosphate-based polymers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with 2-hydroxyethyl methacrylate (B99206) (HEMA) phosphate-based polymers, specifically focusing on minimizing water sorption.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence water sorption in HEMA phosphate-based polymers?
A1: The primary factors include the chemical composition of the hydrogel, crosslinking density, and the surrounding environmental conditions. The presence of hydrophilic groups, such as hydroxyl (-OH), carboxyl (-COOH), and phosphate (B84403) (–PO4H or –PO3H2) groups, increases the polymer's affinity for water.[1][2][3] The degree of crosslinking is also critical; a higher crosslinking density restricts the polymer network's ability to expand and absorb water.[4][5] Environmental factors such as pH, temperature, and the ionic strength of the solution can also significantly impact swelling behavior.[1][6]
Q2: How does the phosphate group in HEMA phosphate-based polymers affect water sorption?
A2: The phosphate group has a dual role in influencing water sorption. Firstly, it is a highly hydrophilic group, which increases the polymer's water uptake.[7] Secondly, at higher concentrations, phosphate groups can act as physical cross-linkers, which can make the network more rigid and potentially reduce swelling.[7] The ionizable nature of phosphate groups means that pH and ionic strength of the surrounding medium will strongly affect the electrostatic interactions within the hydrogel, thereby influencing its swelling behavior.[1]
Q3: Can the polymerization process itself influence water sorption?
A3: Yes, the polymerization conditions and protocol can affect the final properties of the polymer, including water sorption. For instance, polymerization in a solution can result in a more porous hydrogel structure compared to bulk polymerization, leading to higher equilibrium water content.[7] The speed and intensity of photopolymerization can also affect the amount of unreacted monomer and the degree of cross-linking, which in turn influences water sorption and solubility.[8][9]
Q4: What is the typical range of water sorption for HEMA-based hydrogels?
A4: The water sorption of HEMA-based hydrogels can vary significantly depending on the specific composition and crosslinking. For example, a crosslinked PHEMA homopolymer might have a maximum equilibrium water content of around 40-60%.[7] However, by copolymerizing HEMA with other monomers or modifying the crosslinker concentration, the water sorption can be tuned over a wide range. Some studies have reported weight increases exceeding 800% for certain HEMA-based cryogels.[4]
Troubleshooting Guide: Minimizing Water Sorption
This guide provides solutions to common problems encountered during experiments aimed at minimizing water sorption in HEMA phosphate-based polymers.
| Problem | Potential Cause | Suggested Solution |
| Excessively high water sorption | Low crosslinker concentration: An insufficient number of crosslinks allows the polymer network to expand and absorb a large amount of water.[4][5] | Increase the molar ratio of the crosslinking agent (e.g., MBAA, EGDMA) in the monomer feed mixture. This will create a more tightly crosslinked network, restricting water uptake.[4][5] |
| High concentration of hydrophilic comonomers: Incorporation of highly hydrophilic monomers alongside HEMA and HEMA-phosphate will increase the overall hydrophilicity of the polymer.[3][6] | Reduce the concentration of or replace highly hydrophilic comonomers with more hydrophobic alternatives. | |
| Incomplete polymerization: The presence of unreacted hydrophilic monomers can contribute to increased water sorption and solubility.[8] | Optimize the polymerization conditions (initiator concentration, temperature, time) to ensure a high degree of conversion. Post-polymerization curing at an elevated temperature can also help complete the reaction. | |
| Inconsistent water sorption results between batches | Variability in polymerization conditions: Minor differences in temperature, initiator amount, or curing time can lead to batch-to-batch variations in the polymer network structure. | Standardize the polymerization protocol meticulously. Ensure precise control over all experimental parameters, including temperature, mixing speed, and curing time. |
| Inhomogeneous mixing of monomers and crosslinker: Poor mixing can lead to regions with different crosslinking densities within the same polymer sample. | Ensure thorough and uniform mixing of the monomer, comonomer, crosslinker, and initiator before initiating polymerization. | |
| Polymer fractures during swelling | High concentration of phosphate monomer: Polymers with a high mole percentage of phosphate monomers (e.g., >20 mol % MOEP) can become rigid and fracture upon swelling.[7] | Reduce the molar percentage of the phosphate-containing monomer in the copolymer. |
| Rapid swelling kinetics: A very fast rate of water uptake can induce mechanical stress in the polymer network, leading to fractures. | Modify the composition to slow down the water sorption rate. This can be achieved by increasing hydrophobicity or crosslink density. |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the factors affecting water sorption in HEMA-based polymers.
Table 1: Effect of Crosslinker Concentration on Swelling Properties of HEMA Cryogels
| Sample | HEMA/MBAA Ratio | Swelling Degree (%) |
| A | High | >800 |
| B | Medium | >800 |
| C | Low | >800 |
| Data adapted from a study on HEMA cryogels, indicating that even with varying crosslinker amounts, significant water uptake can occur, but higher crosslinker amounts generally lead to denser materials with a lower swelling degree.[4] |
Table 2: Water Sorption in HEMA-co-MOEP Hydrogels
| Mol % MOEP | Maximum Equilibrium Water Content (%) |
| 0 | ~40 |
| 6 | 59 |
| 10 | 59 |
| 20 | <59 |
| Data from a study on HEMA-co-MOEP hydrogels showing a peak in water content at 6-10 mol % MOEP.[7] |
Experimental Protocols
Protocol 1: Measurement of Water Sorption
This protocol is adapted from ISO standard methods and common literature procedures for determining the water sorption of hydrogels.[8][10][11]
1. Sample Preparation: a. Prepare disc-shaped polymer specimens of uniform dimensions (e.g., 9 mm diameter, 2 mm height).[8] b. For each polymer formulation, prepare a minimum of five specimens.[10]
2. Initial Drying and Weighing: a. Place the specimens in a convection oven at 37 °C for 48 hours.[10] b. Transfer the specimens to a vacuum oven containing freshly dried silica (B1680970) gel at 37 °C.[10] c. Weigh the specimens every 24 hours using an analytical balance until a constant mass is achieved (this is the initial dry mass, m₁).[10]
3. Immersion: a. Immerse the dried and weighed specimens in a container of distilled water at a constant temperature (e.g., 23 ± 2 °C or 37 °C).[10]
4. Weighing During Sorption: a. At fixed time intervals (e.g., 3, 6, 12, 24, 48, 72 hours), remove the specimens from the water.[10] b. Gently blot the surface of each specimen with a lint-free paper to remove excess water. c. Immediately weigh the specimen to obtain the wet mass (m₂).[10] d. Return the specimen to the distilled water. e. Continue this process until a constant weight is obtained, indicating equilibrium swelling.
5. Calculation of Water Sorption: a. The percentage of water sorption (Wsp) at each time point is calculated using the following equation:
Visualizations
Caption: Workflow for determining the water sorption of polymers.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. How the Crosslinker Amount Influences the Final Properties of Hydroxyethyl Methacrylate Cryogels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of crosslinker concentration on characteristics of superporous hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Water sorption dynamics of a binary copolymeric hydrogel of 2-hydroxyethyl methacrylate (HEMA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Effect of Rapid Polymerization on Water Sorption and Solubility of Bulk-fill Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of polymerisation protocols on water sorption, solubility and hygroscopic expansion of fast-cure bulk-fill composite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2.6. Water Sorption of Adhesive Polymer [bio-protocol.org]
- 11. The Evaluation of Water Sorption/Solubility on Various Acrylic Resins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: The Impact of High HEMA Concentration on Polymer Mechanical Properties
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the influence of high 2-hydroxyethyl methacrylate (B99206) (HEMA) concentration on the mechanical properties of polymers.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of increasing HEMA concentration on the mechanical properties of a polymer?
A1: Generally, increasing the concentration of HEMA in a polymer formulation, up to a certain point, tends to enhance its mechanical properties. This includes an increase in compressive strength, tensile strength, and Young's modulus.[1][2] The hydrophilic nature of HEMA and the potential for hydrogen bonding contribute to a more robust polymer network. However, excessively high concentrations of HEMA can lead to a decrease in these properties, often resulting in a more brittle material.[3][4]
Q2: Why do mechanical properties sometimes decrease at very high HEMA concentrations?
A2: The decrease in mechanical properties at very high HEMA concentrations can be attributed to a few factors. One primary reason is that the resulting polymer can become stiff and brittle.[3][4] This increased brittleness can lead to premature failure under stress, thus showing lower tensile strength and strain at break. Another factor can be the increased water absorption due to the high hydrophilicity of HEMA, which can plasticize the polymer network and reduce its mechanical strength.[5]
Q3: How does HEMA concentration affect the properties of hydrogels?
A3: In hydrogels, increasing HEMA concentration generally leads to a stronger and stiffer network, as evidenced by higher compressive and tensile moduli.[1] However, this is often accompanied by a decrease in the equilibrium water content and swelling ratio. At very high concentrations, the hydrogel can become brittle and may crack during mechanical testing.[1]
Q4: Can the negative effects of high HEMA concentration be mitigated?
A4: Yes, the mechanical properties of polymers with high HEMA content can be tailored by incorporating co-monomers or varying the crosslinker type and concentration. For instance, copolymerizing HEMA with a more hydrophobic monomer like methyl methacrylate (MMA) can help to balance the hydrophilicity and improve mechanical strength.[1] Additionally, the choice and concentration of a crosslinking agent are critical in controlling the network structure and, consequently, the final mechanical properties.[3]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Tensile Strength and Elongation | - Excessively high HEMA concentration: The polymer may be too brittle.[3][4]- Inadequate polymerization: Incomplete monomer conversion leads to a weak network. | - Optimize HEMA concentration: Systematically decrease the HEMA content or introduce a plasticizing co-monomer.- Verify initiator and catalyst concentrations: Ensure appropriate amounts are used for complete polymerization.- Increase curing time or temperature: Allow the polymerization reaction to go to completion. |
| Polymer is Brittle and Fractures Easily | - High crosslinking density: Too much crosslinker can restrict chain mobility.- High HEMA content: Leads to a stiff, glassy polymer at room temperature.[3][4] | - Reduce crosslinker concentration: This will increase the flexibility of the polymer network.- Incorporate a flexible co-monomer: Monomers with longer, more flexible side chains can reduce brittleness.- Control the polymerization temperature: Slower polymerization at a lower temperature can sometimes lead to a more uniform and less stressed network. |
| Inconsistent Mechanical Property Readings | - Inhomogeneous polymer network: Phase separation or uneven distribution of monomers and crosslinkers.- Improper specimen preparation: Voids, cracks, or inconsistent dimensions in the test samples.[6] | - Improve mixing of reactants: Ensure all components are thoroughly mixed before initiating polymerization.- Control polymerization conditions: Rapid polymerization can sometimes lead to heterogeneity.- Follow standardized specimen preparation protocols (e.g., ASTM D638): Ensure specimens are free of defects and have uniform dimensions.[7] |
| High Water Sorption Leading to Poor Mechanical Performance in Aqueous Environments | - High hydrophilicity due to high HEMA content: Water acts as a plasticizer, weakening the polymer network.[5] | - Introduce a hydrophobic co-monomer: Co-monomers like MMA can reduce overall water uptake.- Increase crosslinking density: A tighter network will restrict water ingress. |
Data Summary
The following tables summarize the effect of HEMA concentration on the mechanical properties of different polymer systems as reported in the literature.
Table 1: Effect of HEMA Concentration on Compressive Properties of PHEMA Hydrogel Scaffolds [1]
| Sample (wt% HEMA) | Compressive Strength (MPa) | Compressive Modulus (kPa) |
| HC20 (20%) | 1.08 ± 0.34 | 15.14 ± 0.75 |
| HC30 (30%) | 1.80 ± 0.21 | 28.41 ± 1.42 |
| HC40 (40%) | 2.45 ± 0.42 | 94.00 ± 4.71 |
| HC50 (50%) | Not Measured (cracked) | Not Measured (cracked) |
Table 2: Effect of HEMA Content on Mechanical Properties of HEMA-added Glass Ionomer Cements (HAGICs) [2][8]
| HEMA Content (wt%) | Compressive Strength (MPa) | Diametral Tensile Strength (MPa) |
| 0 (Control) | 115.0 | 8.6 |
| 10 | 112.3 | - |
| 20 | 112.8 | - |
| 30 | - | - |
| 40 | - | 15.2 |
| 50 | 87.9 | Decreased from 40% |
Table 3: Effect of HEMA Concentration on Tensile Properties of PolyHEMA DES Gels [3]
| HEMA Concentration | Stress at Break (MPa) | Strain at Break (%) |
| 33% | 0.10 | 139 |
| 45% | 0.35 | 182 |
| 49% | 0.16 | 130 |
Experimental Protocols
1. Synthesis of HEMA-based Hydrogels with Varying Monomer Concentration
This protocol is adapted from studies on PHEMA hydrogel scaffolds.[1]
-
Materials: 2-hydroxyethyl methacrylate (HEMA), deionized water (DW), dimethylformamide (DMF), pentaerythritol (B129877) tetra-acrylate (PETA) as a crosslinker, ammonium (B1175870) persulfate (APS) as an initiator, and tetramethylethylenediamine (TEMED) as a catalyst.
-
Procedure:
-
Prepare monomer solutions with varying HEMA concentrations (e.g., 20, 30, 40, 50 wt%). The solvent ratio is fixed (e.g., DW/DMF = 80:20 w/w).
-
To the monomer solution, add the crosslinker (PETA, e.g., 2.8 mol%), initiator (APS, e.g., 3.0 mol%), and catalyst (TEMED, e.g., 3.0 mol%) based on the total molar ratio of the solution.
-
Mix the solution thoroughly until all components are dissolved.
-
Pour the solution into a mold of the desired shape for mechanical testing specimens.
-
Allow the polymerization to proceed at a controlled temperature (e.g., room temperature or slightly elevated) for a specific duration (e.g., 24 hours).
-
After polymerization, carefully remove the hydrogel from the mold and wash it extensively with deionized water to remove any unreacted monomers or reagents.
-
2. Mechanical Testing: Uniaxial Tensile Testing (based on ASTM D638 principles)
This is a general protocol for tensile testing of polymer samples.[7][9][10][11]
-
Equipment: Universal Testing Machine (UTM) with appropriate grips and a load cell.
-
Specimen Preparation:
-
Prepare dog-bone shaped specimens according to ASTM D638 standard dimensions. This can be done by casting the polymer in a dog-bone shaped mold or by cutting the shape from a larger polymer sheet.
-
Ensure the specimens are free from air bubbles, cracks, or other defects.
-
Measure the width and thickness of the gauge section of each specimen at several points and use the average values to calculate the cross-sectional area.
-
-
Testing Procedure:
-
Secure the specimen in the grips of the UTM, ensuring it is aligned with the direction of pull.
-
Apply a tensile load at a constant rate of crosshead displacement until the specimen fractures. The rate should be selected based on the material's properties and the specific standard being followed.
-
Record the force and displacement data throughout the test.
-
-
Data Analysis:
-
Calculate the tensile stress by dividing the force by the initial cross-sectional area.
-
Calculate the strain by dividing the change in gauge length by the initial gauge length.
-
Plot the stress-strain curve. From this curve, determine the tensile strength (the maximum stress before failure), Young's modulus (the slope of the initial linear portion of the curve), and the elongation at break.
-
Visualizations
Caption: Logical relationship between HEMA concentration and mechanical properties.
Caption: Experimental workflow for synthesis and mechanical testing.
References
- 1. Synthesis and Nanoprecipitation of HEMA-CLn Based Polymers for the Production of Biodegradable Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Developing Transparent and Conductive PolyHEMA Gels Using Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. digitalcommons.bucknell.edu [digitalcommons.bucknell.edu]
- 7. How to Measure Tensile Strength in Polymers: ASTM D638 Explained [eureka.patsnap.com]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. Step by Step Guide to ASTM D638 Testing | Frank Bacon % [frankbacon.com]
- 10. How to Perform ASTM D638 Testing for Polymer Tensile Strength and Why It Matters [eureka.patsnap.com]
- 11. zwickroell.com [zwickroell.com]
Validation & Comparative
The Adhesion Efficacy of HEMA Phosphate in Comparison to Other Phosphate Monomers: A Guide for Researchers
In the ever-evolving landscape of dental materials and biomedical adhesives, the quest for superior adhesion to mineralized tissues remains a paramount objective. Phosphate (B84403) monomers, in particular, have garnered significant attention for their ability to chemically bond to hydroxyapatite (B223615), the primary inorganic constituent of enamel and dentin. This guide provides a comparative analysis of the adhesion strength of 2-hydroxyethyl methacrylate (B99206) phosphate (HEMA-P) against other prominent phosphate monomers, supported by experimental data and detailed methodologies for the discerning researcher.
Unveiling the Contenders: A Look at Phosphate Monomers
Phosphate monomers are characterized by a phosphate ester group that can interact with calcium ions in hydroxyapatite, leading to the formation of a stable chemical bond at the adhesive interface. This chemical interaction complements the micromechanical retention achieved by the infiltration of the adhesive into the tooth structure. Key phosphate monomers frequently evaluated in the literature include:
-
HEMA Phosphate (HEMA-P): A methacrylic monomer that incorporates a phosphate group, offering the potential for both polymerization and chemical adhesion.[1] It is recognized for its role as an adhesion promoter in various applications, including dental adhesives and coatings.[2]
-
10-Methacryloyloxydecyl Dihydrogen Phosphate (10-MDP): Often considered the "gold standard" in dental adhesion, 10-MDP is known for its ability to form a stable, water-resistant ionic bond with hydroxyapatite, creating a distinct nanolayer of MDP-Ca salts.[3][4][5]
-
Phenyl-P (2-Methacryloxyethyl Phenyl Hydrogen Phosphate): Another phosphate monomer utilized in dental adhesives, though its bond to hydroxyapatite has been suggested to be less hydrolytically stable compared to 10-MDP.[3][4]
-
Glycerol Phosphate Dimethacrylate (GPDM): This monomer contains two polymerizable methacrylate groups and a phosphate group.[6][7] It is known to be more hydrophilic than 10-MDP.[8]
Comparative Adhesion Strength: A Data-Driven Analysis
The adhesive performance of these monomers is typically evaluated by measuring their bond strength to dental substrates, most commonly enamel and dentin. The following table summarizes quantitative data from various studies, providing a comparative overview of their adhesion strength. It is crucial to note that direct comparisons between studies can be challenging due to variations in experimental protocols, adhesive formulations, and substrate conditions.
| Phosphate Monomer/System | Substrate | Mean Bond Strength (MPa) | Key Findings & Citations |
| HEMA-P (in an etch-and-rinse adhesive) | Dentin | Significantly higher μTBS than traditional phosphoric acid etching at 24h and 3 months.[9] | The use of HEMA-P was associated with less nanoleakage compared to phosphoric acid etching.[9] |
| Adhesive with HEMA and 10-MDP | Dentin | 15.61 | Showed promising results in increasing bond strength.[10] |
| Adhesive with HEMA only | Dentin | 11.22 | Exhibited lower bond strength to dentin compared to the HEMA and 10-MDP combination.[10] |
| 10-MDP -containing adhesives | Composite | 36.4 - 46.6 | Significantly higher bond strength compared to a 10-MDP-free adhesive.[11] Aging significantly decreased bond strength in all groups.[11] |
| GPDM -based two-step self-etch adhesive | Enamel | Significantly higher μTBS than MDP-based universal adhesives in self-etch mode.[12] | GPDM-based adhesive created a rougher enamel surface, suggesting stronger micromechanical retention.[12][13] |
| Phenyl-P | Hydroxyapatite | Lower bonding potential than 10-MDP.[3][14] | The bond to hydroxyapatite did not appear to be hydrolytically stable.[3][14] |
Experimental Protocols: A Closer Look at the Methodology
The data presented above is derived from rigorous experimental testing. A typical workflow for evaluating the microtensile bond strength (μTBS) of a dental adhesive is outlined below.
Microtensile Bond Strength (μTBS) Testing Protocol
-
Tooth Preparation: Human or bovine molars are selected and the occlusal surfaces are ground to expose a flat dentin or enamel surface.[9]
-
Surface Treatment: The prepared surface is treated according to the manufacturer's instructions for the specific adhesive system being tested. This may involve etching with phosphoric acid, or the direct application of a self-etching primer containing the phosphate monomer.[9]
-
Adhesive Application: The adhesive is applied to the treated surface and light-cured.
-
Composite Buildup: A block of composite resin is built up incrementally on the adhesive-coated surface, with each increment being light-cured.
-
Specimen Sectioning: The bonded tooth is sectioned into beams or sticks with a cross-sectional area of approximately 1 mm².[9]
-
Bond Strength Testing: The specimens are mounted in a universal testing machine and subjected to a tensile load until fracture occurs. The force at which the specimen fails is recorded and the bond strength is calculated in megapascals (MPa).
-
Failure Mode Analysis: The fractured surfaces are examined under a stereomicroscope or scanning electron microscope (SEM) to determine the mode of failure (e.g., adhesive, cohesive in dentin/composite, or mixed).
Visualizing the Process: Experimental Workflow and Chemical Interaction
To further elucidate the experimental process and the underlying chemical principles, the following diagrams are provided.
Caption: A typical experimental workflow for microtensile bond strength testing.
Caption: The chemical interaction between a phosphate monomer and hydroxyapatite.
Conclusion
The selection of an appropriate phosphate monomer is critical for achieving durable adhesion to mineralized tissues. While 10-MDP has long been the benchmark, this comparative guide highlights the promising performance of other monomers, including HEMA-P and GPDM. HEMA-P, when used as a dentin treatment, has demonstrated the potential to enhance bond strength and reduce nanoleakage.[9] GPDM-based adhesives have shown strong performance on enamel, likely due to their ability to create a more pronounced etching pattern.[12][13]
Ultimately, the choice of monomer will depend on the specific application, the desired properties of the adhesive system, and the substrate to be bonded. The data and methodologies presented here provide a foundational understanding for researchers and drug development professionals to make informed decisions in the design and evaluation of novel adhesive technologies. Further research is warranted to directly compare the long-term clinical performance of these monomers in various formulations.
References
- 1. products.evonik.com [products.evonik.com]
- 2. kowachemical.com [kowachemical.com]
- 3. Comparative study on adhesive performance of functional monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fahl.com.br [fahl.com.br]
- 6. Evaluation of Four Different Adhesive Systems’ Bonding Strength Between Superficial and Deep Dentin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of the Bond Strength of Self-Etching Adhesive Systems Containing HEMA and 10-MDP Monomers: Bond Strength of Adhesives Containing HEMA and 10-MDP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative Analysis of Bond Strength Durability of 10-Methacryloyloxydecyl Dihydrogen Phosphate-Containing Adhesives on a Low-Viscosity Bulk-Fill Composite Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Glycerol Phosphate Dimethacrylate: An Alternative Functional Phosphate Ester Monomer to 10-Methacryloyloxydecyl Dihydrogen Phosphate for Enamel Bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparative Study on Adhesive Performance of Functional Monomers - ProQuest [proquest.com]
A Comparative Biocompatibility Guide: 2-Hydroxyethyl Methacrylate Phosphate (HEMA-P) vs. HEMA and MMA
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biocompatibility of 2-Hydroxyethyl methacrylate (B99206) phosphate (B84403) (HEMA-P) with its widely used methacrylate alternatives, 2-Hydroxyethyl methacrylate (HEMA) and Methyl methacrylate (MMA). The information herein is supported by experimental data from in vitro and in vivo studies, offering insights into their cytotoxic, genotoxic, and inflammatory potential.
Executive Summary
2-Hydroxyethyl methacrylate phosphate (HEMA-P) emerges as a promising biomaterial with favorable biocompatibility characteristics. Toxicological assessments indicate that HEMA-P is not mutagenic or carcinogenic[1]. While direct comparative studies are limited, available data suggests that HEMA-P exhibits a lower cytotoxic profile compared to HEMA and MMA. Both HEMA and MMA have been shown to induce dose-dependent cytotoxicity, apoptosis, and inflammatory responses in various cell types[2][3][4][5][6][7][8]. The phosphate group in HEMA-P is anticipated to enhance hydrophilicity and biocompatibility, potentially reducing adverse cellular interactions observed with other methacrylates.
Data Presentation: A Comparative Overview
The following tables summarize quantitative data from various studies to facilitate a clear comparison between HEMA-P, HEMA, and MMA.
Table 1: Comparative Cytotoxicity Data
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| HEMA-P | Not specified | Not specified | Cytotoxicity | Strong cytotoxicity at 500-800 µg/mL; 12-57% cytotoxicity at 100-425 µg/mL | [1] |
| HEMA | Human Salivary Gland (HSG) cells | MTT | IC50 | ~2.10 mM | [4] |
| HEMA | Human Gingival Fibroblasts (HGF) | MTT | IC50 | ~5.60 mM | [4] |
| HEMA | RAW264.7 Macrophages | MTT | Cell Viability | Significant decrease at ≥ 1 mM | [3] |
| MMA | HSG and HGF cells | MTT | IC50 | >10 mM | [4] |
| HEMA vs. MMA | Porcine Coronary Arteries | Not specified | Vasorelaxation | MMA showed less adverse effects and enhanced vasorelaxation compared to HEMA | [8] |
Table 2: Comparative Genotoxicity Data
| Compound | Test System | Assay | Result | Reference |
| HEMA-P | In vitro | Ames Test | Negative | [1] |
| HEMA-P | In vitro | Micronucleus Test | Negative | [1] |
| HEMA | Human Lymphocytes & A549 cells | Comet Assay | Induced concentration-dependent DNA damage | [9] |
| HEMA | Human Lymphocytes & A549 cells | Apoptosis Assay | Induced concentration-dependent apoptosis | [9] |
Table 3: Comparative Inflammatory Response Data
| Compound | Cell Line | Effect | Cytokines Involved | Reference |
| HEMA | Human Monocytes (THP-1) | Immunostimulatory effects | Increased expression of CD54 and CD86 | [2] |
| HEMA | Human Peripheral Blood Mononuclear Cells (PBMCs) & THP-1 cells | NLRP3 inflammasome formation | Increased IL-1β and IL-18 production | [10] |
| MMA | Not specified in detail | Inflammatory and osteolytic responses | Activation of NF-κB and MAPK pathways | [11][12] |
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of approximately 10,000 cells/well and incubate for 24 hours at 37°C[13].
-
Treatment: Remove the old media and add 100 µL of media containing the test compound (HEMA-P, HEMA, or MMA) at various concentrations. Incubate for a specified period (e.g., 24 hours)[13].
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, forming insoluble purple formazan (B1609692) crystals[13].
-
Solubilization: Carefully aspirate the MTT solution and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals[13].
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells[13].
LDH (Lactate Dehydrogenase) Assay for Cytotoxicity
The LDH assay is a colorimetric method that quantifies cell death by measuring the release of the cytoplasmic enzyme lactate (B86563) dehydrogenase from cells with damaged membranes.
-
Cell Seeding and Treatment: Prepare a 96-well plate with cells and treat them with the test compounds as described for the MTT assay[14][15]. Include control wells for background (medium only), low control (untreated cells), and high control (cells treated with a lysis buffer)[16].
-
Supernatant Collection: After the incubation period, centrifuge the plate to pellet the cells and carefully transfer the supernatant to a new plate[16].
-
Reaction Mixture: Prepare an LDH reaction mixture containing a substrate and a dye[15]. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light. During this time, LDH in the supernatant catalyzes the conversion of a substrate, leading to the formation of a colored product[14][15].
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 490 nm). The amount of color formed is proportional to the amount of LDH released, and thus to the number of dead cells[15].
Annexin V-FITC Apoptosis Assay
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) on the cell membrane.
-
Cell Treatment: Treat cells with the test compounds for the desired duration[17].
-
Cell Harvesting and Staining: Harvest the cells and wash them with a binding buffer. Resuspend the cells in the binding buffer and add Annexin V-FITC and propidium (B1200493) iodide (PI). Annexin V binds to phosphatidylserine on apoptotic cells, while PI stains necrotic cells with compromised membranes[17][18].
-
Incubation: Incubate the cells in the dark for a short period.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will differentiate between viable cells (Annexin V- and PI-negative), early apoptotic cells (Annexin V-positive and PI-negative), late apoptotic/necrotic cells (Annexin V- and PI-positive), and necrotic cells (Annexin V-negative and PI-positive)[17].
Mandatory Visualizations
Experimental Workflow for Biocompatibility Testing
Caption: Workflow for in vitro biocompatibility evaluation of methacrylate monomers.
Signaling Pathways in Methacrylate-Induced Cellular Responses
Caption: Key signaling pathways involved in cellular responses to HEMA and MMA.
References
- 1. science.food.gov.uk [science.food.gov.uk]
- 2. Sensitization Potential of Dental Resins: 2-Hydroxyethyl Methacrylate and Its Water-Soluble Oligomers Have Immunostimulatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Cytotoxicity and Apoptotic Mechanism of 2-Hydroxyethyl Methacrylate via Genotoxicity and the Mitochondrial-Dependent In… [ouci.dntb.gov.ua]
- 6. Effect of 2-hydroxyethyl-methacrylate (HEMA) on the phagocytic and respiratory burst activity of human neutrophils and monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Resin monomers induce apoptosis of the pulp-dentin complex through the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Genotoxicity and cytotoxicity of 2-hydroxyethyl methacrylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Immunomodulatory Properties of 2-Hydroxyethyl Methacrylate are Mediated by the NLRP3 Inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Polyubiquitination events mediate polymethylmethacrylate (PMMA) particle activation of NF-kappaB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Polyubiquitination Events Mediate Polymethylmethacrylate (PMMA) Particle Activation of NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bds.berkeley.edu [bds.berkeley.edu]
- 14. LDH cytotoxicity assay [protocols.io]
- 15. cellbiologics.com [cellbiologics.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. mdpi.com [mdpi.com]
- 18. scispace.com [scispace.com]
The In Vitro Cytotoxicity of 2-Hydroxyethyl Methacrylate Phosphate: An Insight Through its Precursor, HEMA
A comparative guide for researchers and drug development professionals.
Due to a notable scarcity of direct in vitro cytotoxicity data for 2-Hydroxyethyl methacrylate (B99206) phosphate (B84403) (HEMA-P), this guide provides a comprehensive analysis of its well-studied precursor, 2-Hydroxyethyl methacrylate (HEMA). The extensive body of research on HEMA offers valuable insights into the potential cytotoxic profile of HEMA-P and serves as a critical reference point for researchers in the field of dental materials and drug development. Future in vitro studies are imperative to delineate the specific cytotoxic and dentin permeability characteristics of HEMA-P.
Comparative Cytotoxicity of HEMA and Other Dental Monomers
The cytotoxicity of HEMA is often evaluated in comparison to other methacrylate monomers commonly used in dental restorative materials, such as triethylene glycol dimethacrylate (TEGDMA) and bisphenol A-glycidyl methacrylate (BisGMA). Generally, the order of cytotoxicity is reported as BisGMA > UDMA > TEGDMA > HEMA, indicating that HEMA is among the least cytotoxic of these commonly used monomers.[1][2]
The following table summarizes the quantitative data on the cytotoxicity of HEMA and its alternatives from various in vitro studies.
| Cell Line | Monomer | Concentration | Exposure Time | Cell Viability (%) | Cytotoxicity Assay | Reference |
| Human Gingival Fibroblasts | HEMA | 5 mM | 24 h | ~80% | MTT | [1] |
| Human Gingival Fibroblasts | TEGDMA | 1.5 mM | 24 h | Significantly Reduced | WST-1 | [1] |
| Human Gingival Fibroblasts | BisGMA | 30 µM | 24 h | Significantly Reduced | LDH | [1] |
| Murine Macrophages (RAW264.7) | HEMA | 1 mM | 24 h | Significantly Reduced | MTT | [3] |
| Murine Macrophages (RAW264.7) | HEMA | 5 mM | 24 h | ~40% | MTT | [3] |
| Murine Macrophages (RAW264.7) | HEMA | 10 mM | 24 h | ~20% | MTT | [3] |
| Human Dental Pulp Cells | HEMA | 50-3000 µg/mL | 72 h | Consistently Reduced | Not Specified | [1] |
| Human Melanocytes | HEMA | 2 mM | Not Specified | Cytotoxic | Not Specified | [4] |
| Human Melanocytes | TEGDMA | 0.25 mM | Not Specified | Higher cytotoxicity than HEMA | Not Specified | [4] |
| L929 Fibroblasts | HEMA | Not Specified | Not Specified | Greater amount released than TEGDMA | MTT | [5] |
Experimental Protocols
The assessment of in vitro cytotoxicity of dental monomers involves standardized experimental protocols. Below are detailed methodologies for commonly cited experiments.
Cell Culture and Exposure
-
Cell Lines: A variety of cell lines are employed to model the oral environment, including human gingival fibroblasts, human dental pulp cells, murine macrophages (e.g., RAW264.7), and L929 fibroblasts.[1][3][5]
-
Culture Conditions: Cells are typically cultured in a suitable medium (e.g., Dulbecco's Modified Eagle Medium - DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Monomer Preparation: The test monomer (e.g., HEMA) is dissolved in the culture medium to achieve the desired concentrations. A solvent control is often included.
-
Exposure: Cultured cells are exposed to various concentrations of the monomer for specific durations, commonly ranging from 24 to 72 hours.[1][3]
Cytotoxicity Assays
Several assays are utilized to quantify the cytotoxic effects of the monomers:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength.[3][5]
-
LDH Assay: The lactate (B86563) dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells into the culture medium. An increase in LDH activity in the supernatant is indicative of cell membrane damage and cytotoxicity.[1]
-
WST-1 Assay: Similar to the MTT assay, the WST-1 assay is a colorimetric test that measures cell proliferation and viability. It utilizes a water-soluble tetrazolium salt that is cleaved to a soluble formazan by mitochondrial dehydrogenases in viable cells.[1]
Signaling Pathways in HEMA-Induced Cytotoxicity
The cytotoxic effects of HEMA are primarily mediated through the induction of oxidative stress and subsequent apoptosis.[3][6][7] Unpolymerized HEMA can lead to the generation of reactive oxygen species (ROS), which in turn can cause cellular damage, including DNA damage, and trigger apoptotic pathways.[6][7]
Experimental Workflow for Assessing HEMA Cytotoxicity
Caption: Workflow for in vitro cytotoxicity testing of HEMA.
HEMA-Induced Apoptosis Signaling Pathway
The primary mechanism of HEMA-induced cell death is through the intrinsic apoptosis pathway, which is triggered by intracellular stress signals such as an increase in ROS.
Caption: HEMA-induced intrinsic apoptosis pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Molecular Toxicology of Substances Released from Resin–Based Dental Restorative Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity and Apoptotic Mechanism of 2-Hydroxyethyl Methacrylate via Genotoxicity and the Mitochondrial-Dependent Intrinsic Caspase Pathway and Intracellular Reactive Oxygen Species Accumulation in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Residual HEMA and TEGDMA Release and Cytotoxicity Evaluation of Resin-Modified Glass Ionomer Cement and Compomers Cured with Different Light Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HEMA-induced cytotoxicity: oxidative stress, genotoxicity and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genotoxicity and cytotoxicity of 2-hydroxyethyl methacrylate - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Flame Retardant Efficacy of HEMA Phosphate Polymers: A Comparative Guide
Introduction
In the pursuit of enhanced fire safety for polymeric materials, researchers are increasingly turning towards halogen-free flame retardants due to mounting environmental and health concerns associated with traditional halogenated compounds. Among the promising alternatives, 2-hydroxyethyl methacrylate (B99206) (HEMA) phosphate (B84403) polymers are gaining significant attention. These are reactive flame retardants, meaning they can be chemically bonded into the polymer backbone.[1][2] This covalent bonding prevents migration, a common issue with additive flame retardants, ensuring permanent fire resistance and improved material properties.[2]
This guide provides an objective comparison of the flame retardant performance of HEMA phosphate polymers against other alternatives, supported by experimental data. It details the methodologies for key experiments and visualizes the underlying mechanisms and workflows for researchers, scientists, and professionals in material and drug development.
Mechanism of Action: How HEMA Phosphate Polymers Work
The flame retardant efficacy of HEMA phosphate polymers stems from the action of phosphorus, which interferes with the combustion cycle in both the gas and condensed (solid) phases.[3][4][5]
-
Condensed-Phase Action: Upon heating, the phosphate groups in the polymer decompose to form phosphoric and polyphosphoric acids.[3][4] These acids act as catalysts, promoting the dehydration of the polymer matrix to form a stable, insulating layer of char.[4][6] This char layer serves as a physical barrier, limiting the transport of heat to the underlying material and slowing the release of flammable volatile gases that fuel the fire.[3][6]
-
Gas-Phase Action: Simultaneously, some phosphorus-containing compounds are released into the gas phase.[4][5] These compounds decompose into phosphorus-containing radicals (such as PO• and HPO•). These radicals are highly effective at trapping the high-energy hydrogen (H•) and hydroxyl (HO•) radicals that are essential for propagating the combustion chain reaction in the flame, thus chemically quenching the fire.[4][5]
Caption: Mechanism of HEMA phosphate flame retardants.
Comparative Performance of Flame Retardants
The efficacy of flame retardants is evaluated using standardized tests. The following table summarizes the performance of HEMA phosphate polymers in comparison to untreated polymers and those treated with other flame retardants. Key metrics include the Limiting Oxygen Index (LOI), the UL-94 vertical burn classification, and char yield.
| Material System | Flame Retardant (FR) | FR Loading (wt%) | LOI (%) | UL-94 Rating | Char Yield (%) @ Temp (°C) | Reference |
| Poly(lactic acid) (PLA) | None | 0 | ~19.5 | No Rating | - | [7][8] |
| PHEMAP | 0.5 | 28.0 | V-0 | - | [7] | |
| Aluminum Hypophosphite (AlHP) | 20.0 | 28.5 | V-0 | - | [8] | |
| Poly-styrene-acrylate (PSA) | None | 0 | - | No Rating | - | [6] |
| HEMA-Phosphate Monomer | 30.0 | >28 (est.) | V-0 | 31.3 @ 600 | [6] | |
| Cotton Fabric | None | 0 | ~18.4 | No Rating | ~10.0 @ 600 | [9] |
| AHEDPA | 20.1 | 41.5 | - | ~45.0 @ 600 | [9] | |
| PDTSP | - | >28 (est.) | Pass (Vertical) | Good charring | [10] |
PHEMAP: Poly(2-hydroxyethyl methacrylate phosphate), AHEDPA: Ammonium salt of 1-hydroxyethylidene-1,1-diphosphonic acid, PDTSP: Phosphoramidate siloxane polymer.
As the data indicates, a very low loading of PHEMAP (0.5 wt%) is sufficient to impart excellent flame retardancy to PLA, achieving the highest UL-94 rating (V-0) and a high LOI of 28%.[7] This demonstrates superior efficiency compared to other systems that often require much higher loadings.
Experimental Protocols
Accurate assessment of flame retardancy relies on standardized and reproducible experimental methods. The primary tests cited in this guide are the Limiting Oxygen Index (LOI), UL-94 Vertical Burn Test, and Cone Calorimetry.
Limiting Oxygen Index (LOI)
Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.[11] Materials with an LOI value greater than 21% (the approximate concentration of oxygen in air) are considered flame retardant.[12][13]
Methodology (ASTM D2863 / ISO 4589):
-
A small, vertically oriented specimen of specified dimensions is placed inside a transparent glass chimney.[14]
-
A mixture of oxygen and nitrogen is flowed upwards through the chimney at a controlled rate.
-
The top edge of the specimen is ignited with a pilot flame.
-
The oxygen concentration in the gas mixture is systematically varied between tests.
-
The LOI is the minimum oxygen concentration, expressed as a volume percentage, at which the specimen sustains burning for a specified period or over a specified length after ignition.[14]
UL-94 Vertical Burn Test
Objective: To classify the flammability of plastic materials based on their response to a small open flame under controlled laboratory conditions.[15] The classification (V-0, V-1, or V-2) is a measure of the material's ability to self-extinguish after ignition.[16]
Methodology (ANSI / UL 94):
-
A rectangular bar specimen is held vertically by its top end.
-
A calibrated flame is applied to the bottom edge of the specimen for 10 seconds and then removed. The duration of flaming is recorded.
-
Immediately after the flaming ceases, the flame is reapplied for another 10 seconds. The duration of flaming and glowing after the second application is recorded.
-
A layer of dry cotton is placed below the specimen to observe whether flaming drips ignite it.
-
Classification Criteria:
-
V-0: Flaming combustion ceases within 10 seconds after each flame application; no flaming drips ignite the cotton.[15][16]
-
V-1: Flaming combustion ceases within 30 seconds after each flame application; no flaming drips ignite the cotton.[15]
-
V-2: Flaming combustion ceases within 30 seconds after each flame application; flaming drips are allowed and may ignite the cotton.[15]
-
Cone Calorimetry
Objective: To measure the heat release rate (HRR) and other fire-related properties of a material when exposed to a controlled radiant heat source.[17][18] It is one of the most effective bench-scale methods for evaluating a material's fire behavior.[17]
Methodology (ASTM E1354 / ISO 5660):
-
A square specimen of the material is placed horizontally under a conical radiant heater.
-
The specimen is exposed to a specific level of heat flux (e.g., 35 or 50 kW/m²).
-
Combustion is initiated by a spark igniter.
-
During the test, oxygen consumption and gas flow are continuously measured. The heat release rate is calculated based on the principle that a constant amount of heat is released per unit mass of oxygen consumed.
-
Key Parameters Measured:
-
Time to Ignition (TTI): Time until the specimen ignites.
-
Heat Release Rate (HRR) and Peak HRR (pHRR): The rate at which energy is generated by the fire. A lower pHRR indicates better fire retardancy.[19]
-
Total Heat Released (THR): The total energy produced during the entire combustion period.
-
Mass Loss Rate (MLR): The rate at which the specimen loses mass.
-
Char Yield: The percentage of the initial mass remaining as char after the test.
-
Caption: Workflow for assessing flame retardant efficacy.
Conclusion
HEMA phosphate polymers represent a highly effective, environmentally friendly class of reactive flame retardants. Their primary advantage lies in their efficiency at low concentrations and their non-migrating nature, which ensures durable and reliable fire safety.[7][20] The dual-action mechanism, operating in both the condensed and gas phases, allows for significant reductions in heat release and flame spread. As demonstrated by comparative data, HEMA phosphate polymers can outperform other flame retardant systems, making them a compelling choice for developing advanced fire-safe materials for a wide range of applications, from electronics and construction to textiles.
References
- 1. products.evonik.com [products.evonik.com]
- 2. Evonik to supply phosphate methacrylate as a reactive flame retardant and anti-corrosion agent - Evonik Industries [methyl-methacrylate-monomers.evonik.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Recent trends of phosphorus-containing flame retardants modified polypropylene composites processing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation, characterization and flame retardancy of phosphorus-containing poly-styrene-acrylate emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | The development and application of contemporary phosphorus flame retardants: a review [frontiersin.org]
- 9. Cotton-based flame-retardant textiles: A review :: BioResources [bioresources.cnr.ncsu.edu]
- 10. mdpi.com [mdpi.com]
- 11. Limiting oxygen index - Wikipedia [en.wikipedia.org]
- 12. specialchem.com [specialchem.com]
- 13. qualitest.ae [qualitest.ae]
- 14. publications.iafss.org [publications.iafss.org]
- 15. passive-components.eu [passive-components.eu]
- 16. specialchem.com [specialchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. VISIOMER® HEMA-P: Transparent Flame-Retardant for Waterborne Acrylic Coatings with APP [evonik.com]
A Comparative Guide to the Hydrolytic Stability of 2-Hydroxyethyl Methacrylate Phosphate in Dental Adhesives
For Researchers, Scientists, and Drug Development Professionals
The long-term success of dental restorations is intrinsically linked to the durability of the adhesive interface. A critical factor governing this durability is the hydrolytic stability of the functional monomers within the adhesive system. This guide provides an objective comparison of the hydrolytic stability of 2-Hydroxyethyl methacrylate (B99206) phosphate (B84403) (HEMA-phosphate) against common alternatives, supported by available data and detailed experimental protocols.
Executive Summary
2-Hydroxyethyl methacrylate phosphate (HEMA-phosphate) is a functional monomer utilized in dental adhesives to promote adhesion to the tooth structure. However, its ester linkage is susceptible to hydrolysis, particularly in the acidic and aqueous environment of the oral cavity. This degradation can compromise the integrity of the adhesive bond over time. In contrast, alternative monomers, most notably 10-methacryloyloxydecyl dihydrogen phosphate (10-MDP), have demonstrated superior hydrolytic stability. This enhanced stability is attributed to the formation of stable, water-insoluble calcium salts at the adhesive interface and a more hydrolytically resistant molecular structure. While direct quantitative data for the hydrolysis rate of HEMA-phosphate is limited in comparative studies, the available evidence strongly indicates its lower stability relative to 10-MDP.
Comparison of Hydrolytic Stability: HEMA-Phosphate vs. Alternatives
The stability of the bond formed by adhesive monomers with hydroxyapatite (B223615), the primary mineral component of enamel and dentin, is a key indicator of hydrolytic resistance. The solubility of the calcium salts formed by these monomers in water directly correlates with their long-term stability.
| Monomer | Chemical Structure | Key Features Affecting Stability | Hydrolytic Stability Profile | Supporting Data/Observations |
| This compound (HEMA-phosphate) | Contains a methacrylate ester and a phosphate group. | The ester linkage is susceptible to acid- and base-catalyzed hydrolysis. Its calcium salts are reported to be hydrolytically unstable.[1] | Low to Moderate: Prone to degradation in aqueous and acidic environments, which can be prevalent in self-etch adhesive formulations. | Conventional methacrylate monomers can undergo up to 90% degradation after 16 weeks at 42°C under acidic aqueous conditions.[1] |
| 10-Methacryloyloxydecyl dihydrogen phosphate (10-MDP) | Long-chain carbon spacer (10 carbons) between the methacrylate and phosphate groups. | Forms a highly stable and water-insoluble calcium salt with hydroxyapatite.[2][3][4] The long hydrophobic spacer chain may also offer some protection to the ester bond. | High: Considered the gold standard for chemical adhesion and hydrolytic stability among functional monomers in dental adhesives.[2][3][4] | The bond of 10-MDP to hydroxyapatite appears very stable, as confirmed by the low dissolution rate of its calcium salt in water.[2][3][4] |
| 4-Methacryloxyethyl trimellitic acid (4-MET) | Contains a carboxylic acid group. | Forms a calcium salt that is more soluble in water compared to that of 10-MDP. | Moderate: Offers chemical bonding but with lower hydrolytic stability than 10-MDP. | The calcium salt of 4-MET is more easily dissolved in water than that of 10-MDP.[3] |
| 2-Methacryloxyethyl phenyl hydrogen phosphate (Phenyl-P) | Contains a phenyl phosphate group. | Its bond to hydroxyapatite is not hydrolytically stable, and its calcium salt is very soluble in water.[2][3][4] | Low: Considered to have poor hydrolytic stability in dental applications. | The bond of Phenyl-P to hydroxyapatite does not appear to be hydrolytically stable.[2][3][4] |
| Methacrylamides (e.g., N-methacryloyl glycine) | Contains an amide linkage instead of an ester linkage. | The amide bond is inherently more resistant to hydrolysis than the ester bond.[5] | High: Offers improved hydrolytic stability compared to methacrylate esters. | The hydrolytic stability of the amide portion in methacrylamide (B166291) is greater than that of the methacrylate, HEMA.[5] |
Experimental Protocols
The assessment of hydrolytic stability is crucial for evaluating the long-term performance of dental adhesive monomers. The following are detailed methodologies for key experiments cited in the literature.
Protocol 1: Accelerated Aging for Hydrolytic Degradation Assessment
This protocol is designed to simulate the long-term aging of dental adhesives in an oral environment in a shorter timeframe.
Objective: To evaluate the effect of hydrolysis on the mechanical properties of a polymerized dental adhesive.
Materials and Equipment:
-
Dental adhesive formulations containing the monomers of interest.
-
Molds for specimen preparation (e.g., for flexural strength or microtensile bond strength testing).
-
Curing light unit.
-
Incubator or water bath.
-
Storage solutions: distilled water, artificial saliva, or 0.1 M NaOH solution.[6]
-
Universal testing machine for mechanical property assessment.
-
Scanning Electron Microscope (SEM) for morphological analysis.
Procedure:
-
Specimen Preparation: Prepare standardized specimens of the polymerized dental adhesives according to ISO standards for the specific mechanical test (e.g., bar-shaped for flexural strength).
-
Baseline Measurement: Measure the initial mechanical properties (e.g., flexural strength, hardness) of a set of control specimens (non-aged).
-
Accelerated Aging:
-
Immerse the test specimens in the chosen storage solution (e.g., distilled water) in sealed containers.
-
Place the containers in an incubator at an elevated temperature (e.g., 37°C, 55°C, or 60°C) for a defined period (e.g., 7 days, 30 days, or longer).[6]
-
For some protocols, thermocycling between two temperatures (e.g., 5°C and 55°C) is performed to simulate temperature changes in the oral cavity.
-
-
Post-Aging Analysis:
-
After the aging period, remove the specimens from the solution and dry them.
-
Measure the mechanical properties of the aged specimens.
-
Analyze the fracture surfaces and the specimen surfaces using SEM to observe signs of degradation.
-
-
Data Analysis: Compare the mechanical properties of the aged specimens to the baseline measurements to determine the percentage of degradation.
Protocol 2: Quantitative Analysis of Monomer Hydrolysis by HPLC
This protocol allows for the direct measurement of the degradation of a monomer over time.
Objective: To quantify the rate of hydrolysis of a monomer in an aqueous solution.
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis).
-
Analytical column appropriate for separating the monomer and its degradation products.
-
Monomer of interest.
-
Buffer solutions of desired pH.
-
Thermostatted incubator or water bath.
-
Vials for sample collection.
Procedure:
-
Solution Preparation: Prepare a solution of the monomer in the desired aqueous buffer at a known concentration. Acidic conditions are often used to simulate self-etch adhesives.[1]
-
Incubation: Place the solution in a thermostatted environment (e.g., 37°C or 42°C).[1]
-
Sampling: At predetermined time points (e.g., 0, 1, 3, 7, 14 days), withdraw an aliquot of the reaction mixture.
-
HPLC Analysis:
-
Inject the collected samples into the HPLC system.
-
Separate the parent monomer from its hydrolysis products (e.g., methacrylic acid and the corresponding alcohol-phosphate).
-
Quantify the peak areas to determine the concentration of the remaining monomer at each time point.
-
-
Data Analysis:
-
Plot the concentration of the parent monomer as a function of time.
-
Determine the rate of hydrolysis, which can be modeled using kinetic equations (e.g., first-order kinetics).
-
Signaling Pathways and Experimental Workflows
// Invisible edges for layout H2O -> H_plus [style=invis]; Alcohol -> MA [style=invis]; } caption="Hydrolysis of a methacrylate ester monomer."
References
- 1. Hydrolysis of Functional Monomers in a Single-bottle Self-etching Primer—Correlation of 13C NMR and TEM Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative Study on Adhesive Performance of Functional Monomers - ProQuest [proquest.com]
- 4. Comparative study on adhesive performance of functional monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrolytic stability of methacrylamide in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
The Multifaceted Role of HEMA Phosphate in Advanced Polymer Systems: A Comparative Analysis
For researchers, scientists, and drug development professionals, the selection of functional monomers is a critical step in designing high-performance polymer systems. Among these, 2-Hydroxyethyl Methacrylate (HEMA) Phosphate (B84403) has emerged as a versatile and highly effective additive, imparting a range of desirable properties from enhanced adhesion and corrosion resistance to flame retardancy and biocompatibility. This guide provides an objective comparison of HEMA phosphate's performance in various polymer systems, supported by experimental data and detailed methodologies.
HEMA phosphate is a reactive monomer that can be copolymerized into a polymer backbone, providing a durable and non-migratory functionalization. Its phosphate group is the key to its multifaceted performance, enabling strong interactions with a variety of substrates and imparting unique chemical properties.
Performance in Coatings and Adhesives
In the realm of coatings and adhesives, HEMA phosphate is a powerhouse, significantly enhancing the durability and performance of acrylic and methacrylate-based systems. Its primary functions in these applications are as an adhesion promoter, a corrosion inhibitor, and a flame retardant.
Adhesion Promotion
HEMA phosphate excels at promoting adhesion to polar surfaces such as metals, glass, and minerals. The phosphate group forms strong bonds with the substrate, creating a robust interface between the coating and the surface.
Comparative Performance Data: Adhesion Promotion
| Polymer System | Adhesion Promoter | Concentration (wt%) | Test Method | Substrate | Adhesion Result |
| 2K Methacrylate Adhesive | None | 0 | Shear Strength | Steel | Baseline |
| 2K Methacrylate Adhesive | HEMA Phosphate | 5 | Shear Strength | Steel | Triple the shear strength of the baseline [1] |
| Emulsion Coating | None | 0 | Cross-Cut Test (ASTM D3359) | Metal | GT5 (Poor Adhesion)[1][2] |
| Emulsion Coating | HEMA Phosphate | 7 | Cross-Cut Test (ASTM D3359) | Metal | GT1 (Excellent Adhesion) [1][2] |
Corrosion Inhibition
When incorporated into polymer coatings, HEMA phosphate provides excellent corrosion protection for metal substrates. The phosphate groups can chelate with metal ions on the surface, forming a passivating layer that inhibits corrosion.
Comparative Performance Data: Corrosion Resistance
| Polymer System | Corrosion Inhibitor | Concentration (wt%) | Test Method | Substrate | Corrosion Resistance |
| Acrylic Emulsion | None | 0 | Salt Spray Test (ASTM B117) | Galvanized Steel | Significant corrosion |
| Acrylic Emulsion | HEMA Phosphate | 7 | Salt Spray Test (ASTM B117) | Galvanized Steel | Withstood corrosion for up to 168 hours [1][2] |
Flame Retardancy
As a polymerizable flame retardant, HEMA phosphate offers a significant advantage over traditional, migratory flame retardants. Once copolymerized, it becomes an integral part of the polymer matrix and does not leach out over time. The phosphorus component acts in the condensed phase during combustion, promoting the formation of a protective char layer that insulates the underlying material from heat and oxygen.[3][4][5]
Comparative Performance Data: Flame Retardancy
| Polymer System | Flame Retardant | Concentration (wt%) | Test Method | Rating |
| Polystyrene-Acrylate Emulsion | HEMA Phosphate | 30 | UL 94 Vertical Burn Test | V-0 (Self-extinguishing with no dripping) |
Application in Dental Adhesives
In dentistry, achieving a durable bond between restorative materials and tooth structure is paramount. HEMA phosphate has been investigated as an alternative to traditional phosphoric acid etching in dental adhesive systems, demonstrating superior performance.
Comparative Performance Data: Dental Adhesion
| Dentin Treatment | Adhesive System | Microtensile Bond Strength (µTBS) - Immediate | Microtensile Bond Strength (µTBS) - 3 Months | Nanoleakage |
| 37% Phosphoric Acid | Etch-and-Rinse Adhesive | Lower µTBS | Stable | Higher nanoleakage |
| HEMA Phosphate | Etch-and-Rinse Adhesive | Significantly higher µTBS | Stable | Significantly lower nanoleakage |
Role in Biomedical and Drug Delivery Systems
HEMA-based hydrogels are widely used in biomedical applications due to their excellent biocompatibility and water-absorbing properties.[6][7][8] While specific data on HEMA phosphate's direct role in drug release kinetics is limited, its biocompatibility and ability to be incorporated into hydrogel networks make it a promising component for drug delivery systems.[9][10][11] The phosphate group may also offer sites for drug conjugation or interaction, potentially influencing release profiles.
Biocompatibility of HEMA-based Polymers
Studies on HEMA copolymers have shown good biocompatibility, with low cytotoxicity and minimal inflammatory response when implanted.[12][13] This makes HEMA-based materials, including those containing HEMA phosphate, suitable for a range of biomedical applications, from contact lenses to tissue engineering scaffolds.[14][15][16]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further research.
Cross-Cut Adhesion Test (ASTM D3359)
This test assesses the adhesion of a coating to a substrate.
-
Preparation : Ensure the coated panel is clean and dry.
-
Cutting : Using a sharp blade and a cutting guide, make a series of parallel cuts through the coating to the substrate. Make a second series of cuts at a 90-degree angle to the first, creating a lattice pattern. The spacing of the cuts depends on the coating thickness.[17][18][19][20][21]
-
Tape Application : Apply a specified pressure-sensitive tape over the lattice and smooth it down firmly.
-
Tape Removal : Within 90 seconds of application, remove the tape by pulling it off rapidly at a 180-degree angle.[19]
-
Evaluation : Examine the grid area for any coating removal and classify the adhesion according to the ASTM scale (GT0 to GT5), where GT0 represents no peeling and GT5 represents severe flaking.[18]
Salt Spray Test (ASTM B117)
This is an accelerated corrosion test that simulates a corrosive saline environment.
-
Apparatus : A closed salt spray chamber capable of maintaining a temperature of 35°C.[22][23][24]
-
Salt Solution : A 5% sodium chloride solution in distilled water with a pH between 6.5 and 7.2.[22][23][24][25]
-
Procedure : Place the coated panels in the chamber at a 15-30 degree angle from the vertical. Introduce the salt solution as a fine fog at a specified rate.[23][24]
-
Duration : The test duration can range from a few hours to over 1000 hours, depending on the coating's expected resistance.[23][24][25]
-
Evaluation : Periodically inspect the panels for signs of corrosion, such as blistering, rusting, or creepage from a scribe.
UL 94 Vertical Burn Test
This test evaluates the flammability of plastic materials.
-
Specimen : A rectangular bar of the material of a specified size.[26]
-
Procedure : Mount the specimen vertically. Apply a calibrated flame to the bottom edge of the specimen for 10 seconds and then remove it.[27]
-
Observation : Record the time it takes for the flaming to stop. Reapply the flame for another 10 seconds.
-
Classification : The material is classified as V-0, V-1, or V-2 based on the afterflame time, afterglow time, and whether flaming drips ignite a cotton pad placed below the specimen. A V-0 rating indicates the best flame retardancy (burning stops within 10 seconds with no flaming drips).[28][29][30]
In Vitro Drug Release Study
This protocol outlines a general procedure for assessing drug release from a hydrogel.
-
Preparation : Load the hydrogel with the drug of interest.
-
Release Medium : Prepare a release medium that simulates physiological conditions (e.g., phosphate-buffered saline, PBS, at pH 7.4).[31][32][33]
-
Procedure : Immerse the drug-loaded hydrogel in a known volume of the release medium at a constant temperature (e.g., 37°C).[31][32]
-
Sampling : At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain a constant volume.[33]
-
Analysis : Analyze the drug concentration in the collected samples using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.[31]
-
Data Analysis : Calculate the cumulative amount of drug released over time.
Visualizing Mechanisms and Workflows
Adhesion Promotion Mechanism
The following diagram illustrates the proposed mechanism by which HEMA phosphate enhances adhesion between a polymer coating and a metal substrate.
Caption: HEMA Phosphate Adhesion Mechanism
Corrosion Inhibition Workflow
This workflow outlines the process of how HEMA phosphate incorporated in a coating protects a metal substrate from corrosion.
Caption: Corrosion Inhibition Workflow
Flame Retardancy Mechanism
The diagram below illustrates the condensed-phase flame retardant mechanism of HEMA phosphate in a polymer matrix.
Caption: Flame Retardancy Mechanism
References
- 1. products.evonik.com [products.evonik.com]
- 2. VISIOMER® HEMA-P for Superior Adhesion to Polar Surfaces [evonik.com]
- 3. frontiersin.org [frontiersin.org]
- 4. Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flame Retardant Mechanism of Phosphorus and Phosphorus Compounds - Knowledge - Hangzhou Mei Wang Chemical Co., Ltd [mwflameretardant.com]
- 6. pHEMA: An Overview for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cellgs.com [cellgs.com]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Synthesis and Evaluation of AlgNa-g-Poly(QCL-co-HEMA) Hydrogels as Platform for Chondrocyte Proliferation and Controlled Release of Betamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Biocompatibility of HEMA copolymers designed for treatment of CNS diseases with polymer-encapsulated cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. How to Verify Your Polymer’s Biocompatibility Using FDA Guidelines [eureka.patsnap.com]
- 15. saliterman.umn.edu [saliterman.umn.edu]
- 16. Biocompatibility of polymer-based biomaterials and medical devices – regulations, in vitro screening and risk-management - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 17. industrialphysics.com [industrialphysics.com]
- 18. vimark.com [vimark.com]
- 19. conproco.com [conproco.com]
- 20. Test Methods for Coating Adhesion | Resources | DeFelsko [defelsko.com]
- 21. kta.com [kta.com]
- 22. Salt Spray Test Procedure: How to Perform Corrosion Tests Effectively [pacorr.com]
- 23. ipqcco.com [ipqcco.com]
- 24. Salt Spray Test: A Complete Guide to Corrosion Resistance Testing [prestogroup.com]
- 25. crossco.com [crossco.com]
- 26. mdcpp.com [mdcpp.com]
- 27. polymertesting.in [polymertesting.in]
- 28. specialchem.com [specialchem.com]
- 29. boedeker.com [boedeker.com]
- 30. protolabs.com [protolabs.com]
- 31. tandfonline.com [tandfonline.com]
- 32. mdpi.com [mdpi.com]
- 33. In vitro study of chitosan-based multi-responsive hydrogels as drug release vehicles: a preclinical study - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05025F [pubs.rsc.org]
A Comparative Guide to the Biocompatibility of HEMA Phosphate for Medical Devices
For Researchers, Scientists, and Drug Development Professionals
The selection of appropriate biomaterials is a critical factor in the design and development of safe and effective medical devices. This guide provides an objective comparison of the biocompatibility of 2-hydroxyethyl methacrylate (B99206) phosphate (B84403) (HEMA phosphate) with three commonly used alternative materials: polymethyl methacrylate (PMMA), polyether ether ketone (PEEK), and titanium alloys. This comparison is based on key biocompatibility indicators: cytotoxicity, hemocompatibility, and inflammatory response, supported by experimental data and detailed methodologies.
Executive Summary
HEMA phosphate is a polymerizable phosphate-containing methacrylate that offers potential advantages in adhesion to biological tissues. Its biocompatibility profile is a crucial aspect of its suitability for medical device applications. This guide consolidates available data to facilitate an evidence-based evaluation of HEMA phosphate in comparison to established biomaterials. While data on HEMA phosphate is still emerging, primarily from dental applications, this guide provides a framework for its assessment for broader medical device use.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative biocompatibility data for HEMA phosphate and its alternatives. It is important to note that direct comparative studies are limited, and the data presented is compiled from various sources using different experimental setups. Therefore, this information should be used for general comparison, and material-specific testing is always recommended for any new medical device application.
Table 1: In Vitro Cytotoxicity Comparison
| Material | Test Method | Cell Line | Cell Viability (%) | ISO 10993-5 Compliance |
| HEMA Phosphate (modified PMMA) | MTT Assay | Rat Embryonic Fibroblast (REF) | No significant change compared to negative control | The study suggests no cytotoxic effects.[1] |
| PMMA | MTT Assay | L929 mouse fibroblasts | > 80% | Generally considered non-cytotoxic.[2] |
| PEEK | MTT Assay | L929 mouse fibroblasts | ~95.8% | Generally considered non-cytotoxic.[3] |
| Titanium Alloy (Ti-6Al-4V) | MTT Assay | 3T3 fibroblasts | No effect on cell morphology or growth | Generally considered non-cytotoxic.[4] |
Table 2: Hemocompatibility Comparison
| Material | Test Method | Result | ISO 10993-4 Compliance |
| HEMA Phosphate (as part of a copolymer) | Hemolysis Assay (ASTM F756) | Data not readily available for HEMA phosphate alone. Copolymers containing phosphorylcholine (B1220837) (a similar phosphate-containing group) show excellent hemocompatibility.[5][6] | Further testing is required for HEMA phosphate-specific materials. |
| PMMA | Hemolysis Assay | Non-hemolytic | Generally considered hemocompatible. |
| PEEK | Hemolysis Assay | Non-hemolytic | Generally considered hemocompatible. |
| Titanium Alloy (Ti-6Al-4V) | Hemolysis Assay | Non-hemolytic | Generally considered hemocompatible.[4] |
Table 3: In Vivo Inflammatory Response Comparison
| Material | Animal Model | Implantation Site | Inflammatory Response | ISO 10993-6 Compliance |
| HEMA Phosphate (in copolymers) | Rat | Subcutaneous | Well-tolerated with minimal inflammatory reaction.[7] | Further in vivo studies on HEMA phosphate-specific materials are needed. |
| PMMA | Rabbit | Mandibular | Good biocompatibility with bone ingrowth.[8] | Generally considered biocompatible. |
| PEEK | Animal models | Various | Minimal inflammatory response.[9] | Generally considered biocompatible. |
| Titanium Alloy (Ti-6Al-4V) | Rat | Subcutaneous | Minimal inflammatory response.[4] | Generally considered biocompatible. |
Experimental Protocols
Detailed methodologies for the key biocompatibility experiments are crucial for the replication and validation of findings. The following are generalized protocols based on ISO 10993 standards.
In Vitro Cytotoxicity: MTT Assay (ISO 10993-5)
This quantitative method assesses cell viability by measuring the metabolic activity of cells.
-
Material Preparation: The test material is prepared in a form suitable for extraction, typically by obtaining an extract of the material in a cell culture medium. The extraction is performed at 37°C for a specified duration (e.g., 24 hours) with a defined surface area to volume ratio.[10]
-
Cell Culture: A suitable cell line, such as L929 mouse fibroblasts, is cultured to near confluence in 96-well plates.[7]
-
Exposure: The culture medium is replaced with the material extract at various concentrations. Positive (known cytotoxic material) and negative (non-cytotoxic material) controls are included.
-
Incubation: The cells are incubated with the extracts for a defined period (e.g., 24, 48, or 72 hours).[11]
-
MTT Assay: After incubation, the extract medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[12]
-
Formazan (B1609692) Solubilization: Living cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate. This precipitate is then solubilized using a suitable solvent (e.g., isopropanol).
-
Quantification: The absorbance of the solubilized formazan is measured using a spectrophotometer at a specific wavelength (typically around 570 nm).
-
Data Analysis: Cell viability is calculated as a percentage relative to the negative control. A material is generally considered non-cytotoxic if the cell viability is above 70%.[13]
Hemocompatibility: Hemolysis Assay (ASTM F756 / ISO 10993-4)
This test evaluates the potential of a material to damage red blood cells.
-
Blood Collection: Fresh human or rabbit blood is collected using an anticoagulant.
-
Material/Extract Preparation: The test can be performed via direct contact or using an extract. For the extract method, the material is incubated in a saline solution to leach out any potential hemolytic agents.[14]
-
Incubation: A diluted suspension of red blood cells is incubated with either the test material directly or with the material extract at 37°C for a specified time (e.g., 3 hours).[14] Positive (water) and negative (saline) controls are run in parallel.
-
Centrifugation: After incubation, the samples are centrifuged to pellet the intact red blood cells.
-
Hemoglobin Measurement: The amount of hemoglobin released into the supernatant is measured spectrophotometrically.
-
Calculation: The percentage of hemolysis is calculated relative to the positive control (100% hemolysis). A material is generally considered non-hemolytic if the hemolysis rate is below 2%.
In Vivo Inflammatory Response: Implantation Study (ISO 10993-6)
This test assesses the local pathological effects on living tissue at both the macroscopic and microscopic levels after implantation of a biomaterial.
-
Test Animal Selection: A suitable animal model, such as a rabbit or rat, is chosen.[14]
-
Material Implantation: The sterilized test material and a negative control material are surgically implanted into a specific tissue site (e.g., subcutaneous or intramuscular).
-
Observation Periods: The animals are observed for systemic signs of toxicity at various time points (e.g., 1, 4, and 12 weeks).[14]
-
Macroscopic Evaluation: At the end of each observation period, the implantation sites are examined for signs of inflammation, encapsulation, hemorrhage, and necrosis.
-
Histopathological Evaluation: The implant and surrounding tissue are explanted, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin). A pathologist evaluates the tissue response, including the presence and type of inflammatory cells, fibrosis, and tissue degeneration.
-
Scoring: The inflammatory response is typically scored based on the number and type of inflammatory cells present at the implant-tissue interface.
Mandatory Visualizations
The following diagrams illustrate key concepts related to biocompatibility testing and cellular response pathways.
References
- 1. measurlabs.com [measurlabs.com]
- 2. Preparation and Biocompatibility of Poly Methyl Methacrylate (PMMA)-Mesoporous Bioactive Glass (MBG) Composite Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Covalent surface modification of a titanium alloy with a phosphorylcholine-containing copolymer for reduced thrombogenicity in cardiovascular devices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Blood-Compatible Surfaces with Phosphorylcholine-Based Polymers for Cardiovascular Medical Devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Zwitterionic Hydrogels: an in Vivo Implantation Study | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 8. mddionline.com [mddionline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. What is Implantation Testing? A Guide to ISO 10993-6 [nikoopharmed.com]
- 12. Hemolysis Testing Guide for Device Manufacturers [nabi.bio]
- 13. mddionline.com [mddionline.com]
- 14. m.youtube.com [m.youtube.com]
Safety Operating Guide
Navigating the Safe Disposal of 2-Hydroxyethyl Methacrylate Phosphate: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of 2-Hydroxyethyl methacrylate (B99206) phosphate (B84403), a compound that requires careful management due to its potential hazards. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Key Safety and Hazard Information
2-Hydroxyethyl methacrylate phosphate is classified as a substance that can cause skin irritation, serious eye irritation, and may lead to respiratory irritation or an allergic skin reaction.[1][2][3] It is crucial to handle this chemical with appropriate personal protective equipment and to be aware of its properties to mitigate risks.
Quantitative Data Summary
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 52628-03-2 | [4] |
| Molecular Formula | C6H13O7P | [4] |
| Molecular Weight | 228.137 g/mol | [4] |
| EINECS Number | 258-053-2 | [4] |
| Flash Point | 97 °C | [2] |
| Solubility in Water | Fully miscible | [2] |
| Density | 1.034 g/cm³ at 20 °C | [2] |
| Vapor Pressure | 1.3 hPa at 68 °C | [2] |
Procedural Guidance for Proper Disposal
The following step-by-step instructions outline the operational plan for the safe disposal of this compound.
1. Personal Protective Equipment (PPE) and Handling:
-
Before handling, ensure you are wearing appropriate personal protective equipment, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[1][3]
-
Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors or mists.[1][5]
-
Avoid all personal contact with the substance. Do not eat, drink, or smoke in the handling area.[5]
2. Spill Management:
-
In the event of a spill, immediately clear the area of all personnel.
-
For small spills, absorb the material with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[5]
-
Collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[5]
-
Do not allow the product to enter drains, sewers, or waterways.[2][6][7]
-
After cleanup, decontaminate the area and all protective equipment.
3. Waste Collection and Storage:
-
Collect waste this compound in its original container or a designated, compatible, and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless explicitly instructed to do so by your institution's environmental health and safety (EHS) office.
-
Store the waste container in a cool, well-ventilated, and locked area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[1]
4. Final Disposal:
-
The disposal of this compound must be conducted through an approved and licensed hazardous waste disposal contractor.[3][6]
-
Contact your institution's EHS department to arrange for the collection and disposal of the chemical waste.
-
Provide the waste contractor with a complete and accurate description of the waste, including its chemical composition and any known hazards.
-
All disposal activities must be in strict accordance with local, regional, and national regulations.[3]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 2-Hydroxyethyl methacrylate phosphate
This guide provides immediate and essential safety and logistical information for handling 2-Hydroxyethyl methacrylate (B99206) phosphate (B84403) in a laboratory setting. Adherence to these procedures is critical for ensuring the safety of all personnel.
Chemical Identifier:
-
Name: 2-Hydroxyethyl methacrylate phosphate
-
CAS Number: 52628-03-2[1]
-
Molecular Formula: C6H13O7P[1]
-
Molecular Weight: 228.137 g/mol [1]
Hazard Identification and Classification
This compound is classified as a hazardous substance. Key hazards include:
-
Skin Corrosion/Irritation: Causes skin irritation.[2]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[2]
-
Respiratory or Skin Sensitization: May cause an allergic skin reaction.[3]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2]
It is transported as a corrosive liquid, acidic, organic, n.o.s.[1]
Personal Protective Equipment (PPE)
The following personal protective equipment must be worn at all times when handling this compound to minimize exposure:
| PPE Category | Specification |
| Eye and Face | Chemical safety goggles or a face shield are required.[2][4] |
| Hand | Impervious, chemical-resistant gloves (e.g., nitrile rubber) must be worn. Always inspect gloves for integrity before use.[3][4] |
| Body | A laboratory coat is mandatory. Ensure sleeves are fully extended to prevent skin contact. Full-length pants and closed-toe shoes are also required.[5][6] |
| Respiratory | Use in a well-ventilated area or under a fume hood.[4] If vapors or aerosols are generated, a suitable respirator with an appropriate filter (e.g., Type A-P2) is necessary. |
Operational Plan: Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[4][6]
-
Avoid all personal contact, including inhalation of vapors or mists.[5][7] Do not breathe dust, fume, gas, mist, vapors, or spray.[1][2]
-
Wash hands thoroughly with soap and water after handling and before breaks.[3]
-
Remove any contaminated clothing immediately and launder it before reuse.[7] Contaminated work clothing should not be allowed out of the workplace.[1][3]
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents, strong acids, and alkalis.[3][4][5]
-
Protect containers from physical damage and check regularly for leaks.[5]
Emergency and First Aid Procedures
Immediate action is crucial in the event of an exposure:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the affected person to fresh air and keep them comfortable for breathing.[1][2] If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[2][6] |
| Skin Contact | Immediately remove all contaminated clothing.[1] Rinse the skin with plenty of soap and water for at least 15 minutes.[2][8] If skin irritation or a rash occurs, get medical advice.[1][2] |
| Eye Contact | Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing.[2] Immediately call an ophthalmologist or a physician.[2] |
| Ingestion | Rinse the mouth with water.[1] Do NOT induce vomiting.[1] Seek immediate medical attention.[6] |
Spill and Disposal Plan
Spill Response: In the event of a spill, follow these steps to ensure safety and proper cleanup:
-
Evacuate: Immediately clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent further spread of the spill. Cover drains if necessary.[2]
-
Absorb: Use an inert, liquid-absorbent material (e.g., Chemizorb®, sand, earth) to absorb the spill.[2][7]
-
Collect: Carefully collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[7]
-
Decontaminate: Clean the affected area thoroughly with soap and water.[6]
The logical workflow for handling a chemical spill is illustrated in the diagram below.
Caption: Workflow for managing a spill of this compound.
Disposal:
-
All waste materials, including contaminated absorbents and disposable PPE, must be collected in a designated and properly labeled hazardous waste container.
-
Dispose of the waste through an approved waste disposal plant in accordance with all local, state, and federal regulations.[2][3] Do not allow the product to enter drains.[1][2]
Quantitative Data
| Property | Value |
| Appearance | Liquid |
| Oral LD50 (Rat) | 5,564 mg/kg[9] |
| Dermal LD50 (Rabbit) | > 5,000 mg/kg[9] |
| Flash Point | 97 °C[10] |
| Density | 1.034 g/cm³ at 20 °C[10] |
| Vapor Pressure | 1.3 hPa at 68 °C[10] |
| Water Solubility | Fully miscible[10] |
References
- 1. Page loading... [wap.guidechem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Mobile [my.chemius.net]
- 4. nbinno.com [nbinno.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. research.uga.edu [research.uga.edu]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. bg.cpachem.com [bg.cpachem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
